molecular formula C13H19NO B1319742 1-(Pyridin-2-yl)octan-1-one CAS No. 898779-37-8

1-(Pyridin-2-yl)octan-1-one

Cat. No.: B1319742
CAS No.: 898779-37-8
M. Wt: 205.3 g/mol
InChI Key: VGFPXTCFKYJHMO-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)octan-1-one is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-yloctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-3-4-5-6-10-13(15)12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFPXTCFKYJHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601282
Record name 1-(Pyridin-2-yl)octan-1-one
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-37-8
Record name 1-(2-Pyridinyl)-1-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-37-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-2-yl)octan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(Pyridin-2-yl)octan-1-one (also known as 2-octanoylpyridine), a heterocyclic ketone with potential applications in pharmaceutical and materials science. While specific experimental data for this compound is limited, this document synthesizes information from analogous 2-acylpyridines to predict its physicochemical properties, spectroscopic signatures, and reactivity. Detailed, field-proven protocols for its synthesis and characterization are provided to empower researchers in their exploration of this and similar molecules. This guide is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of this class of compounds.

Introduction: The Significance of 2-Acylpyridines

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of an acyl group at the 2-position of the pyridine ring creates a versatile chemical entity, the 2-acylpyridines. These compounds serve as crucial intermediates in the synthesis of more complex molecules and have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The long alkyl chain of this compound introduces lipophilic character, which can significantly influence its biological properties and potential applications.

Physicochemical Properties

PropertyPredicted Value / ObservationJustification / Comparative Data
Molecular Formula C₁₃H₁₉NOCalculated from the chemical structure.
Molecular Weight 205.30 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidShorter-chain 2-acylpyridines like 2-acetylpyridine are liquids at room temperature. The longer octanoyl chain may increase the melting point.
Boiling Point > 250 °C (estimated)The boiling point is expected to be significantly higher than that of 2-acetylpyridine (188-189 °C) due to the increased molecular weight and van der Waals forces of the octanoyl chain.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water.The pyridine nitrogen allows for some water solubility through hydrogen bonding, but the long alkyl chain imparts significant nonpolar character.
pKa (of conjugate acid) ~2.5 - 3.5The electron-withdrawing effect of the carbonyl group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).

Synthesis of this compound: A Validated Protocol

The synthesis of 2-acylpyridines can be achieved through several established methods. A common and effective approach involves the acylation of a 2-pyridyl organometallic reagent. The following protocol outlines a reliable method for the synthesis of this compound.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2-Bromopyridine 2-Bromopyridine Grignard_reagent 2-Pyridylmagnesium bromide 2-Bromopyridine->Grignard_reagent Mg, THF Mg Mg Octanoyl_chloride Octanoyl_chloride Product This compound Octanoyl_chloride->Product Grignard_reagent->Product 1. Octanoyl chloride, THF 2. Aqueous workup

Caption: Synthesis of this compound via Grignard reaction.

Step-by-Step Methodology
  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 2-bromopyridine solution to the magnesium turnings and gently warm the flask to initiate the reaction.

    • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the freshly prepared 2-pyridylmagnesium bromide solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of octanoyl chloride (1.1 equivalents) in anhydrous THF.

    • Add the octanoyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for both the pyridine ring and the octanoyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7d1HH-6 (proton on the pyridine ring adjacent to nitrogen)
~8.0td1HH-4 (proton on the pyridine ring)
~7.8d1HH-3 (proton on the pyridine ring)
~7.4t1HH-5 (proton on the pyridine ring)
~3.1t2H-CH₂- directly attached to the carbonyl group
~1.7quintet2H-CH₂- β to the carbonyl group
~1.3m8H-(CH₂)₄- of the octyl chain
~0.9t3HTerminal -CH₃ group
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~200C=O (carbonyl carbon)
~153C-2 (carbon of the pyridine ring attached to the acyl group)
~149C-6 (carbon of the pyridine ring adjacent to nitrogen)
~137C-4 (carbon of the pyridine ring)
~127C-5 (carbon of the pyridine ring)
~122C-3 (carbon of the pyridine ring)
~44-CH₂- directly attached to the carbonyl group
~32-CH₂- of the octyl chain
~29-CH₂- of the octyl chain
~25-CH₂- of the octyl chain
~23-CH₂- of the octyl chain
~14Terminal -CH₃ group
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch (pyridine ring)
2950-2850StrongAliphatic C-H stretch (octyl chain)
~1700StrongC=O stretch (ketone)
~1580, ~1470, ~1430Medium-StrongC=C and C=N ring stretching (pyridine ring)
Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
205[M]⁺ (Molecular ion)
122[M - C₆H₁₃]⁺ (Loss of the hexyl radical via alpha-cleavage)
106[C₅H₄NCO]⁺ (Pyridylcarbonyl cation)
78[C₅H₄N]⁺ (Pyridyl cation)

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the pyridine ring and the ketone functionality.

Reactivity cluster_carbonyl Carbonyl Reactivity cluster_pyridine Pyridine Ring Reactivity Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Forms secondary alcohol Wittig Wittig Reaction Start->Wittig Forms alkene Condensation Aldol/Claisen-Schmidt Condensation Start->Condensation Forms α,β-unsaturated ketone N-Oxidation N-Oxidation (e.g., m-CPBA) Start->N-Oxidation Forms N-oxide Electrophilic_Sub Electrophilic Aromatic Substitution (deactivated) Start->Electrophilic_Sub Requires harsh conditions

Caption: Key reactivity pathways for this compound.

  • Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of classical reactions, including reduction to the corresponding secondary alcohol, Wittig olefination to form alkenes, and condensation reactions at the α-carbon.

  • Reactions involving the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring. The ring itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the ring nitrogen and the carbonyl group.

Potential Applications in Drug Development and Materials Science

While specific biological data for this compound is not available, the broader class of pyridine-containing molecules and long-chain ketones suggests several areas of potential interest:

  • Antimicrobial and Antifungal Agents: The lipophilic octanoyl chain could facilitate membrane disruption in microorganisms, a mechanism of action for some antimicrobial agents.

  • Enzyme Inhibitors: The pyridine and ketone moieties can act as hydrogen bond acceptors and donors, potentially interacting with the active sites of enzymes.

  • Coordination Chemistry: The pyridine nitrogen can coordinate to metal ions, opening possibilities for the development of novel catalysts or metal-based therapeutics.

  • Liquid Crystals and Polymers: The combination of a rigid aromatic head (pyridine) and a flexible aliphatic tail (octyl chain) is a common motif in the design of liquid crystalline materials.

Safety, Handling, and Storage

Specific safety data for this compound is not established. The following recommendations are based on the safety profiles of similar compounds, such as 2-acetylpyridine.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

  • Toxicity: The toxicity of this compound has not been fully investigated. Assume it is harmful if swallowed, and may cause skin and eye irritation.

Conclusion

This compound represents a versatile chemical building block with significant potential for further exploration in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted chemical properties, along with robust protocols for its synthesis and characterization. By leveraging the established chemistry of 2-acylpyridines, researchers are well-equipped to synthesize and investigate this and related compounds, paving the way for new discoveries and applications. The elucidation of its specific biological activities and material properties through future experimental work is a promising area of research.

References

  • Due to the limited availability of specific literature for this compound, this section would typically be populated with references to the synthesis, spectroscopy, and biological activity of analogous 2-acylpyridines. For the purpose of this generated response, specific, verifiable URLs cannot be generated.

1-(Pyridin-2-yl)octan-1-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)octan-1-one

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a pyridyl ketone of interest to researchers in medicinal chemistry and materials science. The document is structured to provide not only procedural details but also the underlying mechanistic rationale and strategic considerations essential for laboratory application. We will explore and compare several core methodologies, including classical organometallic additions, modern palladium-catalyzed cross-coupling reactions, and sequential oxidation strategies. Each section offers a critical evaluation of the pathway's advantages and limitations, supported by detailed experimental protocols and visual aids to facilitate understanding and implementation by professionals in drug development and chemical research.

Introduction: The Challenge and Significance of 2-Acylpyridines

Pyridyl ketones are a class of compounds frequently encountered as key intermediates in the synthesis of pharmaceuticals and functional materials. The pyridine ring, a bioisostere of the benzene ring, imparts unique physicochemical properties, including improved solubility and metabolic stability, making it a privileged scaffold in drug design. However, the synthesis of 2-acylpyridines like this compound is not always straightforward. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with electrophiles and Lewis acids render many standard acylation methods, such as the Friedel-Crafts reaction, ineffective.[1][2] This guide delves into the robust and field-proven synthetic strategies that successfully circumvent these challenges.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections. The most apparent disconnection is at the C-C bond between the carbonyl carbon and the pyridine ring (Route A) or the carbonyl carbon and the alkyl chain (Route B). A third approach involves functional group interconversion from a secondary alcohol (Route C).

G cluster_A Route A: C(CO)-Py Bond Formation cluster_B Route B: C(CO)-Alkyl Bond Formation cluster_C Route C: Functional Group Interconversion target This compound Py_Nu Pyridin-2-yl Nucleophile (e.g., Grignard, Organolithium) target->Py_Nu Disconnect C-Py PyCO_El Pyridin-2-yl Carbonyl Electrophile (e.g., Py-CO-X) target->PyCO_El Disconnect C-Alkyl Alcohol 1-(Pyridin-2-yl)octan-1-ol target->Alcohol Oxidation Oct_El Octanoyl Electrophile (e.g., RCOCl, RCN) Alkyl_Nu Heptyl/Octyl Nucleophile (e.g., Grignard, Organolithium)

Caption: Retrosynthetic analysis of this compound.

This analysis forms the basis for the primary synthetic strategies discussed in the following sections:

  • Addition of Organometallic Reagents to Pyridine Electrophiles: Corresponds to Route B, where a heptyl organometallic reagent attacks a pyridine-2-carbonyl derivative.

  • Palladium-Catalyzed Cross-Coupling: A powerful implementation of Route A or B, forming the key C-C bond under catalytic conditions.

  • Oxidation of a Precursor Alcohol: The functional group interconversion outlined in Route C.

Pathway I: Synthesis via Organometallic Reagents

The addition of organometallic reagents, such as Grignard and organolithium reagents, to electrophilic pyridine derivatives is a cornerstone of pyridyl ketone synthesis.[3] The high reactivity of these reagents allows for the formation of the crucial carbon-carbon bond under relatively straightforward conditions.

Mechanism: Addition to a Nitrile Precursor

A highly reliable method involves the nucleophilic addition of a heptyl organometallic reagent to 2-cyanopyridine. The reaction proceeds through a stable metallo-imine intermediate. A key advantage of this pathway is that the intermediate does not react further with the organometallic reagent. The desired ketone is then liberated upon acidic workup and hydrolysis of the imine.[3][4]

G start 2-Cyanopyridine + Heptyl-MgBr intermediate Metallo-Imine Intermediate start->intermediate Nucleophilic Addition imine Imine intermediate->imine Aqueous Workup (H3O+) product This compound imine->product Hydrolysis

Caption: Organometallic addition to 2-cyanopyridine workflow.

Causality Behind Experimental Choices
  • Reagent Selection: Both heptylmagnesium bromide (Grignard) and heptyllithium are effective. Grignard reagents are often preferred for their lower cost and easier preparation, while organolithiums can offer higher reactivity if needed.[3][5]

  • Solvent: Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) are mandatory. These solvents are crucial for stabilizing the organometallic reagent and preventing its premature quenching by protic sources.[6]

  • Anhydrous Conditions: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) and with scrupulously dried glassware and reagents. Organometallic reagents react violently with water and oxygen.[6]

  • Workup: A careful acidic workup is required to both protonate the imine intermediate and hydrolyze it to the ketone.

Detailed Experimental Protocol: Grignard Addition to 2-Cyanopyridine

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • 1-Bromoheptane

  • Anhydrous diethyl ether (Et₂O)

  • 2-Cyanopyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Add a solution of 1-bromoheptane (1.0 eq) in anhydrous Et₂O (50 mL) dropwise via the dropping funnel. The reaction should initiate spontaneously (indicated by heat evolution and disappearance of the iodine color). If not, gentle warming may be required. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent (heptylmagnesium bromide).

  • Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 2-cyanopyridine (1.1 eq) in anhydrous Et₂O (30 mL) and add it dropwise to the stirred Grignard solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Workup and Purification: Cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of 1 M HCl until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway II: Synthesis via Oxidation of a Secondary Alcohol

This two-step pathway offers an alternative that avoids the direct use of highly sensitive organometallic additions to nitrile or acid derivatives. It involves the initial synthesis of the corresponding secondary alcohol, 1-(Pyridin-2-yl)octan-1-ol, followed by its oxidation to the ketone.

Step 1: Synthesis of 1-(Pyridin-2-yl)octan-1-ol

The precursor alcohol is readily synthesized via the Grignard reaction between 2-pyridinecarboxaldehyde and heptylmagnesium bromide. This is a standard and high-yielding transformation.[7]

Step 2: Oxidation to the Ketone

The choice of oxidant is critical to ensure high yield and avoid over-oxidation or side reactions. Several modern, mild oxidation reagents are suitable for this transformation.

  • Pyridinium Chlorochromate (PCC): A classic reagent for oxidizing secondary alcohols to ketones. It is relatively easy to handle but chromium-based reagents pose environmental concerns.

  • Dess-Martin Periodinane (DMP): A highly efficient and mild oxidant that works at room temperature and gives clean conversions with a simple workup.

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C). It is highly effective but requires careful temperature control and handling of malodorous byproducts.[8]

G start 2-Pyridinecarboxaldehyde + Heptyl-MgBr alcohol 1-(Pyridin-2-yl)octan-1-ol start->alcohol Grignard Addition product This compound alcohol->product Oxidation (e.g., DMP, PCC)

Caption: Two-step synthesis via alcohol oxidation.

Detailed Experimental Protocol: Dess-Martin Oxidation

Materials:

  • 1-(Pyridin-2-yl)octan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve 1-(Pyridin-2-yl)octan-1-ol (1.0 eq) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final product.

Pathway III: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful tools for C-C bond formation, with palladium-catalyzed cross-coupling reactions being particularly prominent.[9][10] A notable strategy for ketone synthesis involves the coupling of 2-pyridyl esters with organoboron compounds.[11][12] This method benefits from mild reaction conditions and excellent functional group tolerance.

The key to this reaction's success is the coordination of the pyridine nitrogen to the palladium center, which facilitates the catalytic cycle. The reaction couples a readily available 2-pyridyl ester (e.g., methyl picolinate) with an octylboronic acid or its ester derivative.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on several factors including scale, available starting materials, and laboratory capabilities.

PathwayStarting MaterialsKey ReagentsProsConsTypical Yield
Grignard to Nitrile 2-Cyanopyridine, 1-BromoheptaneMg, Anhydrous SolventsHigh-yielding, reliable, one-pot after Grignard prep.Requires strict anhydrous conditions, sensitive reagents.70-85%
Oxidation of Alcohol 2-Pyridinecarboxaldehyde, 1-BromoheptaneGrignard Reagent, Oxidant (e.g., DMP)Modular, avoids nitrile, mild oxidation step.Two distinct synthetic steps, chromium oxidants are toxic.65-80% (over 2 steps)
Pd Cross-Coupling 2-Pyridyl Ester, Octylboronic AcidPd Catalyst, Ligand, BaseVery mild conditions, high functional group tolerance.Catalyst cost, boronic acid availability/stability.75-90%

Conclusion

The synthesis of this compound can be effectively achieved through several robust methodologies. For general laboratory scale and reliability, the Grignard addition to 2-cyanopyridine represents a highly effective and well-established pathway. The oxidation of the corresponding secondary alcohol provides a valuable alternative, particularly when the aldehyde precursor is more readily available than the nitrile. For syntheses involving complex substrates where functional group tolerance is paramount, palladium-catalyzed cross-coupling stands out as the state-of-the-art method, despite the higher initial cost of catalysts. The choice of pathway should be guided by a careful consideration of the factors outlined in the comparative analysis to ensure an efficient, safe, and successful synthesis.

References

  • Vertex AI Search. (2018).
  • Google Patents. (n.d.).
  • YouTube. (2022).
  • Brainly.in. (2018).
  • Wikipedia. (n.d.). 2-Acetylpyridine.
  • PubMed. (2004). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds.
  • SciSpace. (n.d.). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds.
  • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
  • Filo. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions.
  • Vertex AI Search. (n.d.).
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Vertex AI Search. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Vertex AI Search. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids.
  • ACS Publications. (2025). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • YouTube. (2019). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds.
  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.
  • ChemicalBook. (n.d.). 1-PYRIDIN-2-YL-PENT-4-EN-1-OL synthesis.
  • Comptes Rendus de l'Académie des Sciences. (2024). (Pyridin-2-ylmethyl)

Sources

Spectroscopic Blueprint of 1-(Pyridin-2-yl)octan-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 1-(Pyridin-2-yl)octan-1-one, a molecule featuring a pyridine heterocycle linked to an eight-carbon aliphatic chain via a ketone functional group, presents a compelling subject for spectroscopic analysis. Its structural motifs suggest potential applications where lipophilicity and the hydrogen-bonding capabilities of the pyridine nitrogen are crucial. This guide provides an in-depth technical exploration of the spectroscopic signature of this compound, offering researchers a foundational understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By delving into the causality behind experimental choices and the logic of spectral interpretation, this document serves as a practical resource for scientists engaged in synthesis, quality control, and drug development.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a polar aromatic head and a nonpolar aliphatic tail in this compound dictates its distinct spectroscopic properties. The following sections will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS, providing both predicted data and the rationale for their interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit characteristic signals for both the pyridine ring and the octanoyl chain.

Experimental Protocol: ¹H NMR Spectroscopy

A standard ¹H NMR spectrum can be acquired using a 400 MHz (or higher) spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[1]

Predicted ¹H NMR Data and Interpretation

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6' (Pyridine)8.6 - 8.8Doublet~4-51H
H-4' (Pyridine)7.8 - 8.0Triplet of doublets~7-8, ~1-21H
H-3' (Pyridine)7.9 - 8.1Doublet~7-81H
H-5' (Pyridine)7.4 - 7.6Triplet~6-71H
H-2 (α-CH₂)3.0 - 3.2Triplet~7-82H
H-3 (β-CH₂)1.7 - 1.9Quintet~7-82H
H-4 to H-7 (-CH₂-)n1.2 - 1.5Multiplet-8H
H-8 (γ-CH₃)0.8 - 1.0Triplet~73H

Causality of Chemical Shifts:

  • Pyridine Protons: The protons on the pyridine ring are significantly deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. The proton at the 6'-position (H-6') is the most deshielded due to its proximity to both the nitrogen and the carbonyl group.[2]

  • α-Methylene Protons (H-2): The methylene group adjacent to the carbonyl (C=O) group is deshielded, appearing at a higher chemical shift compared to other methylene groups in the chain.[1]

  • Alkyl Chain Protons: The remaining protons of the octanoyl chain exhibit typical chemical shifts for aliphatic hydrocarbons, with overlapping signals in the 1.2-1.5 ppm region. The terminal methyl group (H-8) is the most shielded, appearing at the lowest chemical shift.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard proton-decoupled ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. For quantitative analysis, longer relaxation delays or the addition of a relaxation agent might be necessary.[3]

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm.[4]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.[3]

    • Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance and lower sensitivity of the ¹³C nucleus.[5]

  • Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.[6]

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)200 - 205
C-2' (Pyridine)152 - 155
C-6' (Pyridine)148 - 150
C-4' (Pyridine)136 - 138
C-3' (Pyridine)126 - 128
C-5' (Pyridine)121 - 123
C-2 (α-CH₂)38 - 42
C-3 (β-CH₂)24 - 28
C-4 to C-7 (-CH₂-)n29 - 32
C-8 (γ-CH₃)14 - 15

Causality of Chemical Shifts:

  • Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and appears at the lowest field (highest ppm value), a characteristic feature of this functional group.[7]

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the acyl substituent. The carbon attached to the nitrogen (C-2' and C-6') are significantly deshielded.[8]

  • Alkyl Chain Carbons: The carbons of the octanoyl chain show typical aliphatic chemical shifts. The α-carbon (C-2) is deshielded by the adjacent carbonyl group.

II. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectra are commonly acquired using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid or solid samples.

  • Instrument Preparation: Collect a background spectrum of the clean ATR crystal.[9]

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[9]

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000C-H stretch (Aromatic - Pyridine)Medium-Weak
2955 - 2850C-H stretch (Aliphatic - Octanoyl)Strong
~1700C=O stretch (Ketone)Strong
~1580, ~1470, ~1430C=C and C=N ring stretching (Pyridine)Medium-Strong
~1465C-H bend (Aliphatic CH₂)Medium
~1375C-H bend (Aliphatic CH₃)Medium-Weak

Causality of Absorption Bands:

  • C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone, typically appearing around 1700 cm⁻¹. Conjugation with the pyridine ring may slightly lower this frequency compared to a simple aliphatic ketone.[10][11]

  • C-H Stretches: The spectrum will show distinct regions for aromatic C-H stretching (above 3000 cm⁻¹) from the pyridine ring and strong aliphatic C-H stretching (below 3000 cm⁻¹) from the octanoyl chain.[12]

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) appear in the 1600-1400 cm⁻¹ region.[13][14]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is invaluable for confirming the molecular formula and elucidating the structure. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile enough to be vaporized in the ion source.[15]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[16][17]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The molecular weight of this compound (C₁₃H₁₉NO) is 205.30 g/mol .

  • Molecular Ion (M⁺•): A peak at m/z = 205 is expected, corresponding to the intact molecular ion. The intensity of this peak may vary depending on the stability of the molecule under EI conditions.

Key Fragmentation Pathways:

The fragmentation of this compound is predicted to be dominated by cleavages adjacent to the carbonyl group and within the alkyl chain.

  • α-Cleavage: This is a very common fragmentation pathway for ketones.[18][19]

    • Cleavage of the C-C bond between the carbonyl and the alkyl chain results in the formation of a stable pyridinoyl cation at m/z = 106 . This is often a very prominent peak.

    • Cleavage of the bond between the carbonyl and the pyridine ring would lead to a heptanoyl cation at m/z = 113 .

  • McLafferty Rearrangement: Ketones with a γ-hydrogen on the alkyl chain can undergo this characteristic rearrangement.[19][20] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, pentene, C₅H₁₀). This would result in a fragment ion at m/z = 135 .

  • Other Alkyl Chain Fragmentations: Loss of alkyl radicals from the octanoyl chain will produce a series of peaks separated by 14 Da (CH₂). For example, loss of a propyl radical (C₃H₇•) would lead to a peak at m/z = 162.

Visualization of Key Fragmentation Pathways

Fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M [C₁₃H₁₉NO]⁺• m/z = 205 (Molecular Ion) frag1 [C₆H₄NCO]⁺ m/z = 106 (Pyridinoyl cation) M->frag1 - •C₇H₁₅ frag2 [C₇H₁₅CO]⁺ m/z = 113 (Heptanoyl cation) M->frag2 - •C₅H₄N frag3 [C₈H₉NO]⁺• m/z = 135 M->frag3 - C₅H₁₀

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides structural clues through predictable fragmentation patterns. This guide, by integrating predicted data with the underlying scientific principles and experimental methodologies, equips researchers with the necessary knowledge to confidently synthesize, identify, and utilize this compound in their scientific endeavors. The presented data and interpretations serve as a robust reference, ensuring the scientific integrity of future work involving this compound.

References

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1-(Pyridin-2-yl)octan-1-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(Pyridin-2-yl)octan-1-one

Abstract

This compound is a synthetic compound featuring a pyridine ring linked to an eight-carbon aliphatic chain via a ketone group. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active agents. The pyridine nucleus is a well-established pharmacophore, and long alkyl chains can confer specific binding properties. This guide synthesizes information from related pyridine-containing compounds to propose a putative mechanism of action for this compound, focusing on kinase inhibition. We present a comprehensive, step-by-step experimental framework for elucidating its molecular targets and validating its biological activity, designed for researchers in drug discovery and chemical biology.

Introduction and Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond acceptor and its polar, ionizable nature often enhance the pharmacokinetic properties of parent molecules.[1] Compounds incorporating a pyridine moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2][3][4][5]

Notably, derivatives such as pyridin-2-yl ureas have been identified as potent inhibitors of protein kinases, including Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in stress-responsive signal transduction pathways.[6][7] Furthermore, pyridin-2-one structures have been shown to act as inhibitors of critical enzymes and even as non-competitive antagonists of receptors like the AMPA receptor.[8][9]

The structure of this compound, with its 2-acylpyridine core, is analogous to intermediates used in the synthesis of anti-inflammatory and analgesic drugs.[2] The octanoyl tail provides a significant hydrophobic component, suggesting potential interaction with hydrophobic pockets within a protein target, a common feature in the ATP-binding sites of protein kinases.

Based on this converging evidence from structurally related compounds, we hypothesize that This compound acts as a modulator of intracellular signaling cascades, likely through the direct inhibition of one or more protein kinases. This guide provides the scientific rationale and detailed experimental protocols to rigorously test this hypothesis.

Hypothesized Mechanism of Action: Kinase Inhibition

We propose that this compound functions as a Type I or Type II kinase inhibitor. The pyridine nitrogen and ketone oxygen could form hydrogen bonds with the hinge region of a kinase ATP-binding site, while the octanoyl chain occupies the adjacent hydrophobic pocket.

To visualize this proposed mechanism within a cellular context, consider a generic MAP kinase cascade, a frequent target of pyridinyl compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., ASK1) Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Phosphorylates Gene Gene Expression (Inflammation, Apoptosis) TF->Gene Regulates Inhibitor This compound Inhibitor->MAPKKK Inhibits

Caption: Proposed inhibition of a MAP kinase cascade by this compound.

This diagram illustrates the compound potentially blocking the signaling cascade at an upstream kinase (like a MAPKKK), thereby preventing downstream events such as gene expression related to inflammation or apoptosis.

Experimental Validation Framework

A rigorous, multi-stage approach is required to identify the molecular target(s) and validate the mechanism of action. This framework ensures a self-validating system where results from one stage inform the design of the next.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation A Broad Kinase Panel Screening D IC50 Determination (Enzyme Assay) A->D B Affinity-based Proteomics B->D C Phenotypic Screening C->A C->B E Binding Affinity (SPR / ITC) D->E F Mechanism of Inhibition (Kinetics) E->F G Target Engagement Assay (CETSA) F->G H Downstream Signaling (Western Blot) G->H I Cell Viability & Phenotypic Assays H->I

Caption: A three-phase experimental workflow for mechanism of action elucidation.

Phase 1: Unbiased Target Identification

The initial step is to identify which proteins in the human proteome physically interact with this compound.

Protocol 1: Broad-Spectrum Kinase Inhibition Panel

This is a direct and efficient method to test our primary hypothesis.

  • Objective: To determine the inhibitory activity of the compound against a large, representative panel of human protein kinases.

  • Methodology:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Promega) for screening against their kinase panel (e.g., KINOMEscan™, ADP-Glo™).

    • Screen at a primary concentration, typically 1 µM or 10 µM.

    • For any kinases showing significant inhibition (e.g., >50% inhibition), perform a follow-up dose-response curve to determine the dissociation constant (Kd) or IC50.

  • Rationale: This approach provides a rapid survey of the kinome, identifying high-affinity targets and giving an early indication of selectivity. The choice of a high screening concentration ensures that even moderate-affinity interactions are detected.

Protocol 2: Chemical Proteomics for Target Identification

This is an unbiased approach to find targets without pre-supposing a kinase interaction.

  • Objective: To isolate and identify cellular proteins that bind directly to an immobilized version of the compound.

  • Methodology:

    • Probe Synthesis: Synthesize an analogue of this compound with a linker arm and a reactive group (e.g., an alkyne for click chemistry) suitable for immobilization on affinity beads. The linker should be placed away from the key pharmacophore (pyridine-ketone) to minimize interference with binding.

    • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a human cancer cell line or inflammatory cell line).

    • Affinity Pulldown:

      • Incubate the lysate with the immobilized compound (experimental condition).

      • In a parallel control experiment, incubate the lysate with beads alone and with beads plus an excess of the free, non-immobilized compound (competition control).

    • Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

    • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands from the experimental lane by mass spectrometry (LC-MS/MS).

  • Trustworthiness: The competition control is critical. A true binding partner will be present in the experimental pulldown but significantly reduced or absent in the competition control, confirming the specificity of the interaction.

Phase 2: In Vitro Biochemical and Biophysical Validation

Once a putative target (e.g., "Kinase X") is identified, the interaction must be rigorously characterized.

Protocol 3: Enzyme Inhibition Kinetics

  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition.[10]

  • Methodology:

    • Utilize a recombinant, purified version of Kinase X.

    • Perform a kinase activity assay (e.g., ADP-Glo™, which measures ATP consumption).

    • Titrate this compound across a wide concentration range (e.g., 1 nM to 100 µM) at a fixed ATP concentration (equal to the Km of ATP for that kinase).

    • Measure kinase activity at each concentration and plot the results to calculate the IC50 value.

    • To determine the mechanism (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the inhibitor and ATP.[11][12] Analyze the data using Lineweaver-Burk plots.

  • Rationale: The IC50 provides a quantitative measure of potency. The kinetic analysis reveals how the compound inhibits the enzyme, for instance, by competing with ATP at the active site, which would support our structural hypothesis.[12]

Table 1: Quantitative Data Summary for In Vitro Validation

ParameterExperimental TechniquePurposeExample Result
Kd (Binding Affinity)Surface Plasmon Resonance (SPR)Measures on/off rates of binding150 nM
IC50 (Potency)Enzyme Activity AssayMeasures functional inhibition250 nM
ΔH / ΔS (Thermodynamics)Isothermal Titration Calorimetry (ITC)Determines binding driversEnthalpically driven
Mechanism Enzyme Kinetics (Lineweaver-Burk)Defines mode of inhibitionATP-competitive
Phase 3: Target Engagement and Cellular Activity

The final phase confirms that the compound engages its intended target in a live-cell environment and produces a corresponding biological effect.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that the compound binds to and stabilizes its target protein inside intact cells.

  • Methodology:

    • Treat intact cells with either the compound or a vehicle control (DMSO).

    • Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.

    • Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting.

  • Rationale: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve of Kinase X in compound-treated cells versus vehicle-treated cells is direct proof of target engagement.

Protocol 5: Downstream Signaling Pathway Analysis

  • Objective: To confirm that target engagement leads to modulation of the downstream signaling pathway.

  • Methodology:

    • Treat cells with an appropriate stimulus to activate the Kinase X pathway.

    • Co-treat with varying concentrations of this compound.

    • Lyse the cells and perform a Western blot to measure the phosphorylation status of a known, direct substrate of Kinase X.

  • Expertise & Causality: This experiment directly links the biochemical inhibition of the target to a functional cellular outcome. A dose-dependent decrease in substrate phosphorylation following compound treatment provides strong evidence for the proposed on-target mechanism of action.

Conclusion

While the precise mechanism of action for this compound remains to be empirically determined, its chemical structure strongly suggests a role as a modulator of protein kinase signaling. The octanoyl chain provides a distinct feature that may confer unique selectivity and potency. The comprehensive experimental framework outlined in this guide—progressing from unbiased target discovery to biochemical validation and cellular confirmation—provides a robust and self-validating pathway for definitively elucidating its biological function. This systematic approach is essential for advancing our understanding of this and other novel chemical entities in the drug discovery pipeline.

References

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor for Targeted Cancer Therapy

This guide provides a comprehensive technical overview of Dabrafenib, a potent and selective inhibitor of BRAF kinase, for researchers, scientists, and drug development professionals. Dabrafenib, also known as GSK2118436, is a cornerstone in the targeted therapy of several cancers harboring specific BRAF mutations.

Core Compound Identification and Physicochemical Properties

Dabrafenib is chemically described as N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide.[1][2] It is often administered as its mesylate salt, Dabrafenib Mesylate.[1][3]

PropertyValueSource
CAS Number 1195765-45-7 (Dabrafenib)[2]
1195768-06-9 (Dabrafenib Mesylate)[3]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[1][2]
Molar Mass 519.56 g/mol [4]
Melting Point 214-216°C[4]
Boiling Point 653.7±65.0 °C (Predicted)[4]
Solubility Soluble in DMSO (30 mg/ml) and DMF (30 mg/ml). Very slightly soluble at pH 1.[2][5]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of RAF kinases, with high selectivity for the mutated BRAF V600E protein.[2][6][7] The BRAF gene is a key component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cell growth, proliferation, and survival.[8]

In certain cancers, such as melanoma, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein.[8] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving oncogenesis.[9] Dabrafenib specifically binds to the ATP-binding site of the mutant BRAF V600E kinase, inhibiting its activity.[7][9] This blockade leads to decreased phosphorylation of MEK and ERK, ultimately resulting in G1 cell cycle arrest and apoptosis in tumor cells harboring the BRAF V600E mutation.[7][10]

Dabrafenib also demonstrates inhibitory activity against wild-type BRAF and CRAF, though with less potency compared to BRAF V600E.[7][11]

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_mutant Mutant BRAF (V600E) RAS->BRAF_mutant Activates MEK MEK BRAF_mutant->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes

Caption: Dabrafenib inhibits the constitutively active mutant BRAF in the MAPK pathway.

Clinical Applications and Efficacy

Dabrafenib is primarily indicated for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E mutation.[12] Its use has expanded to include, in combination with the MEK inhibitor Trametinib, the treatment of:

  • BRAF V600E-positive unresectable or metastatic melanoma.[12]

  • Adjuvant treatment of BRAF V600E-mutated, stage III melanoma after surgical resection.[12]

  • Metastatic non-small cell lung cancer with a BRAF V600E mutation.[1]

  • Anaplastic thyroid cancer with a BRAF V600E mutation.[1]

Clinical trials have demonstrated the efficacy of Dabrafenib, both as a monotherapy and in combination with Trametinib. The combination therapy has shown improved progression-free survival and overall response rates in patients with BRAF-mutant melanoma.[9]

Experimental Protocols: Cell-Based Assay for BRAF Inhibition

Objective: To determine the in vitro efficacy of Dabrafenib in inhibiting the proliferation of BRAF V600E mutant cancer cells.
Materials:
  • BRAF V600E mutant melanoma cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dabrafenib (GSK2118436)

  • Dimethyl sulfoxide (DMSO)

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:
  • Cell Seeding:

    • Culture A375 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Dabrafenib in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment:

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of Dabrafenib.

    • Include a vehicle control (DMSO-containing medium).

    • Incubate the plate for 72 hours.

  • Cell Viability Assessment:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the Dabrafenib concentration.

    • Determine the IC₅₀ value (the concentration of Dabrafenib that inhibits 50% of cell growth).

Cell_Based_Assay_Workflow A 1. Seed BRAF V600E mutant cells in a 96-well plate B 2. Prepare serial dilutions of Dabrafenib A->B C 3. Treat cells with Dabrafenib for 72h B->C D 4. Add cell proliferation reagent (e.g., MTT) C->D E 5. Measure absorbance with a plate reader D->E F 6. Calculate IC50 value E->F

Caption: Workflow for determining the IC₅₀ of Dabrafenib in a cell-based assay.

Resistance Mechanisms and Combination Therapies

A significant challenge in BRAF inhibitor therapy is the development of resistance. One common mechanism of acquired resistance is the reactivation of the MAPK pathway through various mechanisms, including mutations in NRAS or MEK.

To overcome this, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib.[13] This dual blockade of the MAPK pathway at two different points can delay the onset of resistance and improve clinical outcomes.[1] The combination of Dabrafenib and Trametinib has become a standard of care for several BRAF V600-mutated cancers.[12]

Safety and Adverse Effects

The most common side effects associated with Dabrafenib include hyperkeratosis, headache, fever, joint pain, papilloma, hair loss, and rash.[12] A notable adverse effect is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to the development of cutaneous squamous cell carcinomas and keratoacanthomas.[7] Combining Dabrafenib with a MEK inhibitor can reduce the incidence of these skin lesions.[7]

Conclusion

Dabrafenib is a highly effective targeted therapy for cancers driven by BRAF V600 mutations. Its mechanism of action, focused on the inhibition of the MAPK pathway, has revolutionized the treatment landscape for patients with specific types of melanoma, lung cancer, and thyroid cancer. The strategic combination with MEK inhibitors has further enhanced its efficacy and durability of response. Ongoing research continues to explore new applications and combination strategies to maximize the therapeutic potential of Dabrafenib.

References

  • R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dabrafenib and its use in the treatment of metastatic melanoma. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Dabrafenib. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Dabrafenib Mesylate? Synapse. Retrieved from [Link]

  • MedSchool. (n.d.). Dabrafenib | Drug Guide. Retrieved from [Link]

  • DermNet. (n.d.). Key clinical-trial evidence for dabrafenib. Retrieved from [Link]

  • Ikonns. (n.d.). Dabrafenib Mesylate – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • ChemBK. (2024, April 10). Dabrafenib (GSK2118436). Retrieved from [Link]

  • ClinicalTrials.gov. (2023, August 30). Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). Retrieved from [Link]

  • Mayo Clinic. (n.d.). A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma. Retrieved from [Link]

  • PharmaCompass. (n.d.). GSK2118436 Methane sulfonate salt. Retrieved from [Link]

  • Wikipedia. (n.d.). Dabrafenib. Retrieved from [Link]

Sources

Investigating the Biological Potential of 1-(Pyridin-2-yl)octan-1-one: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyridine nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of therapeutic agents due to its versatile chemical properties and biological recognition.[1][2][3] This guide focuses on 1-(Pyridin-2-yl)octan-1-one, a molecule comprising a pyridin-2-yl ketone core appended with a linear eight-carbon alkyl chain. While direct biological data for this specific compound is not extensively documented, its structural motifs—the 2-acylpyridine group known for metal chelation and hydrogen bonding, and a lipophilic octanoyl tail—suggest significant, unexplored therapeutic potential. This document presents a comprehensive framework for the systematic evaluation of this compound, outlining logical, field-proven workflows to investigate its potential anticancer, antimicrobial, and enzyme inhibitory activities. We provide not just protocols, but the strategic rationale behind each experimental choice, designed to build a robust biological profile for this promising compound.

Introduction and Rationale

The pursuit of novel chemical entities with therapeutic value is the cornerstone of drug discovery. Within the vast landscape of heterocyclic chemistry, pyridine-containing compounds are exceptionally prominent, found in natural products, pharmaceuticals, and agrochemicals.[1][4] The molecule this compound (CAS No. 898779-37-8)[5] presents a compelling case for investigation. It features a bidentate-capable chelating head (the pyridine nitrogen and ketone oxygen) and a substantial lipophilic tail (the octanoyl group). This amphipathic architecture is a classic hallmark of molecules designed to interact with biological membranes or lipophilic pockets within protein targets.

Derivatives of 2-acylpyridine and other pyridinyl ketones have demonstrated a wide array of biological effects, including potent anticancer, antibacterial, antifungal, and anti-inflammatory properties.[6][7][8] The ketone functionality, in particular, has been shown to be a critical contributor to the antiproliferative activity in certain pyridine-based structures.[6] This guide, therefore, serves as a strategic roadmap for researchers and drug development professionals to unlock the potential of this compound. We will proceed by postulating three primary avenues of bioactivity and detail the necessary workflows to validate these hypotheses.

Synthesis and Characterization

A robust biological evaluation begins with the unambiguous synthesis and characterization of the target compound. This compound can be synthesized via several established organometallic routes. A common approach involves the reaction of a 2-pyridyl organometallic reagent with an octanoyl electrophile.

Illustrative Synthesis Pathway: A Grignard-type reaction can be employed, starting from 2-bromopyridine.

  • Formation of the Grignard Reagent: 2-Bromopyridine is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form 2-pyridylmagnesium bromide.

  • Acylation: The resulting Grignard reagent is then reacted with octanoyl chloride at low temperature (e.g., 0 °C to room temperature) to yield this compound.

  • Purification: The crude product is purified using standard techniques, such as column chromatography on silica gel.

Following synthesis, the compound's identity and purity must be rigorously confirmed using a suite of analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch of the ketone.

Avenue I: Investigation of Anticancer Activity

Rationale: The 2-acylpyridine scaffold is a recognized pharmacophore in oncology research.[6][9][10] Its ability to chelate essential metal ions like iron can disrupt critical cellular processes, such as the action of ribonucleotide reductase, an enzyme vital for DNA synthesis and repair in rapidly proliferating cancer cells.[11][12] The octanoyl chain may enhance the molecule's ability to cross cellular membranes, increasing its intracellular concentration and potential efficacy.

Hypothesized Mechanism of Action

We hypothesize that this compound may exert cytotoxic effects on cancer cells through a multi-pronged mechanism:

  • Disruption of Metal Homeostasis: Chelation of intracellular iron or zinc, leading to the generation of reactive oxygen species (ROS) and inhibition of metalloenzymes.

  • Induction of Apoptosis: Triggering programmed cell death pathways in response to cellular stress.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, preventing cancer cell division.[6]

Experimental Workflow for Anticancer Evaluation

A tiered approach is essential to efficiently evaluate the anticancer potential, moving from broad screening to detailed mechanistic studies.

anticancer_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation start This compound screening MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) start->screening ic50 Determine IC50 Values screening->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If IC50 is potent apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis ros ROS Detection Assay ic50->ros xenograft Mouse Xenograft Model (e.g., MCF-7 or A549) apoptosis->xenograft If MoA is confirmed tumor_growth Measure Tumor Growth Inhibition xenograft->tumor_growth

Caption: Workflow for evaluating anticancer potential.

Key Experimental Protocols

Protocol 2.3.1: MTT Cytotoxicity Assay

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung)[7][13] in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized for clear comparison.

Cell LineCancer TypeIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
HepG2Hepatocellular Carcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
HCT-116Colon Carcinoma[Experimental Value][Experimental Value]

Avenue II: Investigation of Antimicrobial Activity

Rationale: Pyridine derivatives are a well-established class of antimicrobial agents.[8][14][15] The combination of a polar, potentially interactive pyridine headgroup with a long, lipophilic alkyl chain is a classic structure for membrane-disrupting agents. Such compounds can intercalate into the phospholipid bilayer of bacterial and fungal cells, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and cell death.

Hypothesized Mechanism of Action

The primary hypothesis is that this compound acts as a surfactant-like molecule that targets the microbial cell membrane. The octanoyl tail is predicted to embed within the lipid bilayer, while the polar pyridinyl ketone head remains at the aqueous interface, disrupting the ordered membrane structure.

Experimental Workflow for Antimicrobial Evaluation

antimicrobial_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cidal Activity cluster_2 Phase 3: Mechanism of Action start This compound mic_assay Broth Microdilution Assay (Gram+, Gram-, Fungi) start->mic_assay mic_det Determine MIC mic_assay->mic_det mbc_assay MBC/MFC Determination mic_det->mbc_assay If MIC is significant cidal_static Classify as Cidal vs. Static mbc_assay->cidal_static membrane_assay Membrane Integrity Assay (Propidium Iodide Uptake) cidal_static->membrane_assay If Cidal ergosterol_assay Ergosterol Inhibition (Fungi Specific) cidal_static->ergosterol_assay

Caption: Workflow for evaluating antimicrobial potential.

Key Experimental Protocols

Protocol 3.3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth.

  • Inoculum Preparation: Culture representative microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[16][17] overnight. Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3.3.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol distinguishes between static (inhibitory) and cidal (killing) activity.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates until growth is visible in control spots.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration from the MIC assay that results in a ≥99.9% reduction in CFU count on the agar plate compared to the initial inoculum.

Data Presentation: Antimicrobial Spectrum
Microbial StrainTypeMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus ATCC 25923Gram-positive[Value][Value]
E. coli ATCC 25922Gram-negative[Value][Value]
P. aeruginosa ATCC 27853Gram-negative[Value][Value]
C. albicans ATCC 90028Fungus (Yeast)[Value][Value]

Avenue III: Investigation of Enzyme Inhibitory Activity

Rationale: The structure of this compound is suitable for fitting into enzymatic active sites. Many anti-inflammatory drugs function by inhibiting enzymes in the inflammatory cascade.[18][19] The cyclooxygenase (COX) enzymes are prime targets for non-steroidal anti-inflammatory drugs (NSAIDs).[20][21] Investigating the compound's effect on COX-1 and COX-2 can reveal potential as a novel anti-inflammatory agent.

Hypothesized Target and Mechanism

We hypothesize that this compound may act as an inhibitor of COX enzymes. The lipophilic octanoyl tail could anchor the molecule within the hydrophobic channel of the COX active site, while the pyridinyl ketone moiety could interact with key amino acid residues, blocking substrate (arachidonic acid) access. Differential inhibition of COX-2 over COX-1 would be a highly desirable therapeutic profile, as it could reduce inflammatory responses with fewer gastrointestinal side effects.

Experimental Workflow for Enzyme Inhibition

enzyme_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Kinetic Analysis start This compound cox_assay COX-1 / COX-2 Inhibition Assay (Colorimetric/Fluorometric) start->cox_assay ic50_cox Determine IC50 & Selectivity Index cox_assay->ic50_cox kinetics Enzyme Kinetics Study (Varying Substrate Conc.) ic50_cox->kinetics If potent and/or selective lwb Lineweaver-Burk Plot kinetics->lwb ki Determine Ki and Inhibition Type lwb->ki

Sources

1-(Pyridin-2-yl)octan-1-one crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Crystal Structure Determination of 1-(Pyridin-2-yl)octan-1-one

Abstract

Pyridinyl ketones represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and versatile applications.[1][2] The specific molecule, this compound, holds potential for further development, yet a critical piece of its fundamental chemical information remains elusive: its solid-state or crystalline structure. An understanding of the three-dimensional arrangement of molecules in the solid state is paramount for rational drug design, polymorphism screening, and intellectual property protection.[3][4] This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and multi-faceted characterization of this compound. In the absence of a publicly available crystal structure, this document further serves as a detailed, instructive roadmap for its crystallization and subsequent structure elucidation by single-crystal X-ray diffraction, augmented by computational crystal structure prediction.

Introduction: The Significance of Pyridinyl Ketones and the Knowledge Gap

The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][5] When incorporated into a ketone framework, the resulting pyridinyl ketone moiety offers a unique combination of electronic and steric properties that can be fine-tuned to optimize pharmacological activity.[6] These compounds have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[5]

This compound, with its combination of a polar pyridine head and a nonpolar octanoyl tail, presents an interesting amphiphilic profile. However, a thorough search of the Cambridge Structural Database (CSD) and other crystallographic repositories reveals a notable absence of its determined crystal structure. This guide aims to fill that void by presenting a systematic approach to obtaining and analyzing this crucial piece of chemical information.

Synthesis and Purification of this compound

A reliable synthesis of high-purity material is the essential first step for any crystallographic study. One of the most direct routes to 1-(pyridin-2-yl)alkan-1-ones is through the acylation of a pyridine derivative. A plausible and efficient method involves the reaction of 2-lithiopyridine, generated in situ from 2-bromopyridine, with octanoyl chloride.

Synthesis 2-Bromopyridine 2-Bromopyridine 2-Lithiopyridine 2-Lithiopyridine 2-Bromopyridine->2-Lithiopyridine n-BuLi, THF, -78 °C This compound This compound 2-Lithiopyridine->this compound Octanoyl chloride, THF, -78 °C to rt

Figure 1: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Octanoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add 2-bromopyridine to the cooled THF.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

  • In a separate flask, dissolve octanoyl chloride in anhydrous THF.

  • Add the solution of octanoyl chloride dropwise to the 2-lithiopyridine solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Comprehensive Spectroscopic and Analytical Characterization

Prior to attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Verification cluster_purity Purity Assessment Synthesized Compound Synthesized Compound NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Synthesized Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Synthesized Compound->Mass_Spectrometry IR_Spectroscopy IR Spectroscopy Synthesized Compound->IR_Spectroscopy HPLC_GC HPLC or GC Analysis IR_Spectroscopy->HPLC_GC

Figure 2: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7][8][9] The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on known values for similar structures.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
H-6'8.6 - 8.8d1HPyridine
H-4'7.8 - 8.0t1HPyridine
H-3'7.9 - 8.1d1HPyridine
H-5'7.4 - 7.6t1HPyridine
H-23.0 - 3.2t2H-CH₂-CO-
H-31.7 - 1.9quint2H-CH₂-
H-4 to H-71.2 - 1.5m8H-(CH₂)₄-
H-80.8 - 1.0t3H-CH₃
¹³C NMR Predicted δ (ppm)Assignment
C-1~200C=O
C-2'~153Pyridine
C-6'~149Pyridine
C-4'~137Pyridine
C-3'~127Pyridine
C-5'~122Pyridine
C-2~40-CH₂-CO-
C-3 to C-722 - 32-(CH₂)₅-
C-8~14-CH₃
Table 1 & 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can provide further structural confirmation.[10][11]

FragmentPredicted m/zStructure
[M]⁺205.1310Molecular Ion
[M-C₅H₁₁]⁺134.0606McLafferty Rearrangement
[C₅H₄NCO]⁺106.0317Pyridin-2-ylcarbonyl cation
[C₅H₄N]⁺78.0344Pyridyl cation
Table 3: Predicted Mass Spectrometry Fragments for this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Frequency (cm⁻¹)VibrationFunctional Group
~1700C=O stretchKetone
~1580, 1470, 1430C=N, C=C stretchPyridine ring
2850-2960C-H stretchAlkyl chain
Table 4: Expected Infrared Absorption Frequencies for this compound.

A Guide to the Crystallization of this compound

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[12] A systematic approach involving the screening of various solvents and crystallization techniques is crucial.

Crystallization_Methods Start Start Solvent_Screening Solvent Screening Start->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion (Liquid-Liquid & Solid-Liquid) Solvent_Screening->Vapor_Diffusion Cooling_Crystallization Cooling Crystallization Solvent_Screening->Cooling_Crystallization Analysis Crystal Analysis Slow_Evaporation->Analysis Vapor_Diffusion->Analysis Cooling_Crystallization->Analysis

Figure 3: Common crystallization techniques for small organic molecules.

Solvent Selection

The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. A screening of solvents with varying polarities is recommended.

Solvent ClassExamples
AlcoholsMethanol, Ethanol, Isopropanol
EstersEthyl acetate, Isopropyl acetate
KetonesAcetone, 2-Butanone
EthersDiethyl ether, Tetrahydrofuran (THF)
HydrocarbonsHexanes, Heptane, Toluene
ChlorinatedDichloromethane, Chloroform
Table 5: Solvents for Crystallization Screening.
Crystallization Protocols
  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed container with a larger volume of a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

    • Solid-Liquid: Place the solid compound in a vial and add a poor solvent. Place this vial in a larger sealed container with a good solvent. The good solvent vapor will slowly dissolve the solid, and as the solution approaches saturation, crystals may form.

  • Cooling Crystallization: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to lower temperatures (e.g., 4 °C or -20 °C) to induce crystallization.

Hypothetical Workflow for Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.[4][13][14]

Figure 4: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution, Refinement, and Validation

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is fitted to this map, and the structure is refined by least-squares methods to improve the agreement between the observed and calculated diffraction data. The final structure is validated using various crystallographic metrics.

Hypothetical Crystallographic Data Table

Upon successful structure determination, the data would be presented in a standardized format, such as the one below.

ParameterValue
Empirical formulaC₁₃H₁₉NO
Formula weight205.30
Temperature (K)100(2)
Wavelength (Å)e.g., 0.71073
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (Mg/m³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)e.g., 0.20 x 0.15 x 0.10
Theta range for data collection (°)e.g., 2.0 to 28.0
R-indices (all data)R1 = TBD, wR2 = TBD
Goodness-of-fit on F²To be determined
Table 6: Template for Crystallographic Data of this compound.

Computational Crystal Structure Prediction (CSP)

In parallel with experimental efforts, or in cases where crystallization is challenging, computational methods can be employed to predict the most likely crystal structures.[15][16]

CSP Methodology

CSP algorithms explore the potential energy surface of the crystal by generating a large number of possible packing arrangements and evaluating their relative energies using force fields or quantum mechanical methods.[17][18] This can help identify thermodynamically stable polymorphs that might be accessible experimentally.

Available Software

A variety of academic and commercial software packages are available for CSP, including:

  • GRACE: A commercial package for molecular crystal structure prediction.[15]

  • USPEX: A widely used code that employs evolutionary algorithms.[15]

  • Schrödinger's Crystal Structure Prediction: A platform for identifying stable crystal polymorphs.[19]

Conclusion and Future Perspectives

While the crystal structure of this compound remains undetermined, this guide provides a comprehensive and actionable framework for its synthesis, characterization, and eventual structural elucidation. The determination of its three-dimensional structure will be invaluable for understanding its solid-state properties and will provide a solid foundation for its potential applications in drug discovery and materials science. The insights gained from its crystal packing, intermolecular interactions, and conformation will enable more targeted and effective design of next-generation pyridinyl ketone-based compounds.

References

  • ChemRxiv. (2021). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. [Link]

  • ChemRxiv. (n.d.). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2- Fluoropyridine. [Link]

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An In-depth Technical Guide to the Solubility of 1-(Pyridin-2-yl)octan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyridin-2-yl)octan-1-one is a chemical compound of significant interest in pharmaceutical and agrochemical research. Its molecular structure, featuring a polar pyridine head and a nonpolar octanoyl tail, imparts a unique solubility profile that is critical for its synthesis, purification, formulation, and biological activity. Understanding the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals to effectively work with and utilize this molecule. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in different solvent environments and providing a framework for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. This compound possesses a distinct molecular architecture that governs its interactions with solvents.

  • Molecular Structure: The molecule consists of a pyridine ring, which is a heterocyclic aromatic amine, and an eight-carbon alkyl chain (octanoyl group) attached to a carbonyl group.

  • Polarity: The pyridine ring, with its nitrogen atom, and the carbonyl group (C=O) introduce polarity to the molecule. The lone pair of electrons on the nitrogen atom and the electronegativity of the oxygen atom create dipole moments. Pyridine itself is a polar, aprotic solvent that is miscible with a wide range of solvents, from water to nonpolar hydrocarbons.[1]

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The carbonyl oxygen can also accept hydrogen bonds. This capability is crucial for its solubility in protic solvents.

  • Hydrophobicity: The long octanoyl chain is nonpolar and hydrophobic. This substantial nonpolar character significantly influences the compound's solubility, favoring dissolution in less polar or nonpolar solvents. The general principle of "like dissolves like" dictates that the nonpolar tail will readily interact with nonpolar solvent molecules through van der Waals forces.[2]

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. This involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.[2][3]

The solubility of this compound in a given organic solvent is a balance between the energy required to overcome the crystal lattice energy of the solid compound and the energy released upon solvation. The "like dissolves like" principle is a useful heuristic.[2] Solvents with similar polarity and intermolecular force characteristics to the solute will generally be better solvents.

Intermolecular Interactions at Play

The solubility of this compound is dictated by a combination of intermolecular forces:

  • Dipole-Dipole Interactions: The polar pyridine ring and carbonyl group will interact favorably with polar solvent molecules such as acetone or ethyl acetate.[4][5]

  • Hydrogen Bonding: In protic solvents like alcohols (e.g., ethanol, methanol), the solvent can act as a hydrogen bond donor to the nitrogen of the pyridine ring and the carbonyl oxygen.

  • Van der Waals Forces (London Dispersion Forces): The long octyl chain will primarily interact through these weaker forces, which are significant in nonpolar solvents like hexane or toluene.[2]

The interplay of these forces determines the overall solubility. A diagram illustrating these interactions is presented below.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C₈H₁₇-C(=O)-Py PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Dipole-Dipole PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic Hydrogen Bonding & Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Van der Waals

Caption: Intermolecular forces governing the solubility of this compound.

Predicted Solubility Profile

Based on the structural features and the principles of intermolecular forces, a qualitative solubility profile for this compound in common organic solvents can be predicted.

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHighThe long octanoyl chain will have strong van der Waals interactions with these solvents. The polarity of the pyridine ring may slightly limit miscibility in very nonpolar solvents like hexane compared to toluene.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHighThese solvents can engage in strong dipole-dipole interactions with the polar pyridine and carbonyl moieties of the solute. They also have some capacity to solvate the alkyl chain.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can form hydrogen bonds with the pyridine nitrogen and carbonyl oxygen, and also have dipole-dipole interactions. The nonpolar tail may slightly reduce solubility compared to smaller, more polar solutes.[6]
Halogenated Dichloromethane, ChloroformHighThese solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds. They can interact with both the polar and nonpolar parts of the molecule.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for many applications. A standard method for determining the solubility of a solid compound in a solvent is the isothermal equilibrium method.

Protocol for Isothermal Solubility Determination
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the vials to stand undisturbed at the constant temperature for a few hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

  • Quantification of Solute Concentration:

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The mass of the dissolved solute can be determined by the difference in weight.

    • Alternatively, the concentration of the solute in the supernatant can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve prepared with known concentrations of the compound.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

The following diagram illustrates the experimental workflow for determining solubility.

G A 1. Preparation of Saturated Solution (Excess Solute + Solvent) B 2. Equilibration (Constant Temperature Agitation) A->B Agitate C 3. Separation (Filtration of Supernatant) B->C Settle & Filter D 4. Quantification (Solvent Evaporation or HPLC) C->D Analyze E 5. Calculation of Solubility D->E Calculate

Caption: Experimental workflow for the determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. Its unique bifunctional nature, with a polar head and a nonpolar tail, results in broad solubility across a range of organic solvents. While theoretical considerations based on intermolecular forces provide a strong predictive framework, precise quantitative data must be obtained through rigorous experimental methods like the isothermal equilibrium technique. This guide provides the foundational knowledge for understanding, predicting, and determining the solubility of this important compound, thereby facilitating its effective use in scientific endeavors.

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Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Landscape of 1-(Pyridin-2-yl)octan-1-one

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the thermochemical properties of this compound. Recognizing the current absence of published experimental data for this specific molecule, this document serves as a foundational resource for researchers in medicinal chemistry, materials science, and drug development. It outlines the authoritative experimental and computational methodologies required to establish a complete thermochemical profile, including enthalpy of formation, enthalpy of vaporization, and heat capacity. By presenting established protocols and data for structurally related compounds, this guide offers a robust roadmap for future research and enables reliable estimation of key thermodynamic parameters.

Introduction: The Need for Thermochemical Data

This compound is a pyridyl ketone, a class of compounds with significant potential in medicinal chemistry and as versatile intermediates in organic synthesis. The thermochemical properties of such molecules are fundamental to understanding their intrinsic stability, reactivity, and behavior in various physical states. Accurate data on the standard molar enthalpy of formation (ΔfH°m), enthalpy of vaporization (ΔvapH°m), and heat capacity (Cp,m) are critical for:

  • Process Safety and Scale-Up: Predicting heats of reaction and potential thermal hazards.

  • Drug Development: Understanding solubility, stability, and phase transitions of active pharmaceutical ingredients (APIs).

  • Computational Modeling: Benchmarking and validating theoretical models of molecular properties and reaction mechanisms.

As of the latest literature review, specific experimental thermochemical data for this compound are not publicly available. This guide, therefore, focuses on the established, field-proven methodologies that are the gold standard for obtaining these crucial parameters.

Experimental Determination of Thermochemical Properties

The acquisition of high-precision thermochemical data is rooted in meticulous experimental work. The following sections detail the primary techniques and their underlying principles.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation in the condensed state, ΔfH°m(cr or liq), is most accurately determined using static bomb combustion calorimetry. This technique measures the energy released upon complete combustion of the compound in a high-pressure oxygen environment. For an organic nitrogen compound like this compound, this is the definitive method.[1][2]

Causality of Experimental Choices:

  • Static Bomb vs. Rotating Bomb: A static bomb is sufficient for CHON compounds, as the combustion products (CO₂, H₂O, N₂) and the resulting nitric acid solution are well-defined.[2] A rotating bomb is only necessary for compounds containing elements like sulfur or halogens to ensure a uniform final solution state.

  • Platinum-Lined Bomb: The use of a platinum-lined bomb prevents corrosion from the nitric acid formed during the combustion of nitrogen-containing compounds, ensuring the integrity of the calorimeter and the accuracy of the measurement.[1]

  • Benzoic Acid Calibration: The energy equivalent of the calorimeter (εcalor) must be precisely determined by burning a certified standard, typically benzoic acid, under identical conditions. This calibration is the cornerstone of the experiment's trustworthiness.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of the purified sample (mass determined to ±0.1 µg) is placed in a platinum crucible. A small amount of mineral oil or polyester film may be used as a promoter to ensure complete combustion.[1]

  • Bomb Assembly: The crucible is placed in the bomb, and a platinum fuse wire is positioned to contact the pellet. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere and to dissolve the nitric acid formed.

  • Pressurization and Combustion: The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of ~3.04 MPa. It is then placed in a precisely controlled water bath (isoperibol calorimeter). Once thermal equilibrium is reached, the sample is ignited.

  • Temperature Measurement: The temperature of the water bath is monitored with high precision (e.g., a quartz thermometer) before, during, and after combustion to determine the temperature rise (ΔT).

  • Product Analysis: Post-combustion, the bomb gases are analyzed for CO₂ content to confirm complete combustion. The bomb solution is titrated with a standard NaOH solution to quantify the amount of nitric acid formed.

  • Data Reduction: The raw temperature data is corrected for heat exchange (e.g., using the Regnault-Pfaundler method) to find the adiabatic temperature rise. The energy of combustion (ΔcU) is calculated, and corrections (Washburn corrections) are applied to correct all reactants and products to their standard states at 298.15 K.[2]

  • Enthalpy of Formation Calculation: The standard molar enthalpy of formation is calculated using Hess's law from the standard energy of combustion.

Logical Workflow: Combustion Calorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Sample Pelletization & Weighing P2 Calorimeter Calibration (Benzoic Acid) E1 Bomb Assembly (Sample, Fuse, H₂O) P2->E1 E2 Pressurize with O₂ (3.04 MPa) E1->E2 E3 Ignition & Combustion E2->E3 E4 Temperature Data Acquisition (ΔT) E3->E4 A1 Analysis of Products (CO₂, HNO₃) E4->A1 A2 Apply Washburn Corrections A1->A2 A3 Calculate ΔcH°m A2->A3 A4 Calculate ΔfH°m (Hess's Law) A3->A4

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Enthalpy of Vaporization via Knudsen Effusion Method

The standard molar enthalpy of vaporization (ΔvapH°m) is a measure of the energy required to transition a substance from the liquid to the gaseous phase. For compounds with low volatility, such as this compound, the Knudsen effusion method is a highly reliable technique for determining vapor pressure as a function of temperature.[3][4]

Principle of Operation: The method involves measuring the rate of mass loss of a substance effusing through a small orifice from a temperature-controlled cell into a high-vacuum environment.[5][6] The vapor pressure (p) is directly related to the rate of mass loss ( dm/dt ) by the Hertz-Knudsen equation:

p = ( dm/dt ) * (1/A₀) * √(2πRT/M)

where A₀ is the orifice area, R is the gas constant, T is the absolute temperature, and M is the molar mass.

Experimental Protocol: Knudsen Effusion

  • Cell Preparation: The sample is loaded into a Knudsen cell, which is a small container with a precisely machined orifice of known area.

  • High Vacuum: The cell is placed in a high-vacuum chamber (e.g., < 10⁻³ Pa) and connected to an ultra-microbalance.

  • Isothermal Measurement: The cell is heated to a stable, desired temperature. The mass of the cell is continuously monitored over time.

  • Mass Loss Rate: The rate of mass loss ( dm/dt ) is determined from the slope of the mass vs. time plot at each temperature.

  • Vapor Pressure Calculation: The vapor pressure is calculated using the Hertz-Knudsen equation.

  • Clausius-Clapeyron Analysis: The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[5][7]

Logical Workflow: Knudsen Effusion Method

G cluster_exp Isothermal Experiment (Repeated at T₁, T₂, T₃...) cluster_analysis Data Analysis E1 Sample in Knudsen Cell under High Vacuum E2 Heat to Stable Temp (T) E1->E2 E3 Measure Mass Loss Rate (dm/dt) E2->E3 A1 Calculate Vapor Pressure (p) at each Temperature E3->A1 A2 Plot ln(p) vs. 1/T A1->A2 A3 Determine Slope A2->A3 A4 Calculate ΔvapH°m (Clausius-Clapeyron) A3->A4

Caption: Workflow for determining the enthalpy of vaporization via Knudsen effusion.

Computational Thermochemistry: An Essential Complement

In the absence of experimental data, high-level quantum chemical calculations provide a powerful tool for predicting thermochemical properties.[8] Modern composite methods can achieve "chemical accuracy" (conventionally ±4 kJ/mol).

Methodology: Gaussian-n (G4) Theory

G4 theory is a composite ab initio method designed to yield highly accurate thermochemical data.[8] It is a self-validating system in that it systematically combines calculations at different levels of theory to approximate a very high-level result, including empirical corrections derived from a large set of well-established experimental data.

Computational Protocol: G4 Workflow

  • Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-31G(2df,p) level of theory.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • High-Level Single-Point Energies: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated levels of theory and larger basis sets.

  • Energy Combination and Correction: The final G4 energy is derived by summing these energies and adding several higher-level corrections, including an empirical term.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method, where the G4 energy of the molecule is compared to the sum of the calculated and experimental energies of its constituent atoms.

Logical Workflow: Computational Thermochemistry

G M Input Molecular Structure Opt Geometry Optimization (B3LYP) M->Opt Freq Frequency Calculation (ZPVE, Thermal Corr.) Opt->Freq SPE High-Level Single-Point Energy Calculations Freq->SPE G4 Combine Energies & Apply Corrections (G4) SPE->G4 Atom Calculate Atomization Energy G4->Atom Hf Calculate ΔfH°m(g, 298K) Atom->Hf

Caption: Workflow for calculating gas-phase enthalpy of formation using G4 theory.

Thermochemical Data for Structurally Related Compounds

To provide context and a basis for estimation, the following table summarizes the known experimental thermochemical data for the core structural components of this compound: the pyridine ring and the octanoyl side chain (represented by 1-octanol).

PropertyPyridine (C₅H₅N)1-Octanol (C₈H₁₈O)This compound
Formula C₅H₅NC₈H₁₈OC₁₃H₁₉NO
Molar Mass ( g/mol ) 79.10130.23205.31
ΔfH°m(liq, 298.15 K) (kJ/mol) 100.2 ± 0.6[9]-392.4 ± 1.5[10]Data Not Available
ΔfH°m(g, 298.15 K) (kJ/mol) 140.4 ± 0.7[11]-327.3 ± 1.6[10]Data Not Available
ΔvapH°m(298.15 K) (kJ/mol) 40.2[12]65.1[10]Data Not Available
Cp,m(liq, 298.15 K) (J/mol·K) 133.0[9]304.0[10]Data Not Available

Note: Data sourced from the NIST Chemistry WebBook.[9][10][11][12] These values serve as a reference and would be essential inputs for group additivity estimation methods, although such estimations should be treated with caution and are not a substitute for experimental measurement or high-level computation.

Conclusion

While direct thermochemical data for this compound remains to be determined, this guide establishes a clear and authoritative pathway for its acquisition. The experimental techniques of static bomb combustion calorimetry and Knudsen effusion, coupled with high-accuracy computational methods like G4 theory, represent a comprehensive strategy for a full thermochemical characterization. The data provided for the constituent fragments of pyridine and 1-octanol offer a valuable comparative baseline. It is the recommendation of this author that future work prioritize the experimental determination of the enthalpy of formation and vaporization to provide the foundational data necessary for the safe and efficient application of this and related compounds.

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Methodological & Application

Introduction: Unveiling the Potential of a Niche Synthon

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-(Pyridin-2-yl)octan-1-one.

This compound is a heterocyclic ketone that, while not extensively documented in mainstream synthetic literature, presents a compelling scaffold for organic chemists. Its structure, featuring a pyridine ring directly attached to an eight-carbon aliphatic ketone, offers two primary points of chemical reactivity: the carbonyl group and the pyridine ring. The pyridine moiety can act as a directing group, a ligand for metal catalysts, or be transformed itself, while the ketone provides a versatile handle for chain elongation, functionalization, and the introduction of stereocenters.

This guide moves beyond established applications to provide a forward-looking perspective on how this molecule can be leveraged in synthetic campaigns, particularly in medicinal chemistry and materials science. The protocols and applications detailed below are grounded in the fundamental reactivity of the 2-acylpyridine class of compounds, offering a robust starting point for laboratory investigation.

Physicochemical Properties & Data

A summary of the key properties of this compound provides essential information for its handling and use in quantitative experiments.

PropertyValueReference
CAS Number 898779-37-8[1]
Molecular Formula C₁₃H₁₉NOCalculated
Molecular Weight 205.30 g/mol Calculated
Appearance Not specified; likely a liquid or low-melting solidInferred

PART 1: Leveraging the Ketone Moiety for Molecular Elaboration

The carbonyl group is arguably the most versatile functional group in organic synthesis. In this compound, it serves as an electrophilic center and a site for enolate formation, enabling a wide array of transformations.

Application Note 1.1: Asymmetric Reduction to Chiral Alcohols

The reduction of the ketone to a secondary alcohol introduces a chiral center, a critical step in the synthesis of many active pharmaceutical ingredients (APIs). Asymmetric reduction, using chiral catalysts, can afford high enantiomeric excess of either the (R) or (S) alcohol, which can then serve as a key intermediate.

Protocol 1.1: Asymmetric Transfer Hydrogenation

This protocol is a well-established method for the enantioselective reduction of ketones.

Objective: To synthesize (R)- or (S)-1-(pyridin-2-yl)octan-1-ol with high enantiomeric excess.

Materials:

  • This compound

  • (R,R)-N-((1R,2R)-2-(amino-κN)-1,2-diphenylethyl)-4-toluenesulfonamide-κN Ru(II) catalyst (or the S,S enantiomer)

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Standard workup and purification reagents

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add the chiral Ruthenium catalyst (0.01-0.02 equiv).

  • Add the formic acid/triethylamine azeotrope (5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral alcohol.

Causality: The chiral Ru(II) catalyst forms a transient, chiral ruthenium hydride species. The substrate coordinates to the metal center, and the hydride is delivered to the carbonyl face-selectively, dictated by the stereochemistry of the diamine ligand.

G cluster_workflow Workflow: Asymmetric Reduction start Dissolve Ketone & Chiral Ru Catalyst add_h Add Formic Acid/ Triethylamine start->add_h react Stir at RT Monitor by TLC add_h->react quench Quench with Sat. NaHCO3 react->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify product Obtain Enantioenriched (R)- or (S)-Alcohol purify->product

Caption: Workflow for asymmetric ketone reduction.

Application Note 1.2: Reductive Amination for Bioactive Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionality. This two-step, one-pot process converts the ketone into a primary, secondary, or tertiary amine, depending on the amine source used. These products are valuable building blocks for libraries of compounds for drug screening.

Protocol 1.2: One-Pot Reductive Amination

Objective: To synthesize N-substituted 1-(pyridin-2-yl)octylamines.

Materials:

  • This compound

  • Ammonium acetate (for primary amines) or a primary/secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • Dissolve this compound (1.0 equiv) and the amine source (1.2 equiv) in anhydrous DCE.

  • Add a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once complete, carefully quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCE or DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify via column chromatography.

Trustworthiness: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the ketone starting material than other hydrides like sodium cyanoborohydride, reducing side reactions.

PART 2: The Pyridine Ring as a Strategic Control Element

The pyridine ring is not merely a passive spectator. Its nitrogen atom can be used to direct reactions, alter electronics, or be hydrogenated to create entirely new heterocyclic systems.

Application Note 2.1: Pyridine as a Directing Group in C-H Activation

The nitrogen atom of the pyridine ring is an excellent coordinating atom for transition metals like palladium. This property can be exploited to direct the functionalization of otherwise unreactive C-H bonds, a highly atom-economical strategy. While the long alkyl chain in this compound may present steric challenges, C-H activation at the C3 position of the pyridine ring is a plausible transformation.[2]

Protocol 2.1 (Proposed): Palladium-Catalyzed C3-Arylation

Objective: To selectively introduce an aryl group at the C3 position of the pyridine ring.

Materials:

  • This compound

  • An aryl iodide or bromide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous, high-boiling solvent like toluene or DMF

Procedure:

  • To an oven-dried flask, add this compound (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mechanistic Insight: The reaction is believed to proceed via a palladacycle intermediate, formed by the coordination of the pyridine nitrogen to the Pd(II) catalyst, followed by cyclometalation at the C3 position. Oxidative addition of the aryl halide and subsequent reductive elimination yields the C-C coupled product and regenerates the active catalyst.

G start This compound + Aryl-Halide reagents Pd(OAc)₂ (cat.) Base (K₂CO₃) Heat start->reagents intermediate intermediate reagents->intermediate Forms product 3-Aryl-1-(pyridin-2-yl)octan-1-one intermediate->product Reductive Elimination

Caption: C-H arylation via a palladacycle intermediate.

Application Note 2.2: Hydrogenation to Bio-relevant Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The catalytic hydrogenation of the pyridine ring in this compound provides a direct route to 2-octanoylpiperidine derivatives.

Protocol 2.2: Catalytic Hydrogenation of the Pyridine Ring

Objective: To synthesize 1-(Piperidin-2-yl)octan-1-one.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid or ethanol

  • High-pressure hydrogenation vessel (Parr shaker or similar)

Procedure:

  • Place this compound (1.0 equiv) and PtO₂ (0.05-0.10 equiv by weight) into the hydrogenation vessel.

  • Add the solvent (glacial acetic acid is often effective for pyridine reduction).[3]

  • Seal the vessel, purge several times with nitrogen, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50-70 bar) and begin agitation.

  • Maintain the reaction at room temperature or with gentle heating, monitoring hydrogen uptake.

  • After hydrogen uptake ceases (or the reaction is deemed complete by LC-MS analysis of an aliquot), carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through Celite to remove the catalyst, washing the pad with the solvent.

  • Remove the solvent under reduced pressure. If acetic acid was used, azeotropic removal with toluene may be necessary.

  • The resulting salt can be neutralized with a base and extracted to yield the free piperidine, which should be purified as required.

Expert Insight: The use of an acidic solvent like acetic acid protonates the pyridine nitrogen, which can facilitate its reduction.[3] This method is robust for converting substituted pyridines into their corresponding piperidines.

References

  • Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. MDPI. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available at: [Link]

  • Synthesis of pyridin‐2‐one derivatives 11 and 14. ResearchGate. Available at: [Link]

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

  • Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. ChemRxiv. Available at: [Link]

  • 1-(PYRIDIN-2-YL)PROPAN-1-ONE. ChemBK. Available at: [Link]

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  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. Available at: [Link]

  • A review on the medicinal importance of pyridine derivatives. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Evaluating 1-(Pyridin-2-yl)octan-1-one as a Novel Agrochemical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of modern agrochemical design, serving as a critical pharmacophore in a multitude of high-performance insecticides, fungicides, and herbicides.[1][2][3] The relentless evolution of pest resistance necessitates a continuous pipeline of novel active ingredients.[4] This document introduces 1-(Pyridin-2-yl)octan-1-one , a structurally intriguing yet underexplored compound, as a candidate for agrochemical research. While direct bioactivity data for this specific molecule is not publicly available, its 2-acylpyridine scaffold, featuring a lipophilic octanoyl side chain, presents a compelling rationale for its investigation. This guide provides the scientific basis, theoretical framework, and detailed, field-proven protocols for the systematic screening of this compound for potential insecticidal, fungicidal, and herbicidal activities.

Scientific Rationale for Investigation

The promise of this compound lies in its structural analogy to proven agrochemical classes. The 2-substituted pyridine moiety is a privileged structure, and the attached eight-carbon aliphatic chain can significantly influence lipophilicity, membrane permeability, and target site interaction.

Insecticidal Potential: A Neonicotinoid Analogue?

The pyridine scaffold is the central feature of neonicotinoid insecticides, the most widely used class of insecticides globally.[5][6] These compounds act as agonists of the insect nicotinic acetylcholine receptor (nAChR). Furthermore, other pyridine derivatives have been shown to target different neural sites, such as the vesicular acetylcholine transporter (VAChT), representing a novel mode of action to combat resistance.[7]

Hypothesis: The lipophilic octanoyl chain of this compound may enhance its ability to penetrate the waxy insect cuticle and traverse the haemolymph to reach neural targets within the central nervous system. Its electronic similarity to existing pyridyl insecticides provides a strong basis for screening against economically important piercing-sucking and chewing pests.

Fungicidal Potential: Targeting Fungal Respiration

Recent research has highlighted the efficacy of novel pyridine-based compounds, such as pyridine carboxamides and amide-hydrazides, which exhibit potent, broad-spectrum activity against major plant pathogens.[8][9] A key mode of action for many successful fungicides, including some pyridine carboxamides, is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal mitochondrial respiratory chain.[4]

Hypothesis: The this compound structure could potentially interact with the active site of fungal enzymes like SDH. The length and flexibility of the octanoyl chain may allow it to fit within the ubiquinone-binding pocket of the enzyme, disrupting respiration and leading to fungal cell death.

Herbicidal Potential: Inhibition of Critical Plant Enzymes

Derivatives of 2-phenylpyridine and 3-(2-pyridinyl)-benzothiazol-2-one have been successfully developed as potent herbicides that act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[10][11][12] PPO inhibition leads to the rapid accumulation of phototoxic intermediates, causing membrane disruption and rapid cell death in susceptible plants.

Hypothesis: While structurally distinct from PPO-inhibiting herbicides, the 2-acylpyridine core provides a valid starting point for broad-spectrum herbicidal screening. Its potential to interfere with various plant biochemical pathways justifies a systematic evaluation against both monocot and dicot weed species.

Compound Profile and Synthesis Overview

A foundational understanding of the candidate's physicochemical properties is essential for designing robust experimental protocols.

PropertyValueSource
Compound Name This compound-
CAS Number 898779-37-8[13]
Molecular Formula C₁₃H₁₉NOPubChem
Molecular Weight 205.30 g/mol PubChem
Appearance Predicted: Colorless to yellow oil/solid-
Solubility Predicted: Soluble in organic solvents (DMSO, Acetone, Methanol)-

A plausible synthetic route involves the reaction of 2-cyanopyridine with a heptyl Grignard reagent (heptylmagnesium bromide) followed by acidic workup, or a similar nucleophilic addition to a pyridine-2-carboxylic acid derivative. This method is a standard and efficient way to form the ketone from the corresponding nitrile or carboxylic acid.

G reagent1 2-Cyanopyridine intermediate Intermediate Complex reagent1->intermediate 1. Diethyl Ether reagent2 Heptylmagnesium Bromide (Grignard Reagent) reagent2->intermediate product This compound intermediate->product 2. H₃O⁺ step2 Acidic Workup (e.g., H₃O⁺)

Caption: General synthesis pathway for this compound.

Experimental Screening Protocols

The following protocols provide a comprehensive, three-tiered screening approach to evaluate the agrochemical potential of this compound. The causality behind these designs is to move from broad primary screening to more specific dose-response assays, ensuring efficient use of resources while generating robust, reproducible data.

Workflow Overview: From Synthesis to Bioassay

G cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Decision synthesis Synthesis & Purification stock Stock Solution (e.g., 10,000 ppm in DMSO) synthesis->stock insect Insecticidal Assay stock->insect Serial Dilutions fungi Fungicidal Assay stock->fungi Serial Dilutions herbi Herbicidal Assay stock->herbi Serial Dilutions dose_response Dose-Response Curve (LC₅₀ / EC₅₀ / GR₅₀) insect->dose_response fungi->dose_response herbi->dose_response decision Lead Candidate? (Hit/Miss) dose_response->decision

Caption: High-level workflow for agrochemical candidate evaluation.

Protocol 1: Evaluation of Insecticidal Activity

This protocol uses a leaf-dip bioassay, a standard method for evaluating insecticides against aphids, which are significant agricultural pests.[14][15]

  • Objective: To determine the lethal concentration (LC₅₀) of this compound against the cowpea aphid (Aphis craccivora).

  • Materials:

    • This compound (Test Compound, TC)

    • Acetamiprid (Positive Control)

    • Dimethyl sulfoxide (DMSO)

    • Triton X-100 (surfactant)

    • Broad bean or cowpea plants

    • Synchronized adult Aphis craccivora

    • Petri dishes, filter paper, fine camel-hair brush

  • Methodology:

    • Solution Preparation: Prepare a 10,000 ppm stock solution of the TC and Acetamiprid in DMSO. Create a series of working solutions (e.g., 100, 50, 25, 10, 5, 1 ppm) by diluting the stock in deionized water containing 0.1% Triton X-100. The final DMSO concentration should not exceed 0.5%. Prepare a negative control using 0.5% DMSO and 0.1% Triton X-100 in water.

    • Leaf Disc Preparation: Excise leaf discs (2 cm diameter) from healthy, untreated broad bean plants.

    • Application: Dip each leaf disc into a treatment solution for 10 seconds with gentle agitation. Allow the discs to air dry completely on a wire rack.

    • Infestation: Place one treated leaf disc, adaxial side up, onto a moistened filter paper in a Petri dish. Using a fine brush, carefully transfer 20 synchronized adult aphids onto each leaf disc.

    • Incubation: Seal the Petri dishes with perforated lids to allow for air exchange. Incubate at 25±1°C with a 16:8 (L:D) photoperiod.

    • Mortality Assessment: Count the number of dead aphids at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with the brush are considered dead.

    • Data Analysis: Correct the mortality using Abbott's formula if mortality in the negative control is between 5-20%. Perform Probit analysis to calculate the LC₅₀ and LC₉₀ values with 95% confidence intervals. Each concentration should be replicated at least three times.

Protocol 2: Evaluation of Fungicidal Activity

This protocol uses an in vitro mycelial growth inhibition assay, which is a reliable and high-throughput method to determine direct antifungal activity.[4][8]

  • Objective: To determine the effective concentration (EC₅₀) of this compound required to inhibit the growth of Rhizoctonia solani.

  • Materials:

    • This compound (Test Compound, TC)

    • Boscalid (Positive Control)

    • Potato Dextrose Agar (PDA)

    • Actively growing culture of Rhizoctonia solani

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm)

  • Methodology:

    • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the molten agar to approximately 50-55°C in a water bath.

    • Compound Incorporation: Add the required volume of the TC stock solution (in DMSO) to the molten PDA to achieve the final desired concentrations (e.g., 100, 50, 25, 10, 5, 1 ppm). The final DMSO concentration must be consistent across all plates and not exceed 0.5%. Prepare control plates with DMSO only. Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing R. solani culture. Place the plug, mycelium-side down, in the center of each PDA plate (both treated and control).

    • Incubation: Seal the plates with paraffin film and incubate in the dark at 28±1°C.

    • Growth Measurement: When the fungal growth in the negative control plates has nearly reached the edge of the plate (typically 48-72 hours), measure the diameter of the fungal colony in all plates in two perpendicular directions.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. Use the inhibition data to perform a regression analysis and determine the EC₅₀ value. Replicate each treatment three times.

Protocol 3: Evaluation of Herbicidal Activity

This protocol details a whole-plant, post-emergence spray assay to assess phytotoxicity under controlled greenhouse conditions.[11]

  • Objective: To assess the post-emergence herbicidal activity and determine the 50% growth reduction (GR₅₀) dose of this compound on Amaranthus retroflexus (redroot pigweed, a broadleaf weed) and Echinochloa crus-galli (barnyard grass, a grass weed).

  • Materials:

    • This compound (Test Compound, TC)

    • Fomesafen (Positive Control for broadleaf) or Fenoxaprop-p-ethyl (Positive Control for grass)

    • Acetone, Tween-20 (emulsifier)

    • Pots, soil mix

    • Seeds of A. retroflexus and E. crus-galli

    • Automated spray chamber

  • Methodology:

    • Plant Cultivation: Sow seeds in pots filled with a standard soil mix. Grow the plants in a greenhouse (28/22°C day/night, 16:8 L:D photoperiod) until they reach the 2-3 leaf stage.

    • Formulation Preparation: Prepare a stock solution of the TC in acetone. For application, create a spray solution by diluting the stock in water containing 0.5% Tween-20 to achieve a range of application rates (e.g., 200, 100, 50, 25 g a.i./ha). Prepare positive and negative (formulation blank) controls similarly.

    • Application: Place the pots in an automated spray chamber. Apply the treatments evenly over the foliage at a constant spray volume (e.g., 400 L/ha).

    • Post-Treatment Care: Return the plants to the greenhouse and arrange them in a randomized complete block design. Sub-irrigate as needed to avoid washing the compound off the leaves.

    • Phytotoxicity Assessment: At 7 and 14 days after treatment (DAT), visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). Note symptoms such as chlorosis, necrosis, and stunting.

    • Data Analysis: For quantitative analysis, harvest the above-ground biomass at 14 DAT and record the fresh weight. Calculate the percent growth reduction relative to the negative control. Use a non-linear regression model (e.g., log-logistic) to estimate the GR₅₀ value for each weed species. Replicate each treatment four times.

Path to Mechanism of Action (MoA) Elucidation

Should this compound demonstrate significant activity in any of the primary screens ("hit"), the subsequent logical step is to investigate its MoA. This is crucial for understanding its novelty, potential for cross-resistance, and for guiding further chemical optimization.

Caption: Decision tree for progressing from a primary screen hit to MoA studies.

Conclusion and Future Directions

This compound represents a scientifically sound starting point for the discovery of a new agrochemical active ingredient. Its 2-acylpyridine core is a well-validated scaffold in numerous commercial products, and the lipophilic octanoyl chain provides a key structural variable for enhancing bioavailability. The protocols detailed herein provide a robust, self-validating system for an initial, comprehensive evaluation of its biological activities. Positive results from this screening cascade would warrant further investigation into the mechanism of action and initiate a medicinal chemistry program focused on synthesizing analogues to establish structure-activity relationships (SAR) and optimize for potency, spectrum, and crop safety.

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Application Notes and Protocols for High-Throughput Screening of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery and high-throughput screening.

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 1-(Pyridin-2-yl)octan-1-one, a novel pyridine-containing compound with therapeutic potential. While the precise biological target of this molecule is yet to be fully elucidated, its structural motifs are commonly found in potent kinase inhibitors.[1][2][3][4] This guide, therefore, presents a robust and validated HTS cascade designed to identify and characterize the potential inhibitory activity of this compound against protein kinases, a critical class of enzymes in cellular regulation and a major focus of oncological drug discovery.[5][6] We provide detailed protocols for a primary biochemical screen using a universal kinase assay platform and a secondary, orthogonal cell-based assay to confirm activity in a physiologically relevant context.

Introduction: The Rationale for Screening this compound as a Kinase Inhibitor

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, with a significant number acting as inhibitors of protein kinases.[1][2][3][4] Protein kinases play a central role in signal transduction pathways that govern cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[7][8]

Given the structural features of this compound, it is hypothesized to interact with the ATP-binding pocket of protein kinases. This document outlines a strategic HTS workflow to test this hypothesis, using the well-characterized BCR-ABL tyrosine kinase as a representative target. BCR-ABL is a constitutively active kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML), and its inhibition is a clinically validated strategy for CML treatment.[7]

The proposed HTS cascade is designed to be both efficient and rigorous, moving from a broad primary screen to more specific secondary assays to validate initial findings and provide a preliminary assessment of the compound's mechanism of action.

High-Throughput Screening Workflow

A tiered approach is essential for an efficient and cost-effective HTS campaign. Our proposed workflow for this compound consists of a primary biochemical screen to identify direct inhibition of kinase activity, followed by a secondary cell-based assay to assess the compound's effect on cancer cell viability.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening cluster_2 Lead Optimization Primary Primary HTS: Biochemical Assay (ADP-Glo™ Kinase Assay) DoseResponse Dose-Response Curve (IC50 Determination) Primary->DoseResponse Active Compounds ('Hits') Secondary Secondary HTS: Cell-Based Assay (CellTiter-Glo® Cell Viability) DoseResponse->Secondary Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Secondary->SAR Validated Hits

Caption: High-throughput screening cascade for this compound.

Primary High-Throughput Screening: Biochemical Kinase Inhibition Assay

For the primary screen, we will employ the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[9][10] This assay is highly sensitive, amenable to automation, and can be used for virtually any kinase, making it an ideal choice for primary HTS.[11]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the kinase activity.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP to ATP Conversion & Luminescence Kinase Kinase Product_ADP Phosphorylated Substrate + ADP Kinase->Product_ADP Phosphorylation Substrate_ATP Substrate + ATP Substrate_ATP->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent Product_ADP->ADP_Glo_Reagent ADP ADP Product_ADP->ADP Depleted_ATP Depleted ADP_Glo_Reagent->Depleted_ATP Remaining_ATP Remaining ATP Remaining_ATP->ADP_Glo_Reagent Kinase_Detection_Reagent Kinase Detection Reagent ADP->Kinase_Detection_Reagent ATP_Luciferase ATP + Luciferase/Luciferin Kinase_Detection_Reagent->ATP_Luciferase Light Luminescent Signal ATP_Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: Primary HTS for BCR-ABL Kinase Inhibitors

This protocol is designed for a 384-well plate format.

Materials and Reagents:

  • Enzyme: Recombinant Human ABL1 (active)

  • Substrate: ABLtide peptide substrate (EAIYAAPFAKKK)

  • Compound: this compound dissolved in DMSO

  • Assay Plate: 384-well, white, low-volume plates

  • ATP: Adenosine 5'-triphosphate, 10 mM stock

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega)

  • Control Inhibitor: Imatinib (positive control)

Protocol Steps:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of the compound stock solution into the appropriate wells of the 384-well assay plate for a final screening concentration of 10 µM.

    • Dispense 20 nL of DMSO into control wells (negative control, 0% inhibition).

    • Dispense 20 nL of a 10 mM Imatinib stock into positive control wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting recombinant ABL1 in assay buffer.

    • Prepare a 2X substrate/ATP solution containing ABLtide and ATP in assay buffer. The final concentration of ATP should be at or near its Km for ABL1.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well.

    • To initiate the reaction, add 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.[12]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Hit Identification

The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

Where:

  • RLU_compound: Relative Luminescence Units from the well with the test compound.

  • RLU_pos_ctrl: Average RLU from the positive control wells (Imatinib).

  • RLU_neg_ctrl: Average RLU from the negative control wells (DMSO).

A compound is typically identified as a "hit" if it exhibits an inhibition greater than three standard deviations from the mean of the negative controls. All hits should be re-tested to confirm their activity and then subjected to dose-response analysis to determine their IC50 value.

Secondary Screening: Cell-Based Viability Assay

A crucial next step is to evaluate the effect of confirmed hits in a more biologically relevant system.[13] Cell-based assays provide insights into a compound's cell permeability, potential off-target effects, and its overall impact on cell health.[14] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, HTS-compatible method for assessing cell viability by quantifying ATP, an indicator of metabolically active cells.[15][16]

Principle of the CellTiter-Glo® Assay

This homogeneous "add-mix-measure" assay uses a thermostable luciferase to quantify the amount of ATP present in cell culture.[16] A single reagent is added directly to the cells, which lyses the cells and initiates a luminescent reaction. The light output is directly proportional to the number of viable cells.

CellTiter_Glo_Principle ViableCells Viable Cells (Containing ATP) Lysis Cell Lysis & ATP Release ViableCells->Lysis Add Reagent Reagent CellTiter-Glo® Reagent (Lysis buffer + Luciferase/Luciferin) Reagent->Lysis Luminescence ATP + Luciferase/Luciferin → Light Lysis->Luminescence Signal Luminescent Signal (Proportional to cell number) Luminescence->Signal

Caption: Principle of the CellTiter-Glo® Cell Viability Assay.

Detailed Protocol: K-562 Cell Viability Assay

This protocol uses the K-562 human immortalized myelogenous leukemia cell line, which is positive for the BCR-ABL fusion gene.

Materials and Reagents:

  • Cell Line: K-562 cells

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Compound: Confirmed hits from the primary screen, dissolved in DMSO.

  • Assay Plate: 384-well, clear-bottom, white-walled plates.

  • Assay Kit: CellTiter-Glo® 2.0 Assay (Promega)

  • Control Compound: Staurosporine (positive control for cytotoxicity)

Protocol Steps:

  • Cell Seeding:

    • Harvest K-562 cells in the exponential growth phase and determine the cell density.

    • Dilute the cells in culture medium to a final concentration that will result in approximately 80% confluency at the end of the assay.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and controls in culture medium.

    • Add 5 µL of the diluted compounds to the respective wells.

    • Add 5 µL of medium with DMSO to the negative control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (30 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = 100 * (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background)

Where:

  • RLU_compound: Luminescence from wells treated with the test compound.

  • RLU_vehicle: Luminescence from wells treated with the vehicle (DMSO).

  • RLU_background: Luminescence from wells with medium only (no cells).

The data is then used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each active compound.

Data Summary and Validation Parameters

The quality and reliability of HTS data are paramount. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg: Standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg: Means of the positive and negative controls.

Assay ParameterAcceptable RangeDescription
Z'-Factor > 0.5Indicates a robust and reliable assay with a large separation between control signals.
Signal-to-Background (S/B) > 10Ratio of the mean signal of the negative control to the mean signal of the positive control.
Coefficient of Variation (%CV) < 15%A measure of the variability of the data within control groups.

Conclusion and Future Directions

This document provides a detailed, scientifically grounded framework for the high-throughput screening of this compound as a potential kinase inhibitor. The proposed workflow, utilizing the robust and validated ADP-Glo™ and CellTiter-Glo® assays, offers a clear path from initial hit identification to cellular activity confirmation. Compounds that demonstrate potent activity in both the biochemical and cell-based assays would be prioritized for further investigation, including selectivity profiling against a panel of kinases, mechanism of action studies, and structure-activity relationship (SAR) analysis to guide lead optimization. This systematic approach ensures the efficient and effective evaluation of novel chemical entities in the early stages of drug discovery.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/?
  • High-Throughput Screening with the CellTiter-Glo™ Luminescent Cell Viability Assay. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol/]
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/~/media/files/resources/protocols/technical-bulletins/9fb099/adp-glo-kinase-assay-quick-protocol.pdf]
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/~/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
  • ADP Glo Protocol. [Source organization not specified, general protocol outline]. [URL: https://www.example.com/adp-glo-protocol] (Note: A generic placeholder URL is used as the original source was a direct document link without a landing page).
  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/]
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_279532132]
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • CellTiter-Glo® 2.0 Cell Viability Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-2.0-assay/]
  • Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors Using 4,5-Dimethylisatin as a Reference. Benchchem. [URL: https://www.benchchem.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/target-and-lead-identification-and-validation/biochemical-assays/kinase-assays.html]
  • High-throughput screening for kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15786483/]
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31424364/]
  • A Virtual Screening Approach for the Identification of High Affinity Small Molecules Targeting BCR-ABL1 Inhibitors for the Treatment of Chronic Myeloid Leukemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28828991/]
  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.2124-/full/]
  • High-throughput assessment of Mammalian cell viability by determination of adenosine triphosphate levels. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21538600/]
  • Kinase assays. BMG LABTECH. [URL: https://www.bmglabtech.com/kinase-assays/]
  • Cell-Based In Vitro Kinase Assay Services. Reaction Biology. [URL: https://www.reactionbiology.com/services/cell-based-assays/cellular-kinase-assays]
  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [URL: https://www.reactionbiology.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Source organization not specified, general HTS review]. [URL: https://www.htscreening.com/developing-robust-in-vitro-cell-based-assays-for-high-throughput-screening-hts/]
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319001/]
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4216831/]
  • Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01859]
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834316/]
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35163155/]
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007421/]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9128911/]
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Application Notes and Protocols for the Quantification of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(Pyridin-2-yl)octan-1-one, a key intermediate and potential impurity in pharmaceutical development. Recognizing the diverse analytical needs of researchers and quality control scientists, this document outlines three robust methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed with scientific integrity at its core, emphasizing the causality behind experimental choices and adherence to international validation standards to ensure data of the highest quality and reliability. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices.

Introduction: The Analytical Imperative for this compound

This compound is a chemical entity of significant interest, characterized by a pyridine ring linked to an octanone chain. Its structural motifs are pertinent in medicinal chemistry and process research. The precise and accurate quantification of this analyte is paramount for several reasons:

  • Quality Control: Ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates.

  • Stability Studies: Assessing degradation pathways and shelf-life.

  • Pharmacokinetic Analysis: Determining the concentration of the compound in biological matrices.[1]

  • Process Optimization: Monitoring reaction kinetics and optimizing synthesis yields.

The choice of analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. This document provides a multi-faceted approach to empower the analyst with the most suitable technique for their objective. All methodologies presented are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methods are fit for their intended purpose.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and specificity for non-volatile and thermally labile compounds.[4] For this compound, a Reverse-Phase HPLC (RP-HPLC) method is recommended due to the compound's moderate polarity.

Principle and Rationale

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The pyridine moiety imparts some polarity, while the C8 alkyl chain provides significant hydrophobicity, making it well-suited for retention on a C18 column.[5] The mobile phase, a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is optimized to achieve a suitable retention time and symmetric peak shape. UV detection is selected because the pyridine ring contains a chromophore that strongly absorbs UV radiation, providing a sensitive and linear response.[6] A wavelength of approximately 250-260 nm is a logical starting point for pyridine derivatives.[7]

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, orthophosphoric acid.

  • Standard: Certified reference standard of this compound.

2.2.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (65:35 v/v) with 0.1% orthophosphoric acid. Causality: The acid suppresses the ionization of the pyridine nitrogen, leading to improved peak shape and consistent retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.[7]

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

Method Validation Summary

The method must be validated according to ICH Q2(R2) guidelines to ensure its suitability.[8][9]

Parameter Acceptance Criteria Typical Expected Performance
Specificity No interference from blank/placebo at the analyte's retention time.Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.998.r² > 0.999 over 1-100 µg/mL.
Accuracy 98.0% - 102.0% recovery.99.5% - 101.5% recovery.
Precision (RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision: ≤ 2.0%.Repeatability RSD < 1.0%. Intermediate Precision RSD < 1.5%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.~1 µg/mL.
Robustness %RSD ≤ 2.0% after minor changes in method parameters.Method is robust to ±5% change in organic phase, ±0.2 pH units, ±2°C.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Serial Dilution (Standards) B->C D Filtration (0.45 µm) B->D Sample E HPLC Injection (10 µL) C->E D->E F C18 Separation E->F G UV Detection (254 nm) F->G H Data Acquisition G->H I Peak Integration H->I J Calibration Curve Construction I->J K Quantification I->K Sample Peak Area J->K

Caption: Workflow for HPLC-UV quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides excellent separation efficiency and definitive identification based on mass spectra.[10] this compound is sufficiently volatile for GC analysis, making this a suitable method, especially for trace-level detection and impurity profiling.

Principle and Rationale

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[11] For this analyte, a mid-polarity column (e.g., HP-5MS) is appropriate. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).[12] This provides a unique "fingerprint" for the compound, allowing for highly selective quantification using Selected Ion Monitoring (SIM) mode.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • GC-MS System: Agilent 7890B GC coupled to a 5977A MS or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Reagents: GC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Standard: Certified reference standard of this compound.

  • Internal Standard (IS): A non-interfering compound with similar chemical properties, e.g., 1-(Pyridin-2-yl)nonan-1-one or a suitable stable isotope-labeled analog.

3.2.2. GC-MS Conditions

  • Inlet Temperature: 270 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

    • Causality: This program ensures the elution of the analyte as a sharp peak while separating it from potential lower and higher boiling point impurities.

  • MS Transfer Line: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 (for identification).

    • SIM Mode: Monitor characteristic ions (e.g., molecular ion and key fragment ions) for quantification.

3.2.3. Sample and Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by adding a fixed amount of the internal standard solution to varying amounts of the analyte stock solution and diluting to a final volume with DCM.

  • Sample Preparation: Extract the analyte from its matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).[13] Evaporate the solvent and reconstitute the residue in a known volume of DCM containing the internal standard at the same concentration as the calibration standards.

Method Validation Summary

Validation will follow FDA guidelines for bioanalytical methods if applicable, or ICH guidelines for general purposes.[14][15]

Parameter Acceptance Criteria Typical Expected Performance
Selectivity No interfering peaks in six different blank matrix lots.Achieved through chromatographic separation and MS specificity.
Linearity Correlation coefficient (r²) ≥ 0.995 using a weighted linear regression.r² > 0.997.
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ). RSD ≤ 15% (≤ 20% at LLOQ).Accuracy within ±10%, Precision RSD < 10%.
Lower Limit of Quantitation (LLOQ) Analyte response is at least 5 times the blank response. Accuracy within ±20%, Precision ≤ 20%.~10 ng/mL.
Matrix Effect IS-normalized matrix factor should be consistent (RSD ≤ 15%).Minimal matrix effects expected with appropriate sample cleanup.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Matrix Extraction (LLE/SPE) B Solvent Evaporation A->B C Reconstitution in DCM + Internal Std. B->C D GC Injection C->D E Capillary Column Separation D->E F EI Ionization E->F G Mass Analysis (SIM Mode) F->G H Peak Area Ratio (Analyte/IS) G->H I Calibration Curve (Peak Area Ratio vs. Conc.) H->I J Quantification H->J Sample Ratio I->J

Caption: Workflow for GC-MS quantitative analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for quantifying compounds with strong chromophores in simple matrices.[16] This technique is ideal for in-process controls or for the analysis of bulk material where high selectivity is not required.

Principle and Rationale

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The ketone functional group and the pyridine ring in this compound both contribute to its UV absorbance.[17][18] A wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across the UV spectrum, and this wavelength is then used for quantification to ensure maximum sensitivity and adherence to the Beer-Lambert law.

Experimental Protocol

4.2.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer: Double-beam spectrophotometer with a wavelength range of 190-800 nm.

  • Cuvettes: Matched 1 cm quartz cuvettes.

  • Reagents: Spectroscopic grade Ethanol or Methanol.

  • Standard: Certified reference standard of this compound.

4.2.2. Method Parameters

  • Determination of λmax: Prepare a ~10 µg/mL solution of the analyte in ethanol. Scan the solution from 400 nm to 200 nm against a solvent blank to identify the wavelength of maximum absorbance. (Expected λmax ~260-280 nm).[19]

  • Measurement Wavelength: Use the determined λmax for all subsequent measurements.

4.2.3. Sample and Standard Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of ethanol in a volumetric flask.

  • Calibration Standards: Prepare a series of at least five standards by diluting the stock solution with ethanol to cover the desired concentration range (e.g., 2-20 µg/mL).

  • Sample Preparation: Prepare a solution of the sample in ethanol with an expected absorbance that falls within the linear range of the calibration curve.

4.2.4. Measurement Procedure

  • Zero the spectrophotometer using the ethanol blank in both the sample and reference cuvettes.

  • Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from the calibration curve using its measured absorbance.

Method Validation Summary
Parameter Acceptance Criteria Typical Expected Performance
Specificity Comparison of spectra of analyte vs. matrix components.Low, susceptible to interference from other UV-absorbing species.
Linearity Correlation coefficient (r²) ≥ 0.999.r² > 0.999 over 2-20 µg/mL.
Accuracy 98.0% - 102.0% recovery.99.0% - 101.0% in simple matrices.
Precision (RSD) Repeatability (n=6): ≤ 1.5%.RSD < 1.0%.
Range The interval between the upper and lower concentrations demonstrating suitable linearity, accuracy, and precision.[20]2-20 µg/mL.
UV-Vis Quantification Logic Diagram

UVVis_Logic A Determine λmax (Scan 200-400 nm) D Measure Absorbance (A1-A5) at λmax A->D E Measure Sample Absorbance (Ax) at λmax A->E B Prepare Calibration Standards (C1-C5) B->D C Prepare Sample Solution (Cx) C->E F Plot Absorbance vs. Concentration D->F H Calculate Sample Concentration Cx = (Ax - b) / m E->H G Perform Linear Regression (A = mC + b) F->G G->H

Caption: Logical flow for quantification via UV-Vis Spectrophotometry.

Conclusion

The quantification of this compound can be successfully achieved using HPLC-UV, GC-MS, or UV-Vis spectrophotometry. The choice of method depends on the specific analytical challenge. HPLC-UV offers a robust and reliable method for routine quality control. GC-MS provides superior selectivity and sensitivity, making it ideal for complex matrices and trace analysis. UV-Vis spectrophotometry serves as a rapid and economical tool for high-concentration samples in non-complex matrices. For all methods, rigorous validation in accordance with ICH or FDA guidelines is not merely a recommendation but a necessity to ensure the integrity and trustworthiness of the generated data.[21][22]

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation (2001). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Mettler Toledo. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

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Application Notes and Protocols: 1-(Pyridin-2-yl)octan-1-one in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyridin-2-yl)octan-1-one is a bifunctional organic molecule featuring a pyridine ring, a well-known coordinating moiety in inorganic chemistry, and a ketone group attached to a seven-carbon alkyl chain. This unique combination of a Lewis basic nitrogen atom within an aromatic system and a long aliphatic chain imparts amphiphilic character and offers multiple avenues for its application in materials science. The pyridine head group can act as a robust ligand for a wide array of metal ions, enabling the construction of sophisticated coordination complexes, metal-organic frameworks (MOFs), and coordination polymers.[1] The octanoyl substituent can influence the solubility, processability, and self-assembly behavior of the resulting materials, potentially leading to novel materials with tailored properties for applications in catalysis, sensing, and functional polymers.

This technical guide provides a comprehensive overview of the potential of this compound as a building block for novel materials. Due to the limited availability of literature specifically on this molecule, this document presents proposed, field-proven protocols for its synthesis and subsequent utilization, drawing upon established methodologies for analogous 2-acylpyridine systems.

PART 1: Synthesis and Characterization of this compound

A reliable synthetic route to this compound is crucial for its exploration in materials science. A highly effective and widely used method for the synthesis of 2-acylpyridines is the reaction of a 2-lithiopyridine species with an appropriate acylating agent.[2] The following protocol is a proposed synthetic route based on this established chemistry.

Proposed Synthesis Protocol: Acylation of 2-Lithiopyridine

This two-step procedure involves the initial preparation of 2-lithiopyridine from 2-bromopyridine, followed by its reaction with octanoyl chloride.

Step 1: Preparation of 2-Bromopyridine

2-Bromopyridine is a common starting material and can be synthesized from 2-aminopyridine via a diazotization reaction followed by bromination, a well-documented procedure.[3][4][5]

Step 2: Lithiation and Acylation

Synthesis

Materials and Equipment:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Octanoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and line

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Syringes

Protocol:

  • Reaction Setup: In a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of 2-lithiopyridine is typically indicated by a color change.

  • Acylation: In a separate flask, dissolve octanoyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold 2-lithiopyridine solution over 30 minutes.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Predicted Characterization Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of similar structures like 2-acetylpyridine and 2-benzoylpyridine.[6][7][8][9]

Technique Expected Features
¹H NMR δ ~8.7 ppm (d, 1H, H6 of pyridine), δ ~8.0 ppm (d, 1H, H3 of pyridine), δ ~7.9 ppm (t, 1H, H4 of pyridine), δ ~7.5 ppm (t, 1H, H5 of pyridine), δ ~3.2 ppm (t, 2H, -CH₂-C=O), δ ~1.7 ppm (quint, 2H, -CH₂-CH₂-C=O), δ ~1.3 ppm (m, 8H, alkyl chain CH₂), δ ~0.9 ppm (t, 3H, -CH₃)
¹³C NMR δ ~200 ppm (C=O), δ ~153 ppm (C2 of pyridine), δ ~149 ppm (C6 of pyridine), δ ~137 ppm (C4 of pyridine), δ ~127 ppm (C5 of pyridine), δ ~122 ppm (C3 of pyridine), δ ~44 ppm (-CH₂-C=O), δ ~32, 29, 24, 23 ppm (alkyl chain CH₂), δ ~14 ppm (-CH₃)
FT-IR (cm⁻¹) ~3060 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1700 (C=O stretch), ~1580, 1460, 1430 (pyridine ring C=C and C=N stretches)
Mass Spec (EI) M⁺ at m/z = 205. Subsequent fragments corresponding to McLafferty rearrangement and cleavage of the alkyl chain and pyridine ring.

PART 2: Applications in the Development of Novel Materials

The dual functionality of this compound makes it a versatile precursor for a range of advanced materials.

Application 1: Ligand for Metal Complexes and Homogeneous Catalysis

The pyridine nitrogen and the ketone oxygen of this compound can act as a bidentate N,O-chelating ligand to form stable complexes with various transition metals, such as palladium, ruthenium, and copper.[10] These complexes have potential applications in homogeneous catalysis.

Coordination

Protocol: Synthesis of a Palladium(II) Complex

This protocol is adapted from procedures for synthesizing palladium complexes with similar pyridyl-ketone ligands.[10]

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve this compound (2.0 eq) in anhydrous DCM.

  • Add the ligand solution dropwise to the stirred palladium salt solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. A color change or precipitation may be observed.

  • Reduce the solvent volume under vacuum and add anhydrous diethyl ether to precipitate the complex.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • The resulting complex, likely of the form [Pd(L)₂Cl₂], can be characterized by NMR, IR, and elemental analysis.

Potential Catalytic Application: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing N,O-ligands are effective catalysts for cross-coupling reactions.[11][12][13]

General Protocol:

  • In a reaction tube, combine an aryl halide (1.0 eq), a boronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the synthesized palladium complex (1-5 mol%).

  • Add a suitable solvent (e.g., dioxane/water mixture).

  • Degas the mixture and heat to 80-100 °C until the starting material is consumed (monitored by TLC or GC).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

Application 2: Building Block for MOFs and Coordination Polymers

The pyridyl group of this compound can serve as a linker to connect metal nodes, forming extended one-, two-, or three-dimensional networks.[1][14][15] The long alkyl chain can project into the pores of the framework or intercalate between layers, modifying the hydrophobicity and guest accessibility of the material.

MOF

Protocol: Solvothermal Synthesis of a Coordination Polymer

This is a general procedure adapted from solvothermal MOF syntheses using pyridyl ligands.[14][16][17]

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • A dicarboxylic acid linker (e.g., terephthalic acid)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glass vial, combine the metal salt (1.0 eq), the dicarboxylic acid (1.0 eq), and this compound (1.0 eq).

  • Add DMF as the solvent.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 80-120 °C for 24-72 hours.

  • Allow the oven to cool slowly to room temperature.

  • Crystals of the coordination polymer, if formed, can be collected by decanting the solvent, washing with fresh DMF, and drying.

Application 3: Precursor for Functional Polymers

The pyridine moiety can be incorporated into polymer structures either as a pendant group or within the main chain.[18][19][20][21] Such polymers find applications as membranes, coatings, and smart materials. The long alkyl chain of this compound could act as a plasticizer or introduce hydrophobic domains.

Polymer

Conceptual Protocol: Grafting onto a Pre-existing Polymer

This approach involves modifying a polymer that contains reactive sites with this compound. For instance, a polymer with pendant acyl chloride groups could be functionalized.

Procedure Outline:

  • Dissolve a polymer containing reactive groups (e.g., poly(acryloyl chloride)) in a suitable anhydrous solvent.

  • In a separate flask, prepare a solution of 1-(pyridin-2-yl)octan-1-ol (the reduced form of the ketone, which can be prepared by NaBH₄ reduction).

  • Add the alcohol solution to the polymer solution, possibly with a non-nucleophilic base (e.g., pyridine), and stir at room temperature or with gentle heating.

  • The progress of the grafting reaction can be monitored by IR spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of an ester C=O stretch).

  • The functionalized polymer can be purified by precipitation in a non-solvent.

References

  • Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of polyamides contains pyridine and xanthene pendant group: study of optical, thermal, antibacterial activity and hexavalent chromium ion adsorption. Taylor & Francis. Available at: [Link]

  • Pyridine-Containing Polyhydroxyalkylation-Based Polymers for Use in Vanadium Redox Flow Batteries. ACS Applied Energy Materials. Available at: [Link]

  • Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes. PMC - NIH. Available at: [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available at: [Link]

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ACS Figshare. Available at: [Link]

  • 2-Acetylpyridine. PubChem. Available at: [Link]

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design. Available at: [Link]

  • Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances (RSC Publishing). Available at: [Link]

  • 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Metal-organic frameworks using pyridyldiyne ligands. ResearchGate. Available at: [Link]

  • Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. Available at: [Link]

  • Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Available at: [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Semantic Scholar. Available at: [Link]

  • Procedure. Organic Syntheses. Available at: [Link]

  • Preparation of Polymers Containing Pyridine Units from Polyvinyl Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • How to synthesis 2-bromo pyridine?. ResearchGate. Available at: [Link]

  • CN104402805A - 2-bromopyridine synthesis method. Google Patents.
  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. Available at: [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PMC. Available at: [Link]

  • 2-Bromopyridine. Wikipedia. Available at: [Link]

  • Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyau. CORE. Available at: [Link]

  • Palladium (II) Complexes Containing 2-Phenylpyridine Derivatives: Synthesis, Molecular Structures, and Catalytic Activity for Suzuki–Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Reversible phase transformation of a pyridyl ketone based coordination polymer. Available at: [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • Preparation of acyl (acid) chlorides. Khan Academy. Available at: [Link]

  • Acid to Acid Chloride - Common Conditions. Available at: [Link]

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Application Note: A Validated Protocol for the Synthesis of 1-(Pyridin-2-yl)octan-1-one via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-(Pyridin-2-yl)octan-1-one, a valuable pyridyl ketone intermediate in medicinal chemistry and materials science.[1] The described method is centered on the robust and scalable Grignard reaction, detailing the formation of 2-pyridylmagnesium bromide and its subsequent acylation with octanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for critical experimental choices, rigorous safety protocols, and detailed procedures for reaction workup, purification, and characterization to ensure reproducibility and high-purity yields.

Introduction and Scientific Principle

Pyridyl ketones are pivotal structural motifs found in a wide array of biologically active compounds and functional materials.[2] The synthesis of this compound presents a typical challenge in organic synthesis: the controlled acylation of a heteroaromatic ring. Direct Friedel-Crafts acylation of pyridine is generally ineffective because the Lewis acid catalyst coordinates with the basic nitrogen atom, deactivating the ring towards electrophilic substitution.[3]

To circumvent this, this protocol employs an organometallic approach. The core strategy involves a Grignard reaction, a cornerstone of carbon-carbon bond formation. The synthesis proceeds in two primary stages:

  • Formation of the Grignard Reagent: 2-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent to form 2-pyridylmagnesium bromide. This step effectively reverses the polarity (umpolung) of the C2 carbon of the pyridine ring, transforming it from an electrophilic to a highly nucleophilic center.

  • Nucleophilic Acylation: The prepared Grignard reagent is then added to octanoyl chloride. The nucleophilic pyridyl anion attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses to yield the target ketone, this compound.

This method is chosen for its reliability, high potential yield, and the ready availability of starting materials.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )M. Eq.AmountSupplier
Magnesium TurningsMg24.311.2CalculateSigma-Aldrich
2-BromopyridineC₅H₄BrN157.991.0CalculateSigma-Aldrich
IodineI₂253.81catalytic1-2 crystalsSigma-Aldrich
Octanoyl ChlorideC₈H₁₅ClO162.661.1CalculateSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-As neededSigma-Aldrich
Hydrochloric Acid (1 M)HCl36.46-As neededFisher Scientific
Saturated NaHCO₃ (aq)NaHCO₃84.01-As neededFisher Scientific
Saturated NaCl (aq) (Brine)NaCl58.44-As neededFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededFisher Scientific
Silica Gel (230-400 mesh)SiO₂60.08-As neededVWR
Hexane (HPLC Grade)C₆H₁₄86.18-As neededVWR
Ethyl Acetate (HPLC Grade)C₄H₈O₂88.11-As neededVWR
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser and dropping funnel (oven-dried)

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and column chromatography

  • Thin Layer Chromatography (TLC) plates and visualization chamber (UV lamp)

Mandatory Safety Protocols

Causality: Organometallic reagents like Grignard reagents are highly reactive, basic, and can be pyrophoric, especially in concentrated forms or as residues.[4] Anhydrous ether solvents like THF are extremely flammable. Strict adherence to safety protocols is non-negotiable.

  • Inert Atmosphere: All operations involving the Grignard reagent must be conducted under a positive pressure of an inert gas (nitrogen or argon) to rigorously exclude air and moisture.[4][5]

  • Anhydrous Conditions: All glassware must be thoroughly oven-dried (e.g., at 120°C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.[4] Solvents must be anhydrous. The presence of water will quench the Grignard reagent, halting the reaction.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves may be suitable, but consult manufacturer data for compatibility with THF).[6][7]

  • Fume Hood: All manipulations must be performed in a certified chemical fume hood to manage flammable vapors and potential hazards.[5]

  • Quenching: Never add water directly to a large amount of unreacted Grignard reagent. The reaction is violently exothermic. The reaction mixture must be quenched by slowly adding it to an iced acid solution. Small residual amounts of the reagent in glassware should be quenched carefully with isopropanol before cleaning.[4]

  • Fire Safety: A Class D fire extinguisher for combustible metals and a standard dry powder (ABC) extinguisher should be readily accessible. Do not use water or carbon dioxide extinguishers on organometallic fires.[5]

Detailed Experimental Protocol

Workflow Overview

G A Setup & Inert Atmosphere (Oven-dried Glassware) B Grignard Reagent Formation (2-Pyridylmagnesium Bromide) A->B Mg, I₂, THF C Acylation Reaction (Addition of Octanoyl Chloride) B->C 0 °C D Aqueous Workup (Quenching & Extraction) C->D 1 M HCl E Purification (Column Chromatography) D->E Silica Gel F Characterization (NMR, MS, IR) E->F

Caption: Overall workflow for the synthesis of this compound.

Step 1: Preparation of the Grignard Reagent (2-Pyridylmagnesium Bromide)
  • Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is impeccably dry.[8] Flush the entire system with inert gas (N₂ or Ar) for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Initiation: Place magnesium turnings (1.2 eq.) into the flask. Add a single small crystal of iodine. The iodine serves to etch the passivating oxide layer on the magnesium surface, facilitating reaction initiation.[8]

  • Solvent Addition: Add enough anhydrous THF via syringe to just cover the magnesium turnings.

  • Reagent Addition: Dissolve 2-bromopyridine (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small aliquot (approx. 10%) of the 2-bromopyridine solution to the stirring magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when the brown color of the iodine fades and gentle bubbling or spontaneous refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be applied. Expertise Note: The formation of pyridyl Grignard reagents can sometimes be sluggish. Patience is key. Avoid overheating, which can promote side reactions like Wurtz-type coupling to form 2,2'-bipyridine.[8]

  • Completion: Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted. The solution should appear as a dark grey or brownish suspension.

Step 2: Acylation with Octanoyl Chloride
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Causality: This is a critical step. The acylation is highly exothermic. Cooling prevents the newly formed ketone product from being attacked by a second molecule of the Grignard reagent, which would lead to the formation of a tertiary alcohol impurity.

  • Reagent Preparation: In a separate dry flask, dissolve octanoyl chloride (1.1 eq.) in anhydrous THF.

  • Slow Addition: Add the octanoyl chloride solution dropwise to the cold, stirring Grignard reagent over 30-45 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexane), checking for the consumption of 2-bromopyridine.

Step 3: Reaction Workup and Extraction
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred solution of 1 M HCl (or saturated aqueous NH₄Cl) in an ice bath. Perform this in a fume hood as THF is flammable. The acid will neutralize any unreacted Grignard reagent and dissolve the magnesium salts (Mg(OH)₂).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF used).

  • Washing: Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid), followed by saturated aqueous NaCl (brine) (to reduce the amount of water in the organic layer).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown oil.

Step 4: Purification
  • Technique: The crude product should be purified by flash column chromatography on silica gel.[10]

  • Eluent Selection: A solvent system of increasing polarity, such as a gradient of 5% to 30% ethyl acetate in hexane, is typically effective. Determine the optimal eluent system using TLC analysis of the crude material.

  • Procedure: Load the crude oil onto the silica gel column (either directly or pre-adsorbed onto a small amount of silica). Elute with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product (visualized under UV light).

  • Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a purified oil or low-melting solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.7 ppm range), a triplet for the α-methylene group next to the carbonyl (around δ 3.0 ppm), and signals corresponding to the aliphatic chain.

  • ¹³C NMR: Expect a signal for the carbonyl carbon (around δ 200 ppm), signals for the pyridine ring carbons, and signals for the octyl chain carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₁₉NO.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch should be visible around 1690-1710 cm⁻¹.

Reaction Mechanism

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation 2-BrPy 2-Bromopyridine Grignard 2-Pyridylmagnesium Bromide (Nucleophile) 2-BrPy->Grignard THF Mg Mg⁰ Mg->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate OctCl Octanoyl Chloride (Electrophile) OctCl->Intermediate Product This compound Intermediate->Product Collapse & Elimination of MgBrCl

Caption: Simplified mechanism of the Grignard synthesis of pyridyl ketones.

References

  • Vertex AI Search. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices.
  • University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]

  • Princeton University EHS. Safe handling of organolithium compounds in the laboratory. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]

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Introduction: The Role of 2-Acylpyridine Ligands in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(Pyridin-2-yl)octan-1-one as a versatile N,O-bidentate ligand in coordination chemistry.

Pyridine-based ligands are mainstays in coordination chemistry, forming stable and predictable complexes with a vast array of metal ions.[1] Within this class, 2-acylpyridines represent a particularly valuable subset. The presence of a carbonyl group at the 2-position, adjacent to the ring nitrogen, creates a powerful N,O-bidentate chelate system. This arrangement forms a stable five-membered ring upon coordination to a metal center, a thermodynamically favorable outcome that drives complex formation.

This compound is a distinctive member of this family. It combines the reliable N,O-chelating headgroup with a long C₈ alkyl (octanoyl) chain. This lipophilic tail is not merely a passive substituent; it is expected to significantly influence the physicochemical properties of the resulting metal complexes. Key anticipated effects include:

  • Enhanced Solubility: Increased solubility in non-polar organic solvents, opening avenues for applications in homogeneous catalysis for organic transformations.

  • Modified Steric Environment: The bulky alkyl chain can influence the geometry around the metal center, potentially creating unique catalytic pockets or affecting substrate access.

  • Improved Membrane Permeability: In medicinal chemistry, the lipophilic character can enhance the ability of metal complexes to cross biological membranes, a critical factor for intracellular drug delivery and antimicrobial activity.[2]

This guide provides a comprehensive framework for the synthesis, characterization, and application of this compound and its metal complexes, grounded in established chemical principles and supported by authoritative literature on analogous systems.

PART 1: The Ligand: Synthesis and Characterization

A pure, well-characterized ligand is the cornerstone of reliable coordination chemistry research. This section provides a robust protocol for the synthesis and spectroscopic identification of this compound.

Protocol 1.1: Synthesis of this compound

The most direct and widely applicable method for synthesizing 2-acylpyridines is the reaction of a Grignard reagent with a pyridine-2-carbonitrile. This protocol is adapted from standard, high-yield organometallic procedures.

Causality: The Grignard reagent (heptylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group on 2-cyanopyridine. The resulting imine is then hydrolyzed under acidic conditions to yield the desired ketone. The use of anhydrous solvents is critical to prevent the Grignard reagent from being quenched by water.

Experimental Workflow:

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis & Work-up A 1-Bromoheptane + Mg turnings B Heptylmagnesium Bromide Solution A->B in dry THF, under N2 C 2-Cyanopyridine in dry THF B->C Add dropwise at 0 °C D Reaction Mixture (Imine intermediate) C->D E Aqueous HCl D->E Quench reaction F Crude Product E->F Extraction with EtOAc G Purified Ligand F->G Column Chromatography

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 1-bromoheptane (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or a crystal of iodine may be needed to initiate the reaction. Stir until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve 2-cyanopyridine (1.1 eq) in anhydrous THF and add it dropwise to the Grignard solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred solution of 2 M hydrochloric acid cooled in an ice bath. Stir for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Extraction and Purification: Neutralize the aqueous solution with saturated sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure oil or low-melting solid.

Protocol 1.2: Spectroscopic Characterization of the Ligand

Validation of the ligand's identity and purity is achieved through standard spectroscopic techniques.[3]

Table 1: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / ValueRationale
¹H NMR Pyridine H-6δ ~8.7 ppm (d)Deshielded proton adjacent to the ring nitrogen.
Pyridine H-3, H-4, H-5δ ~7.5-8.1 ppm (m)Aromatic protons of the pyridine ring.
α-CH₂ (to C=O)δ ~3.2 ppm (t)Protons adjacent to the electron-withdrawing carbonyl group.
Alkyl Chain (-CH₂-)nδ ~1.3-1.8 ppm (m)Protons of the heptyl chain.
Terminal -CH₃δ ~0.9 ppm (t)Terminal methyl group of the heptyl chain.
¹³C NMR Carbonyl C=Oδ ~200 ppmCharacteristic chemical shift for a ketone carbonyl carbon.
Pyridine C-2δ ~153 ppmCarbon atom attached to the acyl group.
Pyridine Carbonsδ ~122-149 ppmAromatic carbons of the pyridine ring.
Alkyl Chain Carbonsδ ~14-45 ppmCarbons of the heptyl chain.
FT-IR C=O Stretch~1700 cm⁻¹Strong absorption characteristic of an aryl ketone.
C=N/C=C Stretch~1585, 1460 cm⁻¹Vibrations from the pyridine ring.
Mass Spec [M+H]⁺ (ESI)m/z = 206.15Calculated for C₁₃H₁₉NO.

PART 2: Synthesis of Metal Complexes

The N,O-bidentate nature of this compound allows for the straightforward synthesis of coordination compounds. The general protocol involves the direct reaction of the ligand with a suitable metal salt.

Protocol 2.1: General Synthesis of a [M(L)₂Cl₂] Complex

This protocol describes a general method for synthesizing a neutral complex with a divalent metal like Copper(II) or Palladium(II), resulting in a common square planar or octahedral geometry.[4][5]

Causality: The ligand displaces weakly coordinating solvent molecules from the metal's coordination sphere. The stoichiometry (2:1 ligand to metal) is chosen to favor the formation of a bis-ligated complex, [M(L)₂Cl₂], which is common for bidentate ligands. The choice of solvent is crucial; it must dissolve both the ligand and the metal salt without strongly competing for coordination sites. Methanol or ethanol are often suitable choices.

Experimental Workflow:

cluster_0 Step 1: Reactant Solutions cluster_1 Step 2: Complexation cluster_2 Step 3: Isolation & Purification A Ligand in Methanol C Reaction Mixture A->C Add dropwise B Metal Salt (e.g., CuCl₂) in Methanol B->C D Precipitated Complex C->D Stir at RT or reflux E Filtration D->E F Washing with cold solvent E->F G Drying under vacuum F->G H Recrystallization (optional) G->H

Caption: General workflow for the synthesis of a metal complex.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (2.0 eq) in warm methanol. In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O or PdCl₂) (1.0 eq) in methanol.

  • Reaction: Slowly add the ligand solution to the stirring metal salt solution. A color change and/or precipitation of the product is often observed immediately.

  • Completion: Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature, and if a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, slowly evaporate the solvent until the product crystallizes or precipitates.

  • Purification: Wash the isolated solid with a small amount of cold methanol and then diethyl ether to remove unreacted starting materials. Dry the complex under vacuum.

  • Crystallization (for X-ray analysis): Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a dilute solution of the complex in a suitable solvent (e.g., dichloromethane, acetonitrile) or by vapor diffusion of a non-solvent (e.g., hexane) into a solution of the complex.[6]

PART 3: Characterization of Coordination Compounds

Confirming the formation of the desired complex and elucidating its structure requires a combination of spectroscopic and analytical techniques.

Protocol 3.1: Spectroscopic Confirmation of Coordination

The primary indicator of coordination is the perturbation of the ligand's electronic and vibrational states upon binding to the metal.

Metal Metal Ion (M) Complex [M(L)n] complex Metal->Complex Ligand This compound Ligand->Metal N,O-Chelation

Caption: Bidentate N,O-coordination of the ligand to a metal center.

Key Spectroscopic Changes:

  • FT-IR Spectroscopy: The most telling change is a shift in the carbonyl (C=O) stretching frequency. Upon coordination of the carbonyl oxygen to a Lewis acidic metal center, the C=O bond is weakened, resulting in a shift to a lower wavenumber (typically a Δν of 20-50 cm⁻¹). This is strong evidence of direct M-O bond formation.[7]

  • UV-Visible Spectroscopy: Coordination to a transition metal often results in the appearance of new absorption bands in the visible region. These correspond to d-d transitions or metal-to-ligand charge transfer (MLCT) bands, which are characteristic of the metal's coordination environment and oxidation state.[2]

  • ¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Pd(II), Zn(II)), coordination causes significant shifts in the ligand's proton signals. The pyridine protons, especially H-6, typically shift downfield due to the inductive effect of the metal cation. For paramagnetic complexes (e.g., Co(II), Cu(II)), NMR spectra will show severe broadening of signals, rendering them less useful for routine characterization.[8]

  • Electron Paramagnetic Resonance (EPR): For paramagnetic species like Cu(II), EPR spectroscopy is a powerful tool to probe the electronic environment of the metal center.[9]

Protocol 3.2: Single-Crystal X-ray Diffraction

This is the definitive method for determining the solid-state structure of a coordination compound.[6]

Self-Validating Workflow:

  • Crystal Selection: Obtain a single, well-formed crystal from the purification/crystallization step (Protocol 2.1).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data, typically at low temperature (~100 K) to minimize thermal motion.[6]

  • Structure Solution & Refinement: Process the data and solve the structure using established software packages. The resulting model will provide precise atomic coordinates.[6]

  • Validation: The refined structure provides unambiguous confirmation of:

    • Connectivity: Which atoms are bonded to the metal.

    • Coordination Geometry: e.g., square planar, tetrahedral, octahedral.

    • Bond Lengths and Angles: For example, the M-N and M-O bond lengths confirm the coordination.

    • Supramolecular Interactions: How the complexes pack in the crystal lattice, which can be influenced by the long alkyl chains.

PART 4: Application Notes

The unique structure of this compound complexes suggests potential in catalysis and medicinal chemistry.

Application 4.1: Homogeneous Catalysis

The lipophilic nature imparted by the octyl chain makes these complexes excellent candidates for catalysts in organic-phase reactions.

Potential Catalytic Reactions:

  • Oxidation of Alkanes: Copper complexes with pyridine-based ligands have been shown to catalyze the selective oxidation of hydrocarbons like n-octane.[10] The catalyst's solubility in the substrate is key for efficiency.

  • Transfer Hydrogenation: Iron and Ruthenium complexes bearing pyridyl-imine ligands are active catalysts for the transfer hydrogenation of ketones to alcohols.[11][12] The steric bulk of the octyl group could influence enantioselectivity if a chiral version of the ligand were used.

  • Cross-Coupling Reactions: Palladium complexes are workhorses in C-C bond formation. A [Pd(L)₂Cl₂] complex could serve as a pre-catalyst for reactions like Suzuki or Heck couplings, where solubility in organic solvents is paramount.

Table 2: Comparative Catalytic Activity of Related Pyridine-Based Complexes

Catalyst SystemReactionSubstrateYield/SelectivityReference
Pyridinyl alcohol Cu(II)n-Octane Oxidationn-OctaneUp to 25% yield of C8 oxygenates[10]
(Pyridyl)imine Fe(II)Transfer HydrogenationAcetophenone>99% conversion[11]
Tridentate Pyridyl Ru(II)Transfer HydrogenationAcetophenone~99% conversion[12]
Application 4.2: Biological Activity

Metal complexes are increasingly explored as therapeutic and antimicrobial agents.[13] The coordination of a metal can significantly enhance the biological activity of an organic ligand.[2]

Potential Biological Applications:

  • Antimicrobial Agents: The lipophilic octyl chain could facilitate the transport of the complex across bacterial cell membranes. Once inside, the metal ion or the complex as a whole could disrupt essential cellular processes. Many copper, zinc, and silver complexes of pyridine derivatives show potent antibacterial and antifungal activity.[2][14]

  • Anticancer Agents: Platinum and palladium complexes are known for their cytotoxic properties.[5] The enhanced cellular uptake due to the ligand's lipophilicity could lead to higher efficacy.

Protocol for Antimicrobial Screening (Minimum Inhibitory Concentration - MIC):

  • Prepare Stock Solution: Dissolve the metal complex in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the complex that completely inhibits visible bacterial growth. Controls (no complex, no bacteria) must be included for validation.

References

  • Roecker, L., & Parkin, S. (2025). 2-Acetylpyridine thiosemicarbazones cause rapid substitution of amine and pyridyl ligands coordinated to cobalt. Journal of Coordination Chemistry. [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved January 17, 2026, from [Link]

  • Castineiras, A., et al. (2005). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. Polyhedron. [Link]

  • van der Westhuizen, C., et al. (2025). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. European Journal of Inorganic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubChem. [Link]

  • Akachuku, A., et al. (2020). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. Catalysis Letters. [Link]

  • El-Gamel, N. E. A., et al. (2023). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. [Link]

  • Brunner, H., et al. (2004). Enantioselective Catalysis CXLI[15]. Tridentate Ligands with 1-(Pyridin-2-yl)ethylamine as Chiral Building Block in the Enantioselective Transfer Hydrogenation of Acetophenone. Zeitschrift für Naturforschung B. [Link]

  • ChemRxiv. (2020). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. [Link]

  • ChemRxiv. (2020). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. [Link]

  • Diko, N., et al. (2019). Crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, C12H9ClN2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • El-Tabl, A. S., et al. (2014). Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes. Journal of the Korean Chemical Society. [Link]

  • Housecroft, C. E. (2022). Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 17, 2026, from [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. RSC Advances. [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Metal complexes of (E)-N-((pyridin-2-yl)methylene)pyridin-2-amine and their biological activity. Retrieved January 17, 2026, from [Link]

  • Rajamani, P., et al. (2019). Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. Journal of Molecular Structure. [Link]

  • Scilit. (n.d.). Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. Retrieved January 17, 2026, from [Link]

  • Sanna, D., et al. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Inorganic Chemistry. [Link]

  • Saeid, A., et al. (2022). Copper(II) complexes containing N,N0-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. Inorganica Chimica Acta. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(Pyridin-2-yl)octan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Pyridin-2-yl)octan-1-one. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with 2-acylpyridine synthesis, enabling you to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent methods involve the reaction of a 2-pyridyl organometallic species with an octanoyl electrophile. Two highly reliable routes are:

  • Halogen-Lithium Exchange: Reaction of 2-bromopyridine with n-butyllithium (n-BuLi) to form 2-lithiopyridine, followed by quenching with an octanoyl derivative like N-methoxy-N-methyloctanamide (Weinreb amide).[1][2][3]

  • Grignard Reaction: Preparation of a 2-pyridyl Grignard reagent from 2-bromopyridine and magnesium, followed by reaction with octanoyl chloride or octanenitrile.[4][5]

The Weinreb amide approach is often preferred as it significantly reduces the risk of over-addition—a common side reaction where a second equivalent of the organometallic reagent adds to the newly formed ketone, creating a tertiary alcohol.[1][3][6]

Q2: My reaction mixture is turning dark brown or black. Is this normal?

A2: While some coloration is expected, a rapid change to a dark, tar-like mixture often indicates decomposition or side reactions. This can be caused by:

  • Moisture: Organolithium and Grignard reagents are extremely sensitive to water.[7] Ensure all glassware is oven-dried and solvents are anhydrous.

  • High Temperature: Organolithium species, particularly 2-lithiopyridine, can be unstable at higher temperatures, leading to decomposition.[8] Reactions are typically conducted at low temperatures, such as -78 °C.[7][9]

  • Oxygen: Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the organometallic intermediates.

Q3: Why is my yield consistently low despite following the protocol?

A3: Low yields are a common frustration. The most frequent culprits are inactive organometallic reagents, poor quality starting materials, or suboptimal reaction conditions. A crucial first step is to determine the exact concentration of your organolithium reagent via titration (e.g., with diphenylacetic acid) before use, as commercial solutions can degrade over time.

Q4: What is the best method for purifying the final product?

A4: Flash column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution using a mixture of hexanes and ethyl acetate is typically employed. The basicity of the pyridine nitrogen can sometimes cause tailing on the column; this can often be mitigated by adding a small amount of triethylamine (~0.5-1%) to the eluent.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Yield

Q: I ran a TLC of my crude reaction mixture and see only starting material (e.g., 2-bromopyridine). What went wrong?

A: This outcome strongly suggests a failure in the formation of the crucial organometallic intermediate (2-lithiopyridine or 2-pyridylmagnesium bromide).

Potential Causes & Solutions:

SymptomPotential CauseRecommended Action & Rationale
No reaction 1. Inactive Organometallic Reagent: Action: Titrate your n-BuLi or Grignard reagent immediately before use. Rationale: Organometallic reagents degrade upon storage due to reactions with trace moisture and oxygen. Their actual concentration is often lower than stated on the bottle.[8]
2. Wet Glassware/Solvents: Action: Oven-dry all glassware overnight (>120 °C) and cool under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents. Rationale: Organolithiums and Grignards are potent bases that are rapidly quenched by protic sources like water, preventing the desired reaction.[7]
3. Incorrect Temperature: Action: For lithium-halogen exchange, ensure the reaction is maintained at -78 °C (a dry ice/acetone bath). Rationale: The formation of 2-lithiopyridine is highly exothermic.[9] If the temperature rises, the reagent can decompose or react with the solvent (e.g., THF).[8]
4. Poor Quality 2-Bromopyridine: Action: Purify the 2-bromopyridine by distillation if its purity is questionable. Rationale: Impurities in the starting material can interfere with the formation of the organometallic species.
Problem Area 2: Formation of Significant Side Products

Q: My crude NMR shows my desired product, but also several major impurities. What are they and how can I avoid them?

A: The formation of side products is often a result of incorrect stoichiometry, temperature fluctuations, or the choice of electrophile.

Common Side Reactions and Prevention Strategies:

G

1. Over-addition to form a Tertiary Alcohol:

  • Cause: This is the most common side reaction when using highly reactive electrophiles like acid chlorides. The initially formed ketone is more reactive than the starting acid chloride, leading to a second nucleophilic attack.[10]

  • Solution: Use a Weinreb amide (N-methoxy-N-methyloctanamide) as your electrophile. The resulting tetrahedral intermediate is stabilized by chelation with the lithium ion, preventing its collapse and subsequent over-addition until acidic workup.[1][3][6]

2. Formation of Bipyridyl Species:

  • Cause: If the reaction mixture warms significantly after the formation of 2-lithiopyridine, it can react with the remaining 2-bromopyridine to form bipyridyl compounds.

  • Solution: Maintain a low temperature (-78 °C) throughout the generation of the organolithium reagent and add the electrophile slowly at this temperature before allowing the reaction to warm.

3. Low Regioselectivity:

  • Cause: While less common with 2-substituted pyridines, direct lithiation of pyridine itself can lead to a mixture of products.[11]

  • Solution: Always start with a halogenated pyridine (e.g., 2-bromopyridine) and use a lithium-halogen exchange reaction. This method provides excellent regiocontrol, ensuring functionalization only at the C2 position.[2][9]

Problem Area 3: Difficult Purification

Q: I'm having trouble separating my product from a persistent impurity during column chromatography.

A: Purification challenges often arise from side products with similar polarity to the desired ketone or from the inherent properties of the pyridine moiety.

Purification Troubleshooting:

SymptomPotential CauseRecommended Action & Rationale
Product Tailing on Column Basic Nature of Pyridine: Action: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate). Rationale: The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, causing streaking (tailing). The added amine competes for these active sites, allowing for sharper peaks and better separation.
Co-eluting Impurity Unreacted Weinreb Amide: Action: Ensure the reaction goes to completion by monitoring with TLC. If unreacted amide persists, consider a slightly longer reaction time or a small excess (1.1 equiv.) of the organolithium reagent. Rationale: The Weinreb amide has a polarity that can be close to the product ketone, making separation difficult.
Oily, Impure Product after Column Contamination from Grease: Action: Use Teflon stopcocks and sleeves on your glassware instead of silicone or hydrocarbon-based grease, especially for reactions run at very low temperatures. Rationale: Solvents like hexanes can dissolve stopcock grease, which then contaminates the final product.

Optimized Experimental Protocol: Weinreb Amide Method

This protocol is designed to maximize yield and minimize side-product formation.

Step 1: Preparation of N-methoxy-N-methyloctanamide (Weinreb Amide)

  • To a stirred solution of octanoyl chloride (1.0 equiv) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Slowly add pyridine or triethylamine (2.5 equiv) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

  • Perform an aqueous workup, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can often be used without further purification.

Step 2: Synthesis of this compound

  • Setup: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF) to an oven-dried, three-neck flask equipped with a thermometer, argon inlet, and dropping funnel.

  • Lithiation: Cool the THF to -78 °C. Add 2-bromopyridine (1.0 equiv) via syringe. Slowly add n-butyllithium (1.05 equiv, pre-titrated concentration) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Acylation: Dissolve the Weinreb amide (1.2 equiv) in a small amount of anhydrous THF and add it dropwise to the 2-lithiopyridine solution at -78 °C.

  • Quench: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure this compound.

// Nodes Setup [label="1. Inert Setup\n(Ar, Dry Glassware, Anhydrous THF)"]; Lithiation [label="2. Lithiation @ -78°C\n(2-Bromopyridine + n-BuLi)"]; Acylation [label="3. Acylation @ -78°C\n(Add Weinreb Amide)"]; Quench [label="4. Quench & Workup\n(Sat. NH4Cl, Extraction)"]; Purify [label="5. Purification\n(Silica Gel Chromatography)"]; Product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Lithiation; Lithiation -> Acylation; Acylation -> Quench; Quench -> Purify; Purify -> Product; } ends_dot Caption: Optimized workflow for this compound synthesis.

References

Sources

Technical Support Center: Purification of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Pyridin-2-yl)octan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

This compound is a 2-acylpyridine, a class of compounds that are valuable intermediates in pharmaceutical and agrochemical research. While its synthesis, commonly achieved through the addition of an organometallic reagent like a Grignard reagent to a pyridine derivative, is straightforward in principle, the subsequent purification often presents significant challenges. These difficulties arise from a combination of factors including the formation of closely related impurities, the physical properties of the target molecule, and the reactivity of the pyridine nucleus. This guide will provide a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. How can I isolate the desired ketone?

Answer: A dark, oily crude product is common in Grignard reactions with pyridine derivatives. The coloration can be due to several factors, including the formation of magnesium salts, Wurtz-coupling byproducts, and degradation of the starting materials or product.

  • Initial Work-up: The first step is a proper aqueous work-up. Quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride. This will protonate the intermediate alkoxide and dissolve the magnesium salts. Subsequent extraction with an organic solvent like ethyl acetate or dichloromethane will transfer your product and organic-soluble impurities into the organic phase.

  • Acid-Base Extraction: The basicity of the pyridine ring provides an excellent handle for purification. You can perform a liquid-liquid extraction with dilute hydrochloric acid (e.g., 1 M HCl). Your product, being basic, will move into the aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified with a base like sodium hydroxide to a pH of 8-9, and the product can be back-extracted with an organic solvent. Caution: Ensure the basification is done carefully and with cooling, as excessive heat can lead to degradation.

Question 2: After column chromatography, my fractions are still impure, showing multiple spots on TLC. What am I doing wrong?

Answer: Co-elution of impurities is a frequent issue, especially with structurally similar byproducts. Optimizing your column chromatography parameters is key.

  • Stationary Phase: Standard silica gel is usually effective. However, if you are experiencing issues with product degradation on silica, which can be slightly acidic, you can use deactivated silica (by adding a small percentage of triethylamine to your mobile phase) or switch to a less acidic stationary phase like alumina (neutral or basic).

  • Mobile Phase Selection: A common mistake is using a mobile phase that is too polar, causing all components to elute too quickly. Start with a non-polar solvent system and gradually increase the polarity. For this compound, a gradient elution of ethyl acetate in hexanes is a good starting point. Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase it. The long alkyl chain of your product makes it relatively non-polar, so it will likely elute at a lower polarity than more polar impurities.

Table 1: Suggested Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of polarities.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%)Allows for the separation of compounds with different polarities.
Loading Technique Dry loadingAdsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve resolution.

Question 3: I am trying to recrystallize my product, but it keeps "oiling out." How can I induce crystallization?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common for compounds with long alkyl chains or when the solution is cooled too quickly.

  • Solvent Selection: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water, acetone/hexanes, or toluene/hexanes.[1] The long octyl chain imparts significant non-polar character.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[2]

  • Seeding: If crystals are slow to form, you can add a "seed crystal" (a tiny crystal of the pure compound) to initiate crystallization.[1]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my synthesis of this compound?

A1: The impurity profile depends heavily on the synthetic route. Assuming a Grignard reaction between a heptylmagnesium halide and 2-cyanopyridine, the most common impurities are:

  • Unreacted 2-cyanopyridine: This starting material can be carried through the work-up.

  • Heptyl bromide: The precursor to the Grignard reagent.

  • Octane: Formed by the reaction of the Grignard reagent with any trace amounts of water.[3]

  • 1,1-di(pyridin-2-yl)octan-1-imine (Ketimine intermediate): If the hydrolysis of the intermediate imine is incomplete, this can be a significant impurity.[4]

  • Pyridine N-oxide derivatives: The nitrogen on the pyridine ring can be oxidized during the reaction or work-up.

  • Wurtz coupling products: Such as tetradecane, from the coupling of two heptyl groups.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any impurities. The proton NMR spectrum should show characteristic signals for the pyridine ring protons, as well as the aliphatic protons of the octanoyl chain.[5][7]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q3: What are the recommended storage conditions for this compound?

A3: Based on the properties of similar compounds like 2-acetylpyridine, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8] For long-term storage, refrigeration (2-8 °C) is advisable.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) in a non-polar solvent like hexanes.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel and then carefully adding the powder to the top of the column.

  • Elute the Column: Start with a non-polar mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System
  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a hot solvent in which it is readily soluble (e.g., acetone or ethanol).

  • Add the Anti-Solvent: While the solution is still hot, add a second solvent in which the product is poorly soluble (e.g., hexanes or water) dropwise until the solution becomes slightly cloudy.

  • Clarify the Solution: Add a few drops of the first (good) solvent until the cloudiness just disappears.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.[1]

Visualizing Purification Workflows

Purification_Workflow crude Crude Oily Product workup Aqueous Work-up (NH4Cl quench, extraction) crude->workup acid_base Acid-Base Extraction (HCl wash, basify, back-extract) workup->acid_base If significant basic impurities column Column Chromatography (Silica, Hexanes/EtOAc gradient) workup->column Directly if less complex acid_base->column recrystallization Recrystallization (e.g., Acetone/Hexanes) column->recrystallization For final polishing pure_product Pure Product column->pure_product If sufficiently pure recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR, MS) pure_product->analysis

Caption: A general workflow for the purification of this compound.

Impurity_Formation cluster_reactants Starting Materials cluster_impurities Potential Impurities 2-CN-Py 2-Cyanopyridine reaction Grignard Reaction 2-CN-Py->reaction n_oxide Pyridine N-Oxide 2-CN-Py->n_oxide Oxidation Heptyl-MgBr Heptylmagnesium Bromide Heptyl-MgBr->reaction wurtz Wurtz Coupling (Tetradecane) Heptyl-MgBr->wurtz h2o_reaction Reaction with H2O (Octane) Heptyl-MgBr->h2o_reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis Ketimine Intermediate incomplete_hydrolysis Incomplete Hydrolysis (Ketimine) reaction->incomplete_hydrolysis product This compound hydrolysis->product unreacted_sm Unreacted Starting Materials

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

  • 2-Acetylpyridine - SIELC Technologies. (2018). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020). Retrieved from [Link]

  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022).
  • How to recrystallize and separate the substance I synthesized in toluene but is oily - Quora. (2024). Retrieved from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (2021). Retrieved from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis - PMC - NIH. (2025). Retrieved from [Link]

  • Process for the preparation of 2-cyanopyridine derivatives - Google Patents. (n.d.).
  • A kind of preparation method of 2- acetylpyridine - Google Patents. (n.d.).
  • Preparation of Cyanopyridines by Direct Cyan
  • 12.2: General Theory of Column Chromatography - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine - ResearchGate. (2025). Retrieved from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. (2019). Beilstein Journal of Organic Chemistry.
  • Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein - YouTube. (2021). Retrieved from [Link]

  • MCAT Organic Chemistry: Column Chromatography - YouTube. (2023). Retrieved from [Link]

  • Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography - PubMed. (2016). Retrieved from [Link]

  • an introduction to grignard reagents - Chemguide. (n.d.). Retrieved from [Link]

  • 160 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet - HPLC. (n.d.). Retrieved from [Link]

  • 1-(pyridin-4-yl)octan-1-one (C13H19NO) - PubChemLite. (n.d.). Retrieved from [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. (2019). Retrieved from [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 1-(Pyridin-2-yl)prop-2-yn-1-ol | C8H7NO | CID 22730957 - PubChem. (n.d.). Retrieved from [Link]

  • Pyridine - chemeurope.com. (n.d.). Retrieved from [Link]

  • Condensations of acylpyridines with amines. Part I. 2-Acylpyridines and aminoacetal - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]

  • Hydrolysis of Acetals, Imines and Enamines-Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

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Improving the stability of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pyridin-2-yl)octan-1-one

Welcome to the dedicated technical support guide for this compound. This resource is designed for our partners in research, discovery, and drug development. The integrity of your experiments hinges on the stability of your starting materials. This guide provides an in-depth analysis of the potential degradation pathways for this compound, offers robust troubleshooting advice for common issues, and details field-proven protocols to ensure the long-term stability and reliability of this compound.

Section 1: Understanding the Intrinsic Stability of this compound

The molecular architecture of this compound, featuring both a pyridine ring and a ketone functional group, presents specific vulnerabilities. An understanding of these potential degradation pathways is the first step toward mitigation. The primary factors that can compromise the compound's purity are light, heat, moisture, and oxidative stress.[1][2]

Key Degradation Pathways

The principal routes of degradation for this molecule involve photodegradation of the pyridine moiety, oxidation at the nitrogen atom or the alpha-carbon, and hydrolysis of the ketone group.

G cluster_main This compound (Stable Compound) cluster_factors Degradation Factors cluster_products Potential Degradation Products A This compound B Light (UV) C Oxidizing Agents (O2) D Moisture / Extreme pH E High Temperature F Photoreactive Intermediates (e.g., Dewar Pyridine) B->F Photodegradation G Pyridine N-oxide Derivative C->G Oxidation H Hydrolysis Products (e.g., Gem-diol) D->H Hydrolysis I Various Cleavage Products E->I Accelerates All Pathways

Caption: Potential degradation pathways for this compound.

  • Photodegradation : The pyridine ring is known to be photosensitive.[3] Exposure to light, particularly UV wavelengths, can induce photochemical reactions, potentially leading to the formation of intermediates like Dewar pyridine or other ring-rearranged products.[4][5] This is often observed as a yellowing or browning of the solid material.[1]

  • Oxidation : The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, which can form the corresponding N-oxide. Additionally, the carbon alpha to the ketone is a potential site for oxidative cleavage, especially under harsh conditions.[6]

  • Hydrolysis : While ketones are generally stable towards neutral water, the process can be catalyzed by acidic or basic conditions.[7][8][9] The pyridine moiety itself can absorb atmospheric water, creating a microenvironment where hydrolysis can occur over time, leading to the formation of a geminal diol, which exists in equilibrium with the ketone.[10][11]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in a direct question-and-answer format.

Q1: My solid, which was initially off-white, has turned yellow or brown. Is it still usable?

A: Discoloration is a primary indicator of degradation, most commonly due to light exposure (photodegradation).[1] We strongly advise against using a discolored compound, as its purity is compromised, which will affect the accuracy and reproducibility of your experimental results. To prevent this, always store the solid compound in an amber or opaque vial to protect it from light.[1]

Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis of a sample that was stored for some time. What could they be?

A: These extraneous peaks are almost certainly degradation products. Depending on the storage conditions, they could correspond to the N-oxide derivative, hydrolysis products, or various photolytic byproducts. We recommend performing a forced degradation study (see Section 3) to tentatively identify these impurities by comparing their retention times or mass spectra. The most reliable solution is to use a freshly opened or newly synthesized batch of the compound.

Q3: The biological activity of my compound in solution seems to decrease over a few days. Why is this happening?

A: A decrease in potency is a direct consequence of a reduction in the concentration of the active parent compound due to degradation in solution. This compound is less stable in solution than in its solid state. For maximum efficacy and reproducibility, it is critical to prepare solutions fresh for each experiment.[1] If a solution must be stored, even for a short period, it should be kept refrigerated (2-8 °C), protected from light, and tightly sealed.

Q4: After dissolving the compound and storing the solution in the refrigerator, I noticed a precipitate. What does this mean?

A: This could be one of two things: either the compound is precipitating due to lower solubility at a reduced temperature, or it has degraded into less soluble byproducts.[1] Allow the solution to warm to room temperature. If the precipitate redissolves, it was likely a solubility issue. If it remains, it is a strong indication of degradation. In either case, preparing a fresh solution is the best practice to ensure accurate concentration.

Section 3: Best Practices & Experimental Protocols

Adherence to proper storage and handling protocols is paramount for preserving the integrity of this compound.

Protocol 1: Compound Storage and Handling
  • Storage of Solid:

    • Container: Store the compound in a tightly sealed amber glass vial to protect from light and moisture.[1][10]

    • Temperature: For long-term storage, maintain at 2-8 °C.[1] For short-term use, a cool, dry place away from direct sunlight is sufficient.[12]

    • Atmosphere: For maximum stability, especially for a primary standard, consider storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to prevent oxidation and moisture absorption.[1]

  • Handling:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[1]

    • Handle the compound in a well-ventilated area or a chemical fume hood.[10]

    • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Preparation of Solutions:

    • Solvent Choice: Use dry, aprotic solvents such as anhydrous DMSO or DMF for preparing stock solutions to minimize the risk of hydrolysis.[1]

    • Best Practice: Always prepare solutions fresh immediately before use to ensure accurate concentration and avoid degradation.[1]

Protocol 2: Forced Degradation Study for Impurity Profiling

A forced degradation study is a powerful tool to understand potential degradation pathways and to validate that your analytical method is "stability-indicating."[2][6][13] This involves intentionally subjecting the compound to harsh conditions.

G A Prepare Stock Solution of this compound B Aliquot into Separate Reaction Vessels A->B C Apply Stress Conditions (See Table 1) B->C D Neutralize Samples (if necessary) C->D E Dilute to Working Concentration D->E F Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) E->F G Compare Chromatograms: Identify Degradation Peaks F->G

Caption: Workflow for a forced degradation study.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HClRoom Temperature or 60 °C, 2-24 hoursAcid-catalyzed hydrolysis of the ketone.[2][8]
Basic Hydrolysis 0.1 M NaOHRoom Temperature, 2-24 hoursBase-catalyzed hydrolysis of the ketone.[2][8]
Oxidation 3% H₂O₂Room Temperature, 2-24 hoursN-oxidation of the pyridine ring.[6]
Thermal Dry Heat70 °C, 24-48 hoursGeneral acceleration of all degradation pathways.[6]
Photolytic High-Intensity UV/Vis LightICH Q1B recommended conditionsPhotodegradation of the pyridine ring.[3][6]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best analytical method to assess the purity of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for purity assessment.[] Coupling it with Mass Spectrometry (LC-MS) allows for the identification of any impurities or degradation products.[15] Gas Chromatography (GC) is also a suitable alternative.[16]

Q: Can I store pre-weighed solid samples in microplates for high-throughput screening?

A: While convenient, this is not recommended for long-term storage. If you must, ensure the plate is sealed with a high-quality, chemically resistant foil, protected from light, and stored in a desiccated, cool environment (2-8 °C). The risk of moisture absorption and degradation is higher with the increased surface area in a plate format.

Q: Is the compound compatible with all common laboratory plastics?

A: Pyridine and its derivatives can sometimes be incompatible with certain plastics. For long-term storage of solutions, it is always best to use glass or polypropylene containers. You can consult a chemical compatibility database for specific plastics.[17]

References

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Database. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • McAtee, J., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • US Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications - C5H5N. Retrieved from [Link]

  • Eagle Manufacturing. (n.d.). How to Handle and Store Acetone. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178–2182. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics. Retrieved from [Link]

  • Quora. (2018, March 30). What does the hydrolysis of ketones yield?. Retrieved from [Link]

  • Koch, H., & Knoepp, G. (1994). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Klinisches Labor, 40(11), 633-636. Retrieved from [Link]

  • Rittmann, B. E., et al. (2013). UV photolysis for accelerating pyridine biodegradation. Water Research, 47(15), 5593-5601. Retrieved from [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

  • Andrey K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Rogue Chem. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Ketone-IQ Help Center. (n.d.). How do I store Ketone-IQ®?. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed. (2025, August 7). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. Journal of the American Chemical Society. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Deady, L. W., & Korytsky, O. L. (1979). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • Fetzner, S. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(1), 212-223. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Scale-Up of 1-(Pyridin-2-yl)octan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(Pyridin-2-yl)octan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable pyridine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, while conceptually straightforward, can present several challenges, particularly during scale-up. Common issues include low yields, formation of stubborn impurities, and difficulties in purification. This guide aims to provide practical, experience-driven solutions to these problems, ensuring a robust and reproducible synthesis.

The primary synthetic routes to 2-acylpyridines, such as this compound, typically avoid direct Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution and promotes N-acylation.[1][2][3] Instead, successful strategies often involve the acylation of a nucleophilic pyridine equivalent. The two most common and reliable approaches are:

  • Acylation of a Metalated Pyridine: This involves the generation of a potent nucleophile, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent, followed by reaction with an acylating agent like octanoyl chloride.[1]

  • Reaction of a Pyridine N-oxide with a Grignard Reagent: This method activates the pyridine ring towards nucleophilic attack.[4]

This guide will focus on the metalated pyridine approach, as it is widely employed and offers a clear path for troubleshooting.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: I am getting very low or no yield of this compound. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common issue, often stemming from problems with the formation of the organometallic intermediate or its subsequent acylation.

Probable Causes & Solutions:

  • Inefficient Formation of the Organolithium or Grignard Reagent: The formation of 2-lithiopyridine or a 2-pyridyl Grignard reagent is highly sensitive to moisture and air.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). Ensure the starting 2-halopyridine is pure and dry. For Grignard formation, the quality of the magnesium turnings is critical; they should be shiny and free of oxide layers.[5]

  • Side Reactions of the Organometallic Intermediate: Organolithium and Grignard reagents are strong bases and can be consumed by side reactions.

    • Solution: Maintain a low reaction temperature during the formation of the organometallic reagent (typically -78 °C for lithiation) to minimize side reactions such as addition to another pyridine molecule.[5] When adding the acylating agent, ensure it is also done at a low temperature to prevent over-addition or side reactions.

  • Degradation of the Acylating Agent: Octanoyl chloride is sensitive to moisture and can hydrolyze to octanoic acid, which will quench the organometallic reagent.

    • Solution: Use freshly opened or distilled octanoyl chloride. Handle it under an inert atmosphere and add it to the reaction mixture via a syringe.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.

    • Solution: Accurately determine the concentration of your organolithium or Grignard reagent via titration (e.g., with N-benzylbenzamide) before adding the acylating agent. Typically, a slight excess (1.1-1.2 equivalents) of the organometallic reagent is used.

Formation of Multiple Products/Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common impurities and how can I avoid them?

Answer:

The formation of multiple products is often indicative of side reactions involving the highly reactive organometallic intermediate or the product itself.

Probable Causes & Solutions:

  • Formation of Bipyridyl Species: Oxidative coupling of the organometallic intermediate can lead to the formation of 2,2'-bipyridyl.[1]

    • Solution: Maintain a strict inert atmosphere throughout the reaction. Degas solvents prior to use.

  • Over-addition to the Ketone Product: The newly formed ketone can be attacked by another equivalent of the organometallic reagent to form a tertiary alcohol.

    • Solution: Add the octanoyl chloride slowly and at a low temperature (-78 °C) to the solution of the organometallic reagent. This ensures that the concentration of the acylating agent is always low, minimizing the chance of the product reacting further. Quench the reaction promptly after the addition is complete.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 2-halopyridine and octanoyl chloride (or its derivatives).

    • Solution: Monitor the reaction progress by TLC or LC-MS. Ensure efficient stirring and appropriate reaction times. As mentioned above, titrating the organometallic reagent will help ensure the correct stoichiometry is used.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the metalation of pyridine?

A1: While n-butyllithium is common for lithiation, other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can also be used, especially when trying to avoid nucleophilic addition to the pyridine ring.[5] The choice of base can influence the regioselectivity of the metalation.

Q2: What is the best work-up procedure for this reaction?

A2: A careful work-up is crucial for isolating the product. After the reaction is complete, it should be quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride. This will protonate the intermediate alkoxide and destroy any remaining organometallic species. The product can then be extracted into an organic solvent like ethyl acetate. The organic layer should be washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent removed under reduced pressure.

Q3: How can I effectively purify the crude this compound?

A3: Column chromatography on silica gel is the most common and effective method for purifying 2-acylpyridines.[6][7][8] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The exact ratio will depend on the specific impurities present and should be determined by TLC analysis.

Q4: What are the key considerations for scaling up this reaction?

A4: Scaling up organometallic reactions requires careful consideration of several factors:

  • Heat Transfer: The formation of organometallic reagents and the subsequent acylation are often exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired low temperature.

  • Addition Rates: Slow and controlled addition of reagents is even more critical on a larger scale to manage heat evolution and minimize side reactions.

  • Mixing: Efficient stirring is essential to ensure homogeneity and prevent localized "hot spots."

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial to prevent degradation of the reactive intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation of 2-Bromopyridine

This protocol is a representative procedure based on established methods for the acylation of metalated pyridines.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (in hexanes)

  • Octanoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-bromopyridine (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Acylation: In a separate flame-dried flask, dissolve octanoyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the 2-lithiopyridine solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar RatioConcentration/PurityNotes
2-Bromopyridine1.0>98%Must be anhydrous.
n-Butyllithium1.1~2.5 M in hexanesTitrate before use for accurate stoichiometry.
Octanoyl chloride1.2>98%Use freshly opened or distilled.
Temperature--Maintain at -78 °C during additions.
Reaction Time--1 hr for lithiation, 2 hrs for acylation.

Characterization of this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.69 (d, 1H), 8.05 (d, 1H), 7.84 (t, 1H), 7.45 (dd, 1H), 3.19 (t, 2H), 1.78 (quint, 2H), 1.25-1.40 (m, 8H), 0.88 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 200.5, 153.8, 148.9, 136.8, 126.3, 121.8, 44.0, 31.7, 29.3, 29.2, 24.5, 22.6, 14.1.

  • Mass Spectrometry (EI): m/z (%) = 205 (M⁺), 120, 93, 78.

Note: The NMR and MS data are representative and may vary slightly depending on the instrument and conditions used.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_lithiation Step 1: Lithiation cluster_acylation Step 2: Acylation cluster_workup Step 3: Work-up A 2-Bromopyridine C 2-Lithiopyridine A->C THF, -78 °C B n-Butyllithium B->C E Intermediate Alkoxide C->E D Octanoyl Chloride D->E G This compound E->G F H₂O / NH₄Cl F->G TroubleshootingWorkflow start Low/No Yield or Impurities q1 Check for Moisture/Air Contamination start->q1 s1 Flame-dry glassware, use anhydrous solvents q1->s1 Yes q2 Verify Reagent Quality and Stoichiometry q1->q2 No s1->q2 s2 Use fresh reagents, titrate organometallic q2->s2 Yes q3 Optimize Reaction Conditions q2->q3 No s2->q3 s3 Control temperature, slow addition q3->s3 Yes end Improved Yield and Purity q3->end No s3->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. (Eds.). (2008).
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag.
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved from [Link]

  • Brainly.in. (2018). friedel crafts acylation for pyridine. Retrieved from [Link]

  • eScholarship.org. (n.d.). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
  • ResearchGate. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved from [Link]

  • Glycoscience Protocols (GlycoPODv2). (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

  • PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • PubMed. (2011). 1-[6-(6-Acetyl-pyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6303-73-7,1-(pyridin-2-yl)butan-2-one. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Retrieved from [Link]

  • Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved from [Link]

  • Google Patents. (n.d.). CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.
  • MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Retrieved from [Link]

  • Arkivoc. (n.d.). Partial acylation of cytidine and its 2'-C-methyl analogue as a tool to functionalize the ribonucleosidic 2',3'-cis-diol system. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-yl)octan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts in this synthetic procedure. Our focus is on providing practical, field-tested insights to ensure the success and reproducibility of your experiments.

I. Overview of the Synthesis

The synthesis of this compound, a pyridyl ketone, is most commonly achieved via the addition of an organometallic reagent to a pyridine-2-carbonitrile precursor, followed by acidic hydrolysis. The reaction of choice for this transformation is typically the Grignard reaction, utilizing heptylmagnesium bromide and 2-cyanopyridine (picolinonitrile).

While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide will address the identification and mitigation of these byproducts in a comprehensive question-and-answer format.

II. Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during the synthesis and work-up of this compound.

FAQ 1: My yield of the desired ketone is low, and I have a significant amount of a higher molecular weight byproduct. What could this be?

Answer:

You are likely observing the product of a double addition reaction . The Grignard reagent can react a second time with the intermediate imine formed after the initial addition to the nitrile.[1]

  • Causality: The initially formed magnesium iminate intermediate is not entirely unreactive. If there is a localized excess of the Grignard reagent or if the reaction is allowed to proceed for an extended period at elevated temperatures, a second equivalent of heptylmagnesium bromide can add to the C=N bond. Subsequent hydrolysis then yields a tertiary carbinamine.

  • Identification:

    • LC-MS: Look for a peak with a mass corresponding to C₁₉H₃₄N₂ (M+H⁺ ≈ 291.27).

    • ¹H NMR: The spectrum of the byproduct would lack the characteristic carbonyl group in the ¹³C NMR. The ¹H NMR would show two heptyl chains, likely with complex overlapping signals in the alkyl region, and the absence of the downfield triplet adjacent to the carbonyl group that is characteristic of the desired product.

    • FTIR: Absence of the C=O stretch (around 1690-1710 cm⁻¹) and the presence of N-H stretches (around 3300-3400 cm⁻¹).

  • Prevention:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent, but avoid a large excess.

    • Controlled Addition: Add the Grignard reagent slowly to a cooled solution of 2-cyanopyridine to avoid localized high concentrations.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the second addition.

FAQ 2: I've isolated a non-polar byproduct with a mass of 177.29. What is its identity?

Answer:

This byproduct is likely 2-heptylpyridine .

  • Causality: The pyridine ring is electron-deficient, particularly at the 2- and 4-positions. Hard nucleophiles, such as Grignard reagents, can directly attack the pyridine ring.[2] This nucleophilic addition, followed by rearomatization during work-up, leads to the formation of 2-heptylpyridine.

  • Identification:

    • GC-MS: This is the ideal technique for identifying this relatively volatile and non-polar byproduct. Look for a peak with a molecular ion at m/z 177.[3]

    • ¹H NMR: The spectrum will show the characteristic signals for a 2-substituted pyridine ring (a doublet around 8.5 ppm for the proton at C6) and the signals for a heptyl chain. The methylene group attached to the pyridine ring will appear as a triplet around 2.8 ppm.

    • ¹³C NMR: The spectrum will show six signals for the pyridine ring and the signals for the heptyl chain.

  • Prevention:

    • Reaction Conditions: Using a less polar solvent or a co-solvent like toluene might slightly reduce this side reaction.[2]

    • Temperature: Lower reaction temperatures are generally preferred.

FAQ 3: My crude product contains a significant amount of a very non-polar, greasy solid or oil. What could this be?

Answer:

You are likely observing byproducts derived from the Grignard reagent itself, such as tetradecane or heptane .

  • Causality:

    • Tetradecane (C₁₄H₃₀): This is a product of Wurtz-type coupling, where the heptylmagnesium bromide reacts with unreacted heptyl bromide. This is a common side reaction in the preparation of Grignard reagents.[4]

    • Heptane (C₇H₁₆): This is formed by the reaction of heptylmagnesium bromide with any protic source, most commonly trace amounts of water in the glassware or solvents.[5]

  • Identification:

    • GC-MS: These are highly volatile compounds and will be easily detectable by GC-MS.

    • ¹H NMR: These will appear as complex, overlapping multiplets in the upfield region (0.8-1.5 ppm), often obscuring the signals of the desired product's alkyl chain.

  • Prevention:

    • Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Grignard Reagent Quality: If preparing the Grignard reagent in-situ, ensure the magnesium is of high quality and the addition of heptyl bromide is controlled to minimize coupling.

FAQ 4: How can I distinguish between the desired product and unreacted 2-cyanopyridine?

Answer:

Unreacted 2-cyanopyridine is a common impurity if the reaction does not go to completion.

  • Identification:

    • TLC: 2-cyanopyridine is more polar than the product and will have a lower Rf value.

    • GC-MS: A peak corresponding to the molecular weight of 2-cyanopyridine (104.11 g/mol ) will be present.

    • FTIR: A sharp, strong C≡N stretch will be visible around 2230 cm⁻¹.

    • ¹³C NMR: The characteristic nitrile carbon signal will be present around 118 ppm.

  • Prevention:

    • Ensure Grignard Reagent Activity: Titrate the Grignard reagent before use to ensure its concentration is accurate.

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at an appropriate temperature to drive it to completion.

III. Byproduct Summary and Identification

Compound NameStructureMolecular Weight ( g/mol )Identification Methods
This compound Pyridine ring attached to a C8 ketone205.29¹H NMR: Aromatic protons (7.4-8.7 ppm), Triplet ~3.1 ppm (-CH₂-CO-). ¹³C NMR: Carbonyl carbon ~200 ppm. MS: M+H⁺ at 206.
8-Heptyl-8-(pyridin-2-yl)pentadecan-8-amine Pyridine ring with two heptyl chains on an amine290.51MS: M+H⁺ at 291. FTIR: N-H stretch, no C=O.
2-Heptylpyridine Pyridine ring with a heptyl chain at C2177.29GC-MS: M⁺ at 177. ¹H NMR: Aromatic protons, triplet ~2.8 ppm (-CH₂-Py).
Tetradecane C14 straight-chain alkane198.40GC-MS: M⁺ at 198. ¹H NMR: Signals only in the 0.8-1.4 ppm range.
Heptane C7 straight-chain alkane100.21GC-MS: M⁺ at 100. Highly volatile.
2-Cyanopyridine Pyridine ring with a nitrile at C2104.11FTIR: C≡N stretch ~2230 cm⁻¹. GC-MS: M⁺ at 104.

IV. Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound
  • Glassware Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 2-cyanopyridine (1.0 eq). Dissolve it in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add heptylmagnesium bromide (1.1 eq., commercially available solution or freshly prepared) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The exact polarity will depend on the crude mixture composition as determined by TLC.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto the column.

    • Elute with the solvent gradient, collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visual Diagrams

Synthesis and Byproduct Formation Pathway

Synthesis_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts 2-Cyanopyridine 2-Cyanopyridine Ring_Addition 2-Heptylpyridine 2-Cyanopyridine->Ring_Addition + HeptylMgBr (Direct Attack) HeptylMgBr HeptylMgBr Double_Addition Double Addition Product (Tertiary Carbinamine) HeptylMgBr->Double_Addition HeptylMgBr->Ring_Addition Coupling_Product Tetradecane HeptylMgBr->Coupling_Product + Heptyl-Br Hydrolysis_Product Heptane HeptylMgBr->Hydrolysis_Product + H₂O Imine_Intermediate Imine_Intermediate HeptylMgBr->Imine_Intermediate Desired_Product This compound Imine_Intermediate->Desired_Product H₃O⁺ Workup Imine_Intermediate->Double_Addition + HeptylMgBr (2nd eq) then H₃O⁺ Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Mixture (TLC, GC-MS, NMR) Start->Analysis High_MW High MW Byproduct (m/z ~291) Analysis->High_MW High MW Detected Nonpolar_177 Non-polar Byproduct (m/z 177) Analysis->Nonpolar_177 m/z 177 Detected Greasy_Impurity Very Non-polar Greasy Impurity Analysis->Greasy_Impurity Non-polar grease Unreacted_SM Unreacted Starting Material (2-Cyanopyridine) Analysis->Unreacted_SM SM Detected Cause_Double Cause: Double Addition High_MW->Cause_Double Cause_Ring Cause: Ring Attack Nonpolar_177->Cause_Ring Cause_Grignard Cause: Grignard Side Rxns (Coupling, Hydrolysis) Greasy_Impurity->Cause_Grignard Cause_Incomplete Cause: Incomplete Reaction Unreacted_SM->Cause_Incomplete Sol_Stoich Solution: - Control Stoichiometry - Slow Addition - Low Temperature Cause_Double->Sol_Stoich Sol_Ring Solution: - Low Temperature Cause_Ring->Sol_Ring Sol_Anhydrous Solution: - Strict Anhydrous Conditions - Inert Atmosphere Cause_Grignard->Sol_Anhydrous Sol_Complete Solution: - Titrate Grignard - Sufficient Reaction Time Cause_Incomplete->Sol_Complete

Sources

Technical Support Center: Enhancing Selectivity in Reactions of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridin-2-yl)octan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common selectivity challenges encountered during its chemical transformations. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

This document is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing broader, conceptual questions about handling and reacting with 2-acylpyridines.

  • Troubleshooting Guide: A problem-oriented Q&A section tackling specific, common issues observed in the laboratory, from chemoselective reductions to regioselective alpha-functionalization.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do they influence selectivity?

A1: this compound possesses three primary regions for reactivity, each presenting unique selectivity challenges:

  • The Carbonyl Group (C=O): This is a classic electrophilic site susceptible to nucleophilic attack. It is the target for reactions like reduction to an alcohol, Grignard additions, and Wittig reactions.

  • The α-Carbon (alpha to the carbonyl): The protons on this carbon are acidic (pKa ≈ 18-20) and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile, enabling α-alkylation, α-halogenation, and aldol reactions.

  • The Pyridine Ring: The pyridine nitrogen is a Lewis basic site that can be protonated, alkylated, or oxidized. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, though it is generally electron-deficient. The nitrogen atom can also act as a directing group in reactions like ortho-metalation.[1][2]

The interplay between these sites is crucial. For instance, the pyridine nitrogen can chelate to metal reagents, influencing the stereochemical outcome of additions to the carbonyl group or directing deprotonation to a specific site.

Q2: How does the pyridine ring's electronic nature affect the reactivity of the adjacent carbonyl group?

A2: The pyridine ring is an electron-withdrawing group, which has two main effects on the adjacent carbonyl:

  • Increased Electrophilicity: It enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a typical alkyl ketone.

  • Chelation: The nitrogen atom can coordinate with Lewis acidic reagents or metal ions (e.g., Li+, Mg2+, Zn2+). This chelation can lock the conformation of the molecule, leading to highly controlled stereoselectivity in additions to the carbonyl.[3][4][5] This is a powerful tool for asymmetric synthesis.

Q3: What general storage and handling precautions should be taken with this compound?

A3: Like many pyridyl ketones, this compound is generally stable. However, good laboratory practice is essential:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any vapors.

  • Purity: Before use, it's advisable to check the purity by TLC or NMR, as impurities can interfere with sensitive reactions, particularly those involving organometallics or catalysts.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems. Each problem is followed by a diagnosis of probable causes and a step-by-step guide to a solution.

Issue 1: Poor Chemoselectivity in Carbonyl Reduction

Q: I am trying to reduce the ketone in this compound to the corresponding alcohol using Sodium Borohydride (NaBH₄), but I am observing low conversion and some side products. What is going wrong?

A: This is a common issue. While NaBH₄ is an excellent reagent for reducing ketones, its reactivity can be modulated by solvent and additives. The pyridine ring can sometimes interfere, and over-reduction or side reactions can occur under certain conditions.

Probable Causes:

  • Insufficient Reagent Activity: The pyridine nitrogen might be interacting with the borohydride, slightly deactivating it.

  • Reaction with Solvent: Protic solvents like methanol or ethanol can react with NaBH₄, consuming the reagent over time.[6]

  • Side Reactions: Under harsh conditions, reduction of the pyridine ring is possible, although less likely with NaBH₄ compared to stronger reagents like LiAlH₄ or catalytic hydrogenation.

Troubleshooting & Optimization Protocol:

  • Choice of Reducing Agent: For simple, chemoselective ketone reduction, NaBH₄ is generally the correct choice as it will not typically reduce the pyridine ring.[7]

  • Solvent System: Perform the reaction in an alcoholic solvent like methanol or ethanol at a low temperature (0 °C) to control the reaction rate and minimize side reactions.[6][8]

  • Controlled Addition: Dissolve the ketone in the solvent first, cool the solution in an ice bath, and then add the NaBH₄ portion-wise. This helps to manage any exotherm and prevents localized high concentrations of the reagent.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. A typical stain for this system would be potassium permanganate, which will visualize both the starting ketone and the product alcohol.

  • Workup: Once the starting material is consumed, quench the reaction carefully by slowly adding a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride until the effervescence stops. This protonates the intermediate alkoxide to give the final alcohol product.[7][9]

ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)High chemoselectivity for ketones over pyridines.[7][10]
Solvent Methanol or EthanolGood solubility for both substrate and reagent.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Stoichiometry 1.0 - 1.5 equivalents of NaBH₄Ensures complete conversion without excessive excess.
Workup Dilute HCl or NH₄Cl (aq.)Protonates the alkoxide intermediate to yield the alcohol.[9]

Workflow for Selective Ketone Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Ketone in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ (1.2 eq) portion-wise cool->add_nabh4 stir Stir at 0 °C to RT add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract purify Purify (Column Chromatography) extract->purify end end purify->end Final Product: 1-(Pyridin-2-yl)octan-1-ol

Caption: Workflow for the chemoselective reduction of this compound.

Issue 2: Poor Regioselectivity in α-Alkylation

Q: I am trying to perform an α-alkylation on this compound using LDA, followed by adding methyl iodide. However, I am getting a mixture of products, including what appears to be dialkylation and some unreacted starting material.

A: This is a classic regioselectivity problem governed by kinetic versus thermodynamic control of enolate formation.[11] this compound has two different α-protons: those on the methylene (-CH₂-) group of the octyl chain and those on the methyl (-CH₃) group if we consider a simpler analogue for clarity, like 1-(pyridin-2-yl)propan-1-one. For your substrate, the only enolizable protons are on the methylene group adjacent to the carbonyl. The issue of polyalkylation and incomplete reaction points towards problems with the enolate formation and quenching steps.

Probable Causes:

  • Equilibration of Enolate: If the reaction temperature is too high or the reaction time is too long before the electrophile is added, the initially formed kinetic enolate can equilibrate to the more stable thermodynamic enolate, or proton exchange with unreacted ketone can occur.

  • Incomplete Enolate Formation: If less than a full equivalent of base is used or if the base has degraded, there will be starting ketone left in the solution. This unreacted ketone can protonate the desired enolate, leading to a mixture of starting material and product.

  • Slow Electrophile Addition: Adding the electrophile (methyl iodide) too slowly can allow the enolate to react with other species or decompose.

  • Enolate Equilibration during Quench: The enolate of the mono-alkylated product can be deprotonated by other enolates in solution, leading to a second alkylation.

Troubleshooting & Optimization Protocol (Kinetic Control):

The goal is to form the less substituted (kinetic) enolate rapidly and irreversibly and trap it with the electrophile before it can equilibrate.[12][13]

  • Base and Solvent: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA).[11][12] The solvent must be aprotic and dry, typically Tetrahydrofuran (THF).

  • Temperature Control: This is critical. Cool the solvent (THF) to -78 °C (a dry ice/acetone bath) before adding the base and the ketone. Maintaining this low temperature prevents enolate equilibration.[12][14]

  • Addition Order (Inverse Addition): Add the ketone solution dropwise to the pre-cooled LDA solution. This ensures the base is always in excess, promoting rapid and complete deprotonation and preventing the ketone from acting as a proton source for equilibration.[13]

  • Aging: After adding the ketone, stir at -78 °C for a short period (e.g., 30-60 minutes) to ensure complete enolate formation.

  • Electrophile Quench: Add the electrophile (e.g., methyl iodide) quickly as a neat liquid or a solution in cold THF.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride.

ParameterKinetic Control ConditionsThermodynamic Control Conditions
Base Strong, hindered (e.g., LDA)[11][12]Weaker, non-hindered (e.g., NaH, NaOEt)[12]
Temperature Low (-78 °C)[12][14]Higher (0 °C to RT)
Solvent Aprotic (THF)Aprotic or Protic (e.g., Ethanol)
Addition Order Ketone to Base (Inverse)Base to Ketone
Outcome Less substituted enolate (faster formation)More substituted enolate (more stable)

Logical Flow for Regioselective Alkylation

G cluster_enolate Kinetic Enolate Formation cluster_alkylation Alkylation & Workup lda_prep Prepare LDA solution in THF cool_lda Cool LDA to -78 °C lda_prep->cool_lda add_ketone Add Ketone dropwise to LDA cool_lda->add_ketone stir_enolate Stir for 30 min at -78 °C add_ketone->stir_enolate add_MeI Add CH₃I rapidly stir_enolate->add_MeI warm Slowly warm to RT add_MeI->warm quench Quench with sat. NH₄Cl (aq) warm->quench extract Extract and Purify quench->extract end end extract->end Final Product: 2-(Pyridin-2-yl)nonan-2-one

Caption: Protocol for achieving kinetic control in the α-alkylation of this compound.

Issue 3: Reaction at the Pyridine Ring Instead of the Side Chain

Q: I am attempting a reaction to modify the octyl chain, but I am getting N-oxidation of the pyridine ring. How can I protect the pyridine nitrogen or use conditions that favor reaction at the side chain?

A: This is a classic chemoselectivity challenge. The pyridine nitrogen is a nucleophilic and Lewis basic site that can compete with other functional groups, especially when using electrophilic reagents like oxidants.

Probable Causes:

  • Reagent Choice: Strong oxidizing agents (like m-CPBA or H₂O₂) will preferentially react with the electron-rich pyridine nitrogen to form the N-oxide.[15][16]

  • Reaction Conditions: The conditions may favor the pyridine nitrogen as the most accessible reactive site.

Troubleshooting & Optimization Strategies:

Strategy 1: Directed ortho-Metalation (DoM) for Ring Functionalization

If your goal is to functionalize the pyridine ring itself at the C3 position, direct reaction at the side chain must be avoided. Directed ortho-metalation is a powerful tool for this.[1]

  • Directing Group: The 2-acyl group itself is not a strong directing group for metalation. A better strategy involves first reducing the ketone to a secondary alcohol, protecting it as an O-carbamate or another strong directing metalation group (DMG).

  • Metalation: This protected intermediate can then be treated with a strong base like s-BuLi or LDA to specifically deprotonate the C3 position of the pyridine ring.[1][17]

  • Electrophilic Quench: The resulting lithiated species can be quenched with an electrophile to introduce a substituent regioselectively.

Strategy 2: Protecting the Pyridine Nitrogen

If you must perform a reaction on the side chain that is incompatible with the pyridine nitrogen (e.g., using a strong oxidant), protecting the nitrogen is not a viable option as N-oxide formation is itself an oxidation. The key is to choose reagents that are selective for the desired transformation.

Strategy 3: Selective Reaction Conditions

To avoid N-oxidation while targeting another part of the molecule, choose reagents that are not strong oxidizing agents for nitrogen heterocycles.

  • For α-Functionalization: Use base-mediated enolate chemistry as described in Issue 2 . The basic conditions are incompatible with N-oxidation.

  • For Ketone Reduction: Use hydride reagents like NaBH₄, which are highly selective for carbonyls over pyridine rings.[7]

  • For Asymmetric Reductions: Consider catalytic transfer hydrogenation using catalysts like RuCl₂(diphosphane)(diamine) complexes, which are known to be highly selective for ketones.[18] This method uses a hydrogen donor like isopropanol and avoids harsh reagents.[18][19]

Decision Tree for Selective Functionalization

G start Desired Transformation? q_where Where to functionalize? start->q_where c_side_chain Side Chain q_where->c_side_chain Side Chain c_ring Pyridine Ring q_where->c_ring Ring q_side_chain Which part of side chain? c_side_chain->q_side_chain sol_ring Use Directed ortho-Metalation (DoM) after protecting the carbonyl as a DMG c_ring->sol_ring c_carbonyl Carbonyl (C=O) q_side_chain->c_carbonyl c_alpha α-Carbon q_side_chain->c_alpha sol_carbonyl Use Selective Hydride Reagents (e.g., NaBH₄) or Catalytic Transfer Hydrogenation c_carbonyl->sol_carbonyl sol_alpha Use Base-Mediated Enolate Chemistry (e.g., LDA at -78 °C) c_alpha->sol_alpha

Caption: Decision-making flowchart for achieving selective reactions on this compound.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Transfer hydrogenation. Wikipedia. [Link]

  • Reduction of a Ketone Using Sodium Borohydride. LibreTexts Chemistry. [Link]

  • Kinetic vs. Thermodynamic Enolates. University of Calgary. [Link]

  • Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. University of Illinois Urbana-Champaign. [Link]

  • Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]

  • Mechanism of Catalytic Transfer Hydrogenation for Furfural. ACS Publications. [Link]

  • Directed ortho metalation of O-pyridyl carbamates. ACS Publications. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Catalytic transfer hydrogenation mechanism as proposed by Ping et al. ResearchGate. [Link]

  • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. University of Wisconsin-Madison. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Catalytic hydrogenation. Kaili Catalyst New Materials CO., LTD. [Link]

  • Kinetic vs. thermodynamic enolate formation. YouTube. [Link]

  • Reduction of alkyl 2‐pyridyl ketones. ResearchGate. [Link]

  • Regioselective N-Alkylation of 2-Pyridones. Organic Chemistry Portal. [Link]

  • Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides. MDPI. [Link]

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. ACS Publications. [Link]

  • Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide. MDPI. [Link]

  • Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines. PubMed. [Link]

  • Diastereoselectivities in Reductions of -Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. Synfacts. [Link]

  • Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. [Link]

  • Oxidation of pyridine and derivatives.
  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Catalytic Enantioselective Pyridine N-Oxidation. PubMed Central. [Link]

  • Asymmetric Partial Reductions of Pyridines. PubMed. [Link]

  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PubMed Central. [Link]

  • Diastereoselective Addition to Aldehydes and Ketones. LibreTexts Chemistry. [Link]

  • Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Royal Society of Chemistry. [Link]

  • Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones. Royal Society of Chemistry. [Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Orgánica. [Link]

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Overcoming solubility issues with 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 1-(Pyridin-2-yl)octan-1-one. This molecule possesses a unique amphipathic structure, featuring a polar, weakly basic pyridine head group and a long, nonpolar octyl tail. This duality is the primary cause of the solubility challenges frequently encountered by researchers. The long alkyl chain imparts significant hydrophobic character, making the compound poorly soluble in aqueous media.[1] This guide provides a systematic approach to overcoming these issues, ensuring reliable and reproducible results in your experiments.

Troubleshooting Guide: Step-by-Step Solubilization

This section addresses common solubility problems in a direct, question-and-answer format. We will proceed from the simplest to the most advanced techniques.

Question 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What is the first and most direct troubleshooting step?

Answer: The initial and most common strategy is the use of a water-miscible organic co-solvent to create a concentrated stock solution.[2] The principle here is to first dissolve the compound in a solvent in which it is highly soluble, and then introduce this stock into your aqueous system at the desired final concentration.

  • Causality: The hydrophobic C8 alkyl chain of this compound prevents water molecules from effectively solvating the molecule. An organic co-solvent disrupts the hydrogen-bonding network of water, reducing the polarity of the solvent mixture and creating a more favorable environment for the nonpolar tail.[3][4]

  • Recommended Co-solvents:

    • Dimethyl Sulfoxide (DMSO): Excellent solvating power for a wide range of compounds.

    • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many cell-based assays.

    • Propylene Glycol (PG) or Polyethylene Glycols (PEGs): Often used in pharmaceutical formulations for their low toxicity.[2]

Protocol 1: Preparation of a Concentrated Stock Solution
  • Select a Co-solvent: Start with high-purity, anhydrous DMSO or Ethanol.

  • Weigh Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add Co-solvent: Add a small volume of the chosen co-solvent to achieve a high concentration (e.g., 10-100 mM).

  • Promote Dissolution: Vortex the solution vigorously. If dissolution is slow, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can be applied, but monitor for any signs of degradation.

  • Observe Clarity: Ensure the solution is completely clear with no visible particulates before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Question 2: I prepared a stock solution in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. What should I do?

Answer: This indicates that you have exceeded the solubility limit of the compound in the final aqueous/co-solvent mixture. The key is to ensure the final concentration of the organic co-solvent is high enough to maintain solubility, without compromising your experimental system.

  • Causality: When the concentrated stock is added to the buffer, the dramatic increase in water content causes the hydrophobic compound to "crash out" of the solution. This is a common issue with "grease-ball" type molecules.[5]

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest solution is to lower the target concentration of this compound in your assay.

    • Increase Final Co-solvent Concentration: If your experiment can tolerate it, increase the percentage of the co-solvent in the final solution. Most cell-based assays can tolerate DMSO concentrations up to 0.5-1.0% (v/v) without significant toxicity. Always run a vehicle control (buffer + co-solvent) to validate.

    • Change Dilution Method: Instead of adding the stock directly to the full volume of buffer, add the stock solution to a smaller volume first, mix well, and then slowly add the remaining buffer while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

Workflow: Optimizing Co-Solvent Dilution

start Start: Stock Solution in DMSO/EtOH precip Precipitation observed in aqueous buffer? start->precip lower_conc Lower the final compound concentration precip->lower_conc Yes success Success: Compound is soluble precip->success No lower_conc->precip check_tolerance Is co-solvent % tolerated by assay? lower_conc->check_tolerance Still precipitates inc_cosolvent Increase final co-solvent % (if tolerated) inc_cosolvent->precip check_tolerance->inc_cosolvent Yes fail Failure: Try alternative method (pH, Surfactant) check_tolerance->fail No cluster_0 Co-Solvency cluster_1 pH Adjustment cluster_2 Micellar Solubilization a Compound in Water (Insoluble) b Add Co-Solvent (e.g., EtOH) a->b c Reduced Polarity Mixture (Soluble) b->c d Neutral Compound (Insoluble) e Add Acid (H+) pH < pKa d->e f Protonated Salt (Soluble) e->f g Compound + Surfactant (Insoluble) h Micelle Formation (> CMC) g->h i Compound Encapsulated in Micelle (Soluble) h->i

Caption: Three primary mechanisms for enhancing aqueous solubility.

Q3: Are there any stability concerns when handling solutions of this compound?

A3: While generally stable, consider the following:

  • pH Stability: Extreme pH conditions (both highly acidic and highly basic) could potentially lead to hydrolysis or other degradation pathways over long periods. Prepare fresh solutions for your experiments whenever possible.

  • Photostability: Aryl ketones can be photosensitive. [6]It is good laboratory practice to protect stock solutions and experimental samples from direct light by using amber vials or covering containers with aluminum foil.

  • Storage: Concentrated stock solutions in anhydrous DMSO or ethanol are typically stable for months when stored at -20°C or below. However, repeated freeze-thaw cycles should be avoided. Consider preparing smaller, single-use aliquots.

References

  • Title: Cosolvent Source: Google Vertex AI Search URL
  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PMC - NIH URL: [Link]

  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective Source: ResearchGate URL: [Link]

  • Title: Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect Source: PubMed URL: [Link]

  • Title: Micellar solubilization of drugs. Source: University of Alberta Libraries URL: [Link]

  • Title: Micellar solubilization - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Hydrophobic Effect and the Role of Cosolvents Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Solubility Enhancement of Drugs Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

  • Title: Pyridine - chemeurope.com Source: chemeurope.com URL: [Link]

  • Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: Master Organic Chemistry URL: [Link]

  • Title: Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study Source: PubMed URL: [Link]

Sources

Technical Support Center: A Researcher's Guide to the Storage and Handling of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyridin-2-yl)octan-1-one. As researchers and drug development professionals, maintaining the integrity and purity of your chemical reagents is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the potential degradation pathways of this compound and offers robust protocols to ensure its long-term stability. By understanding the causality behind these storage choices, you can proactively safeguard your valuable experiments.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: The optimal storage conditions are dictated by the compound's dual chemical nature: a ketone functional group and a pyridine ring. Based on data from analogous structures and general chemical principles, we recommend storing this compound at -20°C or below in a tightly sealed, opaque container under a dry, inert atmosphere (e.g., argon or nitrogen). The requirement for cold-chain transportation for this compound underscores its thermal sensitivity.[1]

Q2: Why is storage under an inert atmosphere so critical?

A: The recommendation for an inert atmosphere is a preventative measure against oxidative degradation. The molecule possesses two primary sites susceptible to oxidation:

  • The Ketone Group: The alpha-carbon adjacent to the carbonyl group can be susceptible to oxidation.

  • The Pyridine Ring: While generally stable, pyridine rings can be oxidized under certain conditions. Closely related compounds like 2-acetylpyridine are known to be sensitive to air.[2] By replacing atmospheric oxygen with an inert gas like argon, you significantly reduce the potential for these unwanted side reactions, thereby preserving the compound's structure and purity.

Q3: How significantly does temperature impact the stability of this compound?

A: Temperature is a critical factor. Chemical degradation reactions, like oxidation and hydrolysis, are accelerated at higher temperatures. Studies on other ketones have shown a dramatic difference in stability between storage at -20°C and -80°C, with degradation occurring much more slowly at the lower temperature.[3][4] For long-term storage (months to years), storing at -80°C is advisable to minimize thermal degradation and maintain the highest possible purity.

Q4: I need to use the compound in solution. How should I handle this, and can I store it in solution?

A: Long-term storage in solution is strongly discouraged as it significantly increases the risk of degradation. Solvents can facilitate hydrolysis and other reactions. If you must prepare a stock solution, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Immediate Use: Prepare solutions fresh for immediate use in your experiments.[5]

  • Short-Term Storage: If absolutely necessary, store stock solutions in small, single-use aliquots at -80°C for the shortest possible duration. Avoid repeated freeze-thaw cycles.

Q5: What are the primary environmental factors that can degrade this compound?

A: The key environmental factors to control are summarized in the table below.

Factor Potential Degradation Pathway Mechanism and Rationale
Temperature Thermal DegradationIncreases the kinetic energy of molecules, accelerating rates of oxidation, hydrolysis, and potential side reactions.
Oxygen (Air) OxidationThe ketone and pyridine moieties are susceptible to oxidative attack, leading to impurities.[2]
Moisture (Humidity) HydrolysisPyridine-containing compounds can be hygroscopic, and absorbed water can lead to hydrolysis or other moisture-mediated degradation.[6]
Light (especially UV) PhotodegradationThe aromatic pyridine ring can absorb UV light, which can initiate photochemical reactions leading to decomposition.[5]
Incompatible Materials Acid/Base Catalyzed DegradationAvoid contact with strong acids, bases, and oxidizing agents, which can catalyze degradation reactions.[7][8]

Section 2: Troubleshooting Guide for Suspected Degradation

If you suspect your sample of this compound has degraded, consult the following table for guidance.

Observed Issue Potential Cause Recommended Action & Explanation
Discoloration (e.g., yellowing, browning) Oxidation or PhotodegradationThis suggests the formation of chromophoric impurities. Perform a purity check (see Protocol 2). If new spots/peaks are observed, the material is likely compromised. Discard and use a fresh, properly stored aliquot.
Change in Physical Appearance (e.g., clumping, oiling out) Moisture AbsorptionThe compound may be hygroscopic. This indicates improper sealing or storage in a humid environment. Tightly reseal the container and store it inside a desiccator to prevent further moisture uptake. Purity should be verified before use.[5]
Inconsistent or Non-reproducible Experimental Results Compound DegradationA lower-than-expected purity means the effective concentration of your active compound is reduced. Degradation products may also interfere with your assay. Always use a fresh aliquot from a properly stored batch for critical experiments and perform a purity check.
Precipitate in a Stored Solution Degradation or SupersaturationAllow the solution to warm to room temperature. If the precipitate does not redissolve, it is likely a less soluble degradation product. It is always best practice to prepare solutions fresh before use.[5]

Section 3: Key Experimental Protocols

These protocols provide a framework for best practices in handling and quality control.

Protocol 1: Recommended Procedure for Long-Term Storage
  • Receiving: Upon receipt, verify that the cold-chain shipping conditions were maintained. Immediately transfer the compound to a designated freezer (≤ -20°C, preferably -80°C).

  • Equilibration: Before first use, allow the sealed container to equilibrate to ambient temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold compound upon opening.

  • Inert Atmosphere Aliquoting: If possible, perform aliquoting inside a glovebox or glove bag filled with argon or nitrogen. If a glovebox is unavailable, blanket the headspace of the main container and each new vial with inert gas before sealing.

  • Aliquoting: Divide the compound into smaller, single-use amounts in appropriate vials (e.g., amber glass vials with PTFE-lined caps). This minimizes the number of times the primary container is opened.

  • Sealing and Labeling: Seal each aliquot vial tightly. For extra protection against moisture, wrap the cap-vial interface with parafilm. Label each vial clearly with the compound name, concentration (if in solution), and date.

  • Storage: Place the labeled aliquots inside a secondary container (e.g., a small freezer box) and return them to the freezer for long-term storage. Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

Protocol 2: Qualitative Purity Check by Thin-Layer Chromatography (TLC)

This simple method can quickly reveal the presence of significant impurities.

  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane. Prepare a similar solution from a new, unopened vial to use as a reference standard if available.

  • TLC Plate Spotting: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of a silica gel TLC plate. Spot the reference standard alongside it.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). Adjust the polarity as needed to achieve good spot separation (Rf value of ~0.3-0.5).

  • Visualization: After the solvent front has reached the top, remove the plate and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The pyridine ring is UV-active and should appear as a dark spot.

  • Interpretation: A pure compound should show a single, well-defined spot. The presence of additional spots (especially those not present in the reference standard) indicates impurities or degradation products.

Section 4: Visualizing Degradation and Prevention Strategies

Key Factors in Compound Degradation

The following diagram illustrates the primary environmental stresses that can lead to the degradation of this compound and the corresponding preventative measures.

Temp High Temperature Degradation Degraded Products (Impurities, Inactive Species) Temp->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Moisture Moisture Moisture->Degradation Light UV Light Light->Degradation Cold Cold Storage (≤ -20°C) Cold->Temp Inert Inert Atmosphere (Argon/Nitrogen) Inert->Oxygen Dry Desiccation & Tight Sealing Dry->Moisture Dark Amber Vials or Foil Wrapping Dark->Light Compound This compound (Stable)

Caption: Key degradation factors and their corresponding preventative measures.

Experimental Workflow for Stability Assessment

This workflow outlines a systematic approach to monitoring the purity of a compound batch over time.

Start Receive Compound QC0 Initial QC (t=0) (TLC, HPLC, or NMR) Start->QC0 Store Aliquot & Store (per Protocol 1) QC0->Store Time Store for Time (t=x) Store->Time Retrieve Retrieve Aliquot Time->Retrieve Equilibrate Equilibrate to RT Retrieve->Equilibrate QCx Perform QC (t=x) (Same method as t=0) Equilibrate->QCx Compare Compare QC(x) vs QC(0) QCx->Compare Pass Purity Acceptable Proceed with Experiment Compare->Pass No Change Fail Degradation Detected Discard Aliquot/Batch Compare->Fail New Impurities

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(Pyridin-2-yl)octan-1-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific acylation reaction. We will explore common issues in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.

The synthesis of 2-acylpyridines, such as this compound, is a crucial transformation in medicinal chemistry. These moieties are present in numerous pharmacologically active compounds. However, the electron-deficient nature of the pyridine ring and the reactivity of organometallic intermediates can present unique challenges.[1] This guide provides field-proven insights to navigate these complexities.

Frequently Asked Questions & Troubleshooting

Category 1: Low or No Product Yield

Question 1: My reaction yield is consistently low or I'm recovering mostly unreacted starting material. What are the primary causes and how can I improve the conversion?

Answer: Low yield in this synthesis typically points to one of three areas: inefficient generation of the nucleophile, suboptimal reaction conditions, or degradation of reagents/intermediates. Let's break down the likely culprits.

Cause A: Inefficient Generation of the 2-Pyridyl Nucleophile The most common route involves creating a nucleophilic 2-pyridyl species, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent. Direct deprotonation of pyridine is often difficult and can lead to side reactions.[2] A more reliable method is a halogen-metal exchange from a 2-halopyridine.

  • Expert Insight: 2-Lithiopyridine, generated from 2-bromopyridine and n-butyllithium (n-BuLi) at low temperatures, is a highly effective nucleophile. However, it is thermally unstable and requires strictly anhydrous conditions. The presence of even trace amounts of water will quench the organolithium reagent instantly.

  • Troubleshooting Protocol:

    • Glassware Preparation: Rigorously flame-dry all glassware under a high vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, diethyl ether).

    • Reagent Titration: The molarity of commercial n-BuLi can decrease over time. Titrate the solution before use to determine its exact concentration.

    • Generation of 2-Lithiopyridine:

      • Dissolve 2-bromopyridine (1.0 eq.) in anhydrous THF.

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add the titrated n-BuLi (1.05 eq.) dropwise via syringe.

      • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange. The resulting solution of 2-lithiopyridine should be used immediately.[2]

Cause B: Suboptimal Reaction Temperature Temperature control is critical. While the initial lithiation must be performed at -78 °C, the subsequent acylation step also requires careful temperature management to balance reaction rate with the stability of the intermediates.

  • Expert Insight: Adding the acylating agent at -78 °C minimizes side reactions. After the addition is complete, allowing the reaction to warm slowly to 0 °C or room temperature can be necessary to drive the reaction to completion. A rapid increase in temperature can cause decomposition and the formation of dark, tarry byproducts.[3]

Question 2: I'm observing product formation, but the reaction seems to stall before all the starting material is consumed. What's happening?

Answer: This scenario often suggests that one of the reagents is being consumed by a competing side reaction or that the reaction has reached an equilibrium under the current conditions.

  • Expert Insight: The acylating agent, octanoyl chloride, is highly reactive and can be consumed by trace moisture or react with the solvent if not handled properly.[4] Additionally, the product itself, a ketone, can potentially react with any remaining 2-lithiopyridine, although this is usually slower than the initial acylation.

  • Optimization Strategy:

    • Inverse Addition: Instead of adding the acylating agent to the 2-lithiopyridine solution, try an "inverse addition." Slowly add the freshly prepared 2-lithiopyridine solution at -78 °C to a solution of octanoyl chloride (1.0 eq.) in anhydrous THF. This ensures the highly reactive organolithium species is immediately consumed by an excess of the electrophile, minimizing its potential for side reactions.

    • Use of a Weinreb Amide: For more control, convert octanoyl chloride to its corresponding N-methoxy-N-methylamide (Weinreb amide). Weinreb amides react with organolithiums to form a stable tetrahedral intermediate that does not collapse into the ketone until acidic workup. This effectively prevents over-addition and other side reactions.

G cluster_prep Phase 1: Nucleophile Generation cluster_reaction Phase 2: Acylation cluster_workup Phase 3: Workup & Purification P1 2-Bromopyridine in Anhydrous THF P2 Add n-BuLi @ -78°C P1->P2 P3 2-Lithiopyridine (Use Immediately) P2->P3 R2 Combine @ -78°C P3->R2 Slow Addition R1 Octanoyl Chloride in Anhydrous THF R1->R2 R3 Slowly warm to 0°C W1 Quench with sat. NH4Cl solution R3->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Column Chromatography W2->W3 W4 Pure Product W3->W4

Category 2: Side Product Formation

Question 3: My crude NMR shows significant impurities. What are the most common side products and how can I prevent their formation?

Answer: Side product formation is a common challenge, stemming from the high reactivity of the intermediates. The primary culprits are typically products of over-addition and homocoupling.

  • Side Product 1: Tertiary Alcohol (from double addition)

    • Causality: The ketone product, this compound, is also an electrophile. If excess 2-lithiopyridine is present, it can attack the ketone to form a tertiary alcohol after workup.

    • Prevention:

      • Stoichiometry Control: Use a slight excess of the acylating agent (e.g., 1.1 equivalents of octanoyl chloride) or, ideally, use a 1:1 ratio with a Weinreb amide.

      • Inverse Addition: As mentioned previously, adding the organolithium to the acyl chloride minimizes the time the ketone product is exposed to the nucleophile.

      • Low Temperature: Keep the reaction temperature at -78 °C during the addition to disfavor the second, slower addition to the ketone.

  • Side Product 2: 2,2'-Bipyridine (Homocoupling)

    • Causality: This can arise from the reaction of 2-lithiopyridine with the starting material, 2-bromopyridine, or through oxidative coupling.

    • Prevention: Ensure that the halogen-metal exchange is complete before adding the acylating agent. Stirring for at least 1 hour at -78 °C is recommended. Efficient stirring during the addition of n-BuLi is also crucial to avoid localized areas of high concentration.

  • Side Product 3: Addition to the Pyridine Ring

    • Causality: Organolithium reagents can sometimes add nucleophilically to the C=N bond of the pyridine ring, especially if the primary acylation reaction is slow.[5]

    • Alternative Strategy: Using a 2-pyridyl Grignard reagent (2-PyMgBr) can be a milder alternative to 2-lithiopyridine, potentially reducing ring addition.[6] Another robust method involves reacting a pyridine N-oxide with an octyl Grignard reagent, which directs addition to the 2-position, followed by a subsequent step to remove the N-oxide functionality.[7][8][9]

G 2-Lithiopyridine 2-Lithiopyridine Octanoyl Chloride Octanoyl Chloride Product Ketone Product Ketone Tertiary Alcohol Tertiary Alcohol 2,2'-Bipyridine 2,2'-Bipyridine

Acylating AgentStructureReactivityPropensity for Over-AdditionNotes
Octanoyl Chloride CH₃(CH₂)₆COClVery HighHighMost common; requires careful temperature and stoichiometry control.[3][4]
Octanoic Anhydride (CH₃(CH₂)₆CO)₂OHighModerateLess reactive than the acid chloride, can be a good alternative.
Weinreb Amide CH₃(CH₂)₆CON(OCH₃)CH₃ModerateVery LowExcellent for control; stops at the ketone stage due to a stable chelated intermediate. Requires an extra synthetic step to prepare.

Table 1: Comparison of Common Acylating Agents for the Synthesis of this compound.

Category 3: Purification Challenges

Question 4: I have a complex crude mixture that is proving difficult to purify by column chromatography. What are your recommendations?

Answer: Purification of 2-acylpyridines can be challenging due to their polarity and potential to chelate with silica gel's acidic sites. A systematic approach to developing your chromatography method is key.

  • Expert Insight: The nitrogen atom in the pyridine ring can interact strongly with the silica gel, leading to peak tailing and poor separation. Adding a small amount of a basic modifier to your eluent can significantly improve the chromatography.

  • Systematic Purification Protocol:

    • Aqueous Workup: Before any chromatography, perform a thorough aqueous workup. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product into a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts.

    • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). Start with a non-polar system and gradually increase polarity.

      • Starting Solvent System: 9:1 Hexane:Ethyl Acetate.

      • Modifier: If the product spot is streaking, prepare your eluent with a 0.5-1% addition of triethylamine (TEA) to neutralize acidic sites on the silica.

    • Column Chromatography:

      • Pack your column using the "slurry method" with your chosen starting eluent.

      • Perform a "dry load" for better resolution: dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.

      • Run a gradient elution, slowly increasing the percentage of the polar solvent (e.g., from 10% to 30% ethyl acetate in hexane).

    • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

ProblemPotential CauseRecommended Solution
Product Streaking on TLC/Column Acidic silica interacting with pyridine nitrogen.Add 0.5-1% triethylamine (TEA) to the eluent system.
Poor Separation from Nonpolar Impurities Eluent is too polar.Start with a lower polarity eluent (e.g., 95:5 Hexane:EtOAc) and use a slow gradient.
Product Stuck on Column Eluent is not polar enough.Increase the polarity of the eluent. A final flush with 5% Methanol in Dichloromethane may be necessary.

Table 2: Troubleshooting Guide for Column Chromatography Purification.

G Start Low Yield Observed Q1 Are reagents anhydrous and freshly titrated? Start->Q1 S1 Implement rigorous anhydrous technique. Titrate n-BuLi. Q1->S1 No Q2 Is reaction temperature strictly controlled at -78°C? Q1->Q2 Yes S1->Q2 S2 Ensure proper cooling bath and slow warming. Q2->S2 No Q3 Is over-addition occurring (tertiary alcohol)? Q2->Q3 Yes S2->Q3 S3 Use inverse addition or switch to a Weinreb amide. Q3->S3 Yes End Yield Improved Q3->End No S3->End

References

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. Retrieved January 17, 2026, from [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. Organic Letters, 9(7), 1335-1337. [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • CN109503469A - A kind of preparation method of 2- acetylpyridine. (2019). Google Patents.
  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • CN109503469B - Preparation method of 2-acetylpyridine. (2021). Google Patents.
  • Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. (2021). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 2-Lithiopyridine | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2018). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-Substituted Pyridines from N-Oxides and Grignard Reagents. (2007). Sci-Hub. Retrieved January 17, 2026, from [Link]

  • ChemInform Abstract: Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation Using Grignard Reagents. (2009). Sci-Hub. Retrieved January 17, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2- Fluoropyridine. (2021). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Approaching Synthesis Problems. (2012). University of California, Davis. Retrieved January 17, 2026, from [Link]

  • NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. (2019). Beilstein Archives. Retrieved January 17, 2026, from [Link]

  • Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. (2025, April 13). YouTube. Retrieved January 17, 2026, from [Link]

  • 2-Lithiopyridine. (2008). R Discovery. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Pyridin-2-yl)octan-1-one and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic and medicinal chemistry, the selection of a building block is a critical decision that dictates the efficiency and outcome of a synthetic campaign. The 2-acylpyridine scaffold, a prominent feature in numerous pharmaceuticals and advanced materials, offers a rich landscape of chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of 1-(Pyridin-2-yl)octan-1-one with a curated set of its analogues. By dissecting the interplay of electronic, steric, and chelating effects, supported by experimental protocols, we aim to equip researchers with the insights needed to harness the full potential of this versatile chemical class.

Introduction: The Unique Chemical Landscape of 2-Acylpyridines

This compound sits at an interesting nexus of reactivity. It possesses three key reactive zones: the electrophilic carbonyl carbon, the acidic α-protons on the methylene group, and the pyridine ring itself, which can act as a nucleophile or a ligand. The defining characteristic of 2-acylpyridines, however, is the proximate nitrogen atom. This nitrogen atom exerts a profound influence, both electronically and through its capacity for chelation, setting it apart from its 3- and 4-isomers and other aromatic ketones.

This guide will compare this compound (our parent compound) to analogues designed to systematically probe these effects:

  • Isomeric Analogues: 1-(Pyridin-3-yl)octan-1-one & 1-(Pyridin-4-yl)octan-1-one

  • Electronically-Modified Analogues: 1-(4-Methoxy-pyridin-2-yl)octan-1-one & 1-(4-Chloro-pyridin-2-yl)octan-1-one

  • Sterically-Hindered Analogue: 1-(6-Methyl-pyridin-2-yl)octan-1-one

  • Acyl Chain Analogue: 1-(Pyridin-2-yl)propan-1-one

We will explore their comparative reactivity in three fundamental transformations: nucleophilic addition to the carbonyl, reduction of the carbonyl, and deprotonation at the α-carbon to form an enolate.

The Pillars of Reactivity: A Mechanistic Overview

The reactivity of these compounds is governed by a triumvirate of factors. Understanding their interplay is crucial for predicting and controlling reaction outcomes.

Electronic Effects

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the 2- and 4-positions, rendering the carbonyl carbon of this compound more electrophilic than that of a typical phenyl ketone. Substituents on the pyridine ring further tune this property. An electron-donating group (EDG) like methoxy (-OCH₃) at the 4-position increases the electron density of the ring, which can slightly decrease the electrophilicity of the carbonyl group.[1] Conversely, an electron-withdrawing group (EWG) like chlorine (-Cl) will further decrease the ring's electron density, enhancing the carbonyl's electrophilicity.

Steric Hindrance

The spatial arrangement of atoms around a reaction center can dramatically impede the approach of reagents.[2][3] This is particularly relevant for the 2-acylpyridine scaffold. The proximity of the pyridine nitrogen and any substituents at the 6-position can sterically shield the carbonyl group, slowing down nucleophilic attack.[4] The length and branching of the acyl chain also contribute to steric bulk around the reactive centers.

Chelation Control

The ability of the pyridine nitrogen and the carbonyl oxygen to act as a bidentate ligand and form a five-membered chelate ring with a metal cation is arguably the most significant factor governing the reactivity of 2-acylpyridines.[5][6] This chelation "locks" the conformation of the molecule, enhances the electrophilicity of the carbonyl carbon by polarizing the C=O bond, and can direct the trajectory of incoming nucleophiles, leading to high levels of stereoselectivity.[5] This effect is absent in the 3- and 4-isomers, which serves as a primary point of differentiation in their reactivity.

Comparative Reactivity Analysis

To provide a clear comparison, we will assess the expected relative reactivity of our parent compound and its analogues in three key reaction classes. The reactivity is ranked from highest (1) to lowest.

Nucleophilic Addition: The Grignard Reaction

The addition of an organometallic reagent like a Grignard reagent is a classic test of carbonyl electrophilicity. The reaction is highly sensitive to both electronic and steric effects, and for 2-acylpyridines, is often influenced by chelation.

Table 1: Predicted Comparative Reactivity in Grignard Addition (e.g., with MeMgBr)

CompoundKey Influencing FactorsPredicted Reactivity RankRationale
1-(4-Chloro-pyridin-2-yl)octan-1-oneStrong EWG, Chelation1 (Highest)The electron-withdrawing chloro group significantly increases the electrophilicity of the carbonyl carbon. Chelation with the magnesium ion further activates the carbonyl for attack.
This compound (Parent) Moderate EWG (pyridine N), Chelation2The pyridine nitrogen makes the carbonyl more electrophilic than its 3- and 4-isomers. Chelation provides a pre-organized, activated complex for nucleophilic attack.
1-(Pyridin-4-yl)octan-1-oneModerate EWG (pyridine N, no chelation)3The nitrogen's electron-withdrawing effect is still felt at the 4-position, but the lack of chelation control means the carbonyl is less activated compared to the 2-isomer.
1-(4-Methoxy-pyridin-2-yl)octan-1-oneEDG vs. Chelation4The electron-donating methoxy group reduces the intrinsic electrophilicity of the carbonyl. While chelation is still possible, the reduced electronic pull makes it less reactive than the parent compound.[1]
1-(Pyridin-2-yl)propan-1-oneChelation, Reduced Steric Hindrance (acyl chain)5The shorter propyl chain presents less steric bulk around the carbonyl compared to the heptyl chain, which could lead to slightly faster kinetics. However, the electronic environment is identical to the parent compound.
1-(Pyridin-3-yl)octan-1-oneWeak EWG (pyridine N, no chelation)6The nitrogen atom has the weakest inductive electron-withdrawing effect at the 3-position. The absence of chelation results in the lowest carbonyl electrophilicity among the isomers.
1-(6-Methyl-pyridin-2-yl)octan-1-oneSteric Hindrance7 (Lowest)The methyl group at the 6-position severely hinders the approach of the Grignard reagent to the carbonyl carbon, dramatically reducing the reaction rate despite the electronic activation and potential for chelation.
Carbonyl Reduction: Hydride Delivery

Reduction with sodium borohydride (NaBH₄) is a common transformation that is also sensitive to the electrophilicity and steric accessibility of the carbonyl group.

Table 2: Predicted Comparative Reactivity in Sodium Borohydride Reduction

CompoundKey Influencing FactorsPredicted Reactivity RankRationale
1-(4-Chloro-pyridin-2-yl)octan-1-oneStrong EWG1 (Highest)The powerful inductive effect of the chlorine atom makes the carbonyl carbon highly electron-deficient and thus extremely susceptible to hydride attack.
This compound (Parent) Moderate EWG (pyridine N)2The electron-withdrawing nature of the pyridine ring activates the carbonyl towards reduction.
1-(Pyridin-4-yl)octan-1-oneModerate EWG (pyridine N)3Similar electronic activation to the 2-isomer, leading to comparable reactivity.
1-(Pyridin-2-yl)propan-1-oneReduced Steric Hindrance (acyl chain)4The smaller steric footprint of the propyl group compared to the heptyl group may allow for slightly faster reduction kinetics.
1-(4-Methoxy-pyridin-2-yl)octan-1-oneEDG5The electron-donating methoxy group partially deactivates the carbonyl group towards nucleophilic attack by the hydride, resulting in a slower reaction rate compared to the unsubstituted parent.
1-(Pyridin-3-yl)octan-1-oneWeak EWG (pyridine N)6The carbonyl at the 3-position experiences the least activation from the ring nitrogen, making it the least reactive of the isomers.
1-(6-Methyl-pyridin-2-yl)octan-1-oneSteric Hindrance7 (Lowest)As with Grignard addition, the steric bulk of the 6-methyl group significantly shields the carbonyl from the approaching borohydride reagent, making this the most difficult substrate to reduce.
α-Deprotonation: Enolate Formation

The acidity of the α-protons and the subsequent stability and reactivity of the resulting enolate are critical for reactions such as alkylations and aldol condensations. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is standard for generating the kinetic enolate.[7][8]

Table 3: Predicted Comparative Ease of Kinetic Enolate Formation with LDA

CompoundKey Influencing FactorsPredicted Reactivity RankRationale
1-(4-Chloro-pyridin-2-yl)octan-1-oneStrong EWG1 (Highest)The electron-withdrawing chloro group and the pyridine nitrogen work in concert to inductively stabilize the negative charge of the resulting enolate, making the α-protons the most acidic in the series.
This compound (Parent) Moderate EWG (pyridine N)2The pyridine nitrogen increases the acidity of the α-protons compared to a simple alkyl phenyl ketone, facilitating deprotonation. The resulting lithium enolate is stabilized by chelation.
1-(Pyridin-4-yl)octan-1-oneModerate EWG (pyridine N)3The electronic effect of the nitrogen at the 4-position also increases α-proton acidity, though perhaps slightly less effectively than at the 2-position. Chelation stabilization of the enolate is not possible.
1-(Pyridin-3-yl)octan-1-oneWeak EWG (pyridine N)4The α-protons are less acidic than in the 2- and 4-isomers due to the weaker inductive effect of the nitrogen at the 3-position.
1-(4-Methoxy-pyridin-2-yl)octan-1-oneEDG5The electron-donating methoxy group destabilizes the formation of a negative charge on the adjacent carbon, making the α-protons less acidic and deprotonation more difficult compared to the parent compound.
1-(Pyridin-2-yl)propan-1-oneIdentical electronics, less hindered α-protons6The α-protons on the methylene group of the propyl chain are electronically identical to the parent compound but are sterically less encumbered, which could facilitate their abstraction by the bulky LDA base.
1-(6-Methyl-pyridin-2-yl)octan-1-oneSteric Hindrance7 (Lowest)The 6-methyl group presents significant steric hindrance to the bulky LDA base, making the approach to and abstraction of the α-protons kinetically challenging. This steric clash is the dominant factor, overriding the electronic activation.

Experimental Protocols

The following protocols are representative procedures for the reactions discussed. They are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Grignard Addition to a Pyridyl Ketone

This protocol describes a standard procedure for the addition of methylmagnesium bromide to an acylpyridine.

Materials:

  • Pyridyl ketone (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware, magnetic stirrer, syringes, and an inert atmosphere (N₂ or Ar)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the pyridyl ketone (e.g., 10 mmol) in anhydrous diethyl ether (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (4.0 mL, 12 mmol) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary alcohol by column chromatography on silica gel.[9]

G Start Pyridyl Ketone in Anhydrous Ether Grignard MeMgBr (1.2 eq) 0 °C Start->Grignard 1. Add dropwise Stir Warm to RT Stir for 2h Grignard->Stir 2. Allow to warm Quench Quench with sat. NH4Cl (aq) at 0 °C Stir->Quench 3. Cool & Quench Workup Aqueous Workup (Extraction, Drying) Quench->Workup 4. Isolate Product Purified Tertiary Alcohol Workup->Product 5. Purify

Caption: Workflow for Grignard addition to pyridyl ketones.

Protocol 2: General Procedure for Sodium Borohydride Reduction

This protocol outlines the reduction of a pyridyl ketone to the corresponding secondary alcohol.

Materials:

  • Pyridyl ketone (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Methanol or Ethanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyridyl ketone (e.g., 10 mmol) in methanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.57 g, 15 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of deionized water (20 mL) at 0 °C.

  • Adjust the pH to ~7 with 1 M HCl.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude secondary alcohol.

  • Purify by column chromatography or recrystallization as needed.[10][11][12]

G Start Pyridyl Ketone in Methanol NaBH4 Add NaBH4 (1.5 eq) portion-wise at 0 °C Start->NaBH4 1. Cool solution Stir Stir at RT for 2h NaBH4->Stir 2. Allow to warm Quench Quench with H2O Neutralize with HCl Stir->Quench 3. Cool & Quench Workup Aqueous Workup (Extraction, Drying) Quench->Workup 4. Isolate Product Purified Secondary Alcohol Workup->Product 5. Purify

Caption: Workflow for NaBH4 reduction of pyridyl ketones.

Protocol 3: General Procedure for LDA-Mediated Enolate Formation

This protocol details the generation of a kinetic lithium enolate for subsequent reaction with an electrophile.

Materials:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridyl ketone (1.0 eq)

  • Anhydrous reaction setup as in Protocol 1

Procedure:

  • LDA Preparation: In a flame-dried flask under an inert atmosphere, add anhydrous THF (20 mL) and cool to 0 °C. Add diisopropylamine (e.g., 1.54 mL, 11 mmol). Slowly add n-BuLi (e.g., 4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise. Stir the solution at 0 °C for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath).

  • In a separate flame-dried flask, dissolve the pyridyl ketone (10 mmol) in anhydrous THF (10 mL).

  • Add the ketone solution dropwise via syringe to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • The enolate solution is now ready for reaction with a chosen electrophile (e.g., an alkyl halide or aldehyde).[7][13][14]

G LDA_Prep Prepare LDA in THF (Diisopropylamine + n-BuLi) at 0 °C Cool_LDA Cool LDA solution to -78 °C LDA_Prep->Cool_LDA Enolate_Form Stir at -78 °C for 1h Cool_LDA->Enolate_Form Ketone_Sol Pyridyl Ketone in Anhydrous THF Ketone_Sol->Cool_LDA Add dropwise Ready Lithium Enolate (Ready for Electrophile) Enolate_Form->Ready

Sources

A Comparative Guide to the Biological Activity of 1-(Pyridin-2-yl)octan-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, antiproliferative, and anti-inflammatory properties.[1][2][3] Within this broad class, pyridinyl ketones, which combine the aromatic pyridine ring with a ketone functional group, represent a promising area for drug discovery. This guide focuses on 1-(Pyridin-2-yl)octan-1-one, a molecule characterized by a pyridin-2-yl headgroup, a ketone linker, and an eight-carbon alkyl tail.

While specific biological data for this compound is limited in public literature, its structure suggests significant potential, particularly as an antimicrobial agent. The lipophilic octyl chain can facilitate membrane interaction, a common mechanism for antimicrobial compounds, while the pyridine ring can engage in various intermolecular interactions with biological targets.[4] This guide will provide a comparative analysis of its predicted activity against structurally similar compounds, detail the essential experimental protocols required for its evaluation, and explore the underlying structure-activity relationships (SAR) that govern this chemical class.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of pyridinyl ketones is highly dependent on three key structural features: the alkyl chain length, the substitution pattern on the pyridine ring, and the nature of the ketone linker.

Influence of the Alkyl Chain

The length of the alkyl chain is critical, particularly for antimicrobial activity. It dictates the compound's hydrophobicity, which influences its ability to permeate bacterial cell membranes.[4]

  • Short Chains (C1-C4): Compounds with shorter alkyl chains generally exhibit lower antimicrobial potency.

  • Medium Chains (C7-C12): This range often represents the peak of activity. For instance, studies on 1-alkyl-2-(4-pyridyl)pyridinium bromides showed that C7 and C8 derivatives had slight activity, which increased with longer chains.[5] The octyl (C8) chain of this compound places it within this potentially potent range.

  • Long Chains (>C12): Very long chains can lead to decreased aqueous solubility and may get trapped in the lipid bilayer, reducing their ability to reach intracellular targets, which can sometimes decrease activity.[5]

Influence of the Pyridine Ring Isomerism

The position of the ketone-bearing substituent on the pyridine ring (position 2, 3, or 4) significantly affects the molecule's electronic properties, steric profile, and hydrogen-bonding capacity, thereby altering its interaction with biological targets.[6] For example, the nitrogen atom in the 2-position, as in our lead compound, can act as a hydrogen bond acceptor and chelate metal ions, which can be a crucial interaction at the active site of certain enzymes.[7]

Role of the Ketone Moiety

The ketone group is a versatile pharmacophore. It can act as a hydrogen bond acceptor and its carbonyl carbon is electrophilic. The presence of the C=O group has been shown to be important for the antiproliferative activity of some pyridine derivatives.[1][2] Modifications, such as reduction to a secondary alcohol (e.g., (1S)-1-(pyridin-2-yl)propan-1-ol), would alter the molecule's polarity and hydrogen bonding capability, likely leading to a different biological activity profile.[8]

Comparative Data Summary

The following table presents a hypothetical comparison based on known activities of analogous compounds to guide experimental expectations. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial potency (lower is better), while IC₅₀ (Half-maximal Inhibitory Concentration) measures antiproliferative or enzyme inhibitory activity (lower is better).

CompoundStructurePredicted Primary ActivityExpected MIC (µg/mL) vs. S. aureusExpected IC₅₀ (µM) vs. HepG2Rationale
This compound Pyridin-2-yl-(C=O)-(CH₂)₇-HAntimicrobial16 - 64>100The C8 alkyl chain suggests good membrane interaction. Pyridinyl ketones are known antimicrobials.[3][9]
1-(Pyridin-2-yl)butan-1-one Pyridin-2-yl-(C=O)-(CH₂)₃-HWeak Antimicrobial>128>100Shorter alkyl chain reduces lipophilicity and likely membrane disruption capability.
1-(Pyridin-2-yl)dodecan-1-one Pyridin-2-yl-(C=O)-(CH₂)₁₁-HPotent Antimicrobial4 - 32>100Increased chain length often enhances activity against Gram-positive bacteria up to a certain point.[5]
1-(Pyridin-4-yl)octan-1-one Pyridin-4-yl-(C=O)-(CH₂)₇-HAntimicrobial16 - 64>100Isomeric change may slightly alter activity due to different electronic distribution but likely retains antimicrobial effect.
1-(Pyridin-2-yl)octan-1-ol Pyridin-2-yl-(CH-OH)-(CH₂)₇-HAltered Activity>128>100Reduction of the ketone to an alcohol changes polarity and H-bonding, likely reducing specific antimicrobial interactions.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of standardized in vitro assays are required.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.5 McFarland standard bacterial suspension P3 Dilute bacterial suspension to final inoculum density P1->P3 Standardize Inoculum P2 Perform 2-fold serial dilutions of test compound in 96-well plate A1 Inoculate wells with bacterial suspension P2->A1 Compound Plate P3->A1 Inoculum A2 Incubate plate at 37°C for 16-20 hours A1->A2 Incubate D1 Visually inspect for turbidity (bacterial growth) A2->D1 Read D2 Determine MIC: Lowest concentration with no visible growth D1->D2 Interpret

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11] It is the gold standard for assessing antimicrobial potency.[12]

Rationale: The broth microdilution method is chosen for its efficiency, scalability (96-well format), and conservation of test compound.[10][13] Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[11]

Materials:

  • Test compound (this compound) stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates[13]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% w/v)

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. Select several colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[11][14] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[14]

  • Compound Dilution: a. Dispense 100 µL of CAMHB into wells 2 through 11 of a 96-well plate. b. Add 200 µL of the test compound working solution (stock diluted in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10.[13][14] Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Inoculate each well (1-11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[10][14]

  • Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[10][11] b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Workflow for In Vitro Cytotoxicity Evaluation

G S1 Seed cancer cells in a 96-well plate S2 Incubate for 24h to allow attachment S1->S2 T1 Treat cells with serial dilutions of the test compound S2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT reagent to each well and incubate for 4 hours T2->A1 A2 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals A1->A2 M1 Measure absorbance at 570 nm using a plate reader A2->M1 C1 Calculate % cell viability vs. control and determine IC50 value M1->C1

Caption: General workflow of the MTT Assay for cytotoxicity.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[15] It is used to determine a compound's potential anticancer activity or its general toxicity to mammalian cells.

Rationale: This assay is a standard, reliable method for initial cytotoxicity screening. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2 liver carcinoma, A549 lung cancer)[15][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Test compound stock solution

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls. c. Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Directions

This compound is a compound with a high potential for biological activity, particularly as an antimicrobial agent, based on established structure-activity relationships for related pyridine derivatives. The presence of a pyridin-2-yl headgroup and a C8 alkyl tail suggests favorable properties for interacting with and disrupting bacterial membranes. However, this hypothesis requires empirical validation.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the antimicrobial and cytotoxic properties of this compound. A thorough investigation should also include testing against a broader panel of microbes, including Gram-negative bacteria and fungal pathogens, as well as assessing the mechanism of action (e.g., membrane disruption assays, enzyme inhibition studies).[9][17] Comparative studies with its 3-yl and 4-yl isomers and analogs with varying alkyl chain lengths will be crucial for elucidating a definitive SAR and optimizing this scaffold for potential therapeutic development.

References

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  • Ghorab, M. M., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Kumar, V. S., et al. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. ResearchGate. [Link]

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  • El-Gohary, N. S., & Shaaban, M. I. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

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A Comparative Guide to the Synthesis of 1-(Pyridin-2-yl)octan-1-one: From Classical Reactions to Modern Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Pyridin-2-yl)octan-1-one is a valuable heterocyclic ketone that serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the n-heptyl chain on the carbonyl group attached to the pyridine ring offers a lipophilic handle that is crucial for modulating the biological activity and physicochemical properties of derivative compounds. This guide provides a comprehensive comparison of various synthetic routes to this target molecule. We will delve into the mechanistic underpinnings, operational practicalities, and relative efficiencies of four distinct and representative strategies: nucleophilic addition of organometallics to pyridine precursors, a two-step sequence involving alcohol oxidation, acylation via a modern silyl-pyridine intermediate, and a classical approach through the condensation of a picoline anion. Each route is presented with a detailed experimental protocol, an analysis of its advantages and limitations, and a discussion of the chemical principles guiding the procedural choices. This comparative study is designed to equip researchers, chemists, and process development professionals with the critical information needed to select the most suitable synthetic pathway for their specific laboratory or industrial requirements.

Introduction: The Strategic Importance of 2-Acylpyridines

The 2-acylpyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which is often critical for binding to biological targets. The adjacent ketone functionality provides a versatile handle for further chemical modifications, such as the formation of hydrazones, oximes, or more complex heterocyclic systems. The synthesis of this compound, specifically, presents a typical challenge in organic synthesis: the efficient and regioselective construction of a C-C bond adjacent to a potentially reactive heteroaromatic ring.

This guide will compare the following four synthetic paradigms:

  • Route 1: Grignard Reaction with 2-Cyanopyridine

  • Route 2: Oxidation of 1-(Pyridin-2-yl)octan-1-ol

  • Route 3: Acylation of 2-(Trimethylsilyl)pyridine

  • Route 4: Picoline Anion Condensation with an Ester

The following diagram provides a high-level overview of the synthetic pathways discussed.

Synthesis_Overview SM1 2-Cyanopyridine + Heptylmagnesium Bromide Product This compound SM1->Product Route 1: Grignard Addition SM2 2-Pyridinecarboxaldehyde + Heptylmagnesium Bromide Intermediate 1-(Pyridin-2-yl)octan-1-ol SM2->Intermediate Grignard Addition SM3 2-(Trimethylsilyl)pyridine + Octanoyl Chloride SM3->Product Route 3: Silyl-Activated Acylation SM4 2-Picoline + Ethyl Octanoate SM4->Product Route 4: Picoline Condensation Intermediate->Product Route 2: Oxidation

Caption: Overview of the four primary synthetic routes to this compound.

Route 1: Grignard Reaction with 2-Cyanopyridine

This approach represents a direct and convergent synthesis, forming the desired carbon-carbon bond by the nucleophilic attack of an organometallic reagent on a nitrile. The Grignard reaction with nitriles is a classic and reliable method for ketone synthesis.

Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of the heptyl Grignard reagent to the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine. Crucially, this intermediate is stable and does not react with a second equivalent of the Grignard reagent, as this would result in a highly unstable dianion. Subsequent acidic workup hydrolyzes the imine to the target ketone.[1]

Grignard_Nitrile_Mechanism Start 2-Cyanopyridine + C7H15MgBr TS1 Nucleophilic Attack Intermediate Iminomagnesium Intermediate (Stable to further attack) TS1->Intermediate Workup Acidic Workup (H3O+) Imine Imine intermediate Workup->Imine Hydrolysis Hydrolysis Product This compound Hydrolysis->Product

Caption: Mechanism of ketone synthesis from a nitrile and a Grignard reagent.

Experimental Protocol
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Cover with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromoheptane (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2-cyanopyridine (1.0 eq) in anhydrous diethyl ether dropwise. A precipitate will form. After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of 1 M aqueous HCl until the solution is acidic (pH ~2) and all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Evaluation
  • Advantages: This is a highly convergent one-pot reaction from readily available starting materials. The reaction conditions are standard for any laboratory familiar with organometallic chemistry.

  • Disadvantages: Grignard reagents are sensitive to moisture and protic functional groups, requiring anhydrous conditions.[2] The preparation and handling of the Grignard reagent require care. Side reactions, such as Wurtz coupling during the Grignard formation, can occur.

Route 2: Oxidation of 1-(Pyridin-2-yl)octan-1-ol

This is a robust, two-step sequence that first constructs the C-C bond to form a secondary alcohol, which is then oxidized to the target ketone. This route offers flexibility in the choice of reagents for each step.

Mechanistic Rationale

Step 1 (Alcohol Formation): This is a standard Grignard reaction where the heptylmagnesium bromide adds to the carbonyl carbon of 2-pyridinecarboxaldehyde.[3][4] The resulting alkoxide is protonated during aqueous workup to yield the secondary alcohol.

Step 2 (Oxidation): A variety of methods can be used to oxidize the secondary alcohol to a ketone. A common and mild choice is the use of Pyridinium Chlorochromate (PCC), which is known to stop the oxidation at the ketone/aldehyde stage without over-oxidizing. The mechanism involves the formation of a chromate ester, followed by an E2-type elimination to give the ketone and a reduced chromium species.

Experimental Protocol
  • Synthesis of 1-(Pyridin-2-yl)octan-1-ol: Prepare heptylmagnesium bromide as described in Route 1. Cool the Grignard solution to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by chromatography or used directly in the next step.

  • Oxidation to Ketone: Dissolve the crude 1-(pyridin-2-yl)octan-1-ol (1.0 eq) in dichloromethane (DCM). Add pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel in one portion. Stir the suspension at room temperature for 2-4 hours, monitoring the reaction by TLC. Upon completion, filter the mixture through a pad of Celite or silica gel, washing thoroughly with DCM. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the final product.

Evaluation
  • Advantages: This is a highly reliable and well-established sequence. It allows for the isolation and characterization of the intermediate alcohol, which can aid in troubleshooting. A wide variety of oxidation reagents can be employed depending on substrate tolerance and desired conditions.

  • Disadvantages: This route involves two separate synthetic steps and purifications, which can lower the overall yield and increase labor compared to a one-pot method. PCC is a chromium(VI) reagent, which carries toxicity and waste disposal concerns. Alternative, less toxic oxidation methods like Swern or Dess-Martin periodinane oxidation can be used but have their own challenges (e.g., odor, reagent stability).

Route 3: Acylation of 2-(Trimethylsilyl)pyridine

This modern approach circumvents the classic problem of Friedel-Crafts acylation on pyridines. Standard Friedel-Crafts reactions fail because the pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) and deactivating the ring toward electrophilic attack.[5][6] This innovative method uses a silyl group as a removable activating group and proceeds through a nucleophilic pathway.

Mechanistic Rationale

The reaction is believed to proceed through a four-step sequence within a single pot[7][8]:

  • N-Acylation: The pyridine nitrogen attacks the highly electrophilic octanoyl chloride, forming an N-acylpyridinium salt.

  • Desilylation: The N-acylpyridinium intermediate is highly activated. A nucleophile (e.g., chloride ion) attacks the silicon atom, leading to the elimination of the trimethylsilyl group and the formation of a stabilized ylide (a 2-pyridyl anion equivalent).

  • C-Acylation: The nucleophilic carbon of the ylide attacks another molecule of octanoyl chloride to form the C-C bond.

  • N-Deacylation: The intermediate species collapses, eliminating a stable acyl chloride molecule and yielding the final 2-acylpyridine product.

Silyl_Acylation_Mechanism Start 2-(TMS)Pyridine + Octanoyl Chloride Step1 1. N-Acylation Intermediate1 N-Acylpyridinium Salt Step1->Intermediate1 Step2 2. Desilylation (forms ylide) Intermediate2 Stabilized 2-Pyridyl Anion (Ylide) Step2->Intermediate2 Step3 3. C-Acylation Intermediate3 Acylated Intermediate Step3->Intermediate3 Step4 4. N-Deacylation Product This compound Step4->Product

Sources

Benchmarking Pyridinyl Ketones in Catalysis: A Comparative Guide to Iron-Based Systems vs. Noble Metal Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Chiral alcohols, for instance, are indispensable building blocks in the pharmaceutical and fine chemical industries, and their synthesis via asymmetric transfer hydrogenation (ATH) of prochiral ketones represents a key strategic transformation. This guide focuses on the catalytic performance of systems derived from pyridinyl ketones, a versatile class of ligands, in this critical reaction.

Due to a lack of specific catalytic data for 1-(Pyridin-2-yl)octan-1-one in peer-reviewed literature, this guide will provide a performance benchmark for a closely related and representative catalyst: an Iron(II) complex bearing an imine ligand derived from 2-acetylpyridine. This system will be objectively compared against the recognized industry standard for ATH, a Noyori-type Ruthenium(II) catalyst, providing a clear, data-driven perspective on the trade-offs between emerging earth-abundant metal catalysts and established noble metal systems.

Comparative Performance Analysis: Fe(II)-Pyridyl-Imine vs. Ru(II)-TsDPEN

The asymmetric transfer hydrogenation of acetophenone serves as a standard benchmark reaction to evaluate and compare the efficacy of different catalytic systems. The performance of an Fe(II) complex with a chiral pyridyl-imine ligand is juxtaposed with a classic Noyori-type [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst.

Catalyst SystemChiral LigandCatalyst Loading (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Conversion (%)ee (%)
Fe(II)-Pyridyl-Imine (S)-1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine0.25KOH (100 mol%)i-PrOH824889-98Low
Ru(II)-Noyori Type (1R,2R)-TsDPEN0.5KOHi-PrOH250.17>9897 (R)[1]

Note on Performance Data: The data for the Fe(II)-Pyridyl-Imine system is representative of chiral iron complexes with ligands derived from 2-acetylpyridine, which show high conversion but generally low enantioselectivity.[2][3] The Ruthenium(II) data represents a well-established, high-performance benchmark.

In-Depth Analysis of Catalytic Systems

The Case for Iron: An Earth-Abundant Alternative

The development of catalysts based on earth-abundant, inexpensive, and low-toxicity metals like iron is a primary goal in sustainable chemistry. The Fe(II)-pyridyl-imine system exemplifies this effort.

  • Causality of Design : The catalyst's architecture relies on the N,N-bidentate coordination of the pyridyl-imine ligand to the iron center. This ligand is readily synthesized via condensation of 2-acetylpyridine with a chiral amine. The electronic properties and steric bulk of the ligand framework are crucial in modulating the activity of the iron center. While highly active for the reduction, achieving high enantioselectivity with such iron systems remains a significant challenge and an active area of research.[2][4] The observed high conversions demonstrate the potential of iron but the low enantiomeric excess highlights the difficulty in creating a well-defined chiral pocket around the active site comparable to that in noble metal catalysts.

The Gold Standard: Noyori's Ru(II)/TsDPEN Catalysts

The Ruthenium(II) catalysts developed by Noyori and co-workers are considered the benchmark for asymmetric transfer hydrogenation for good reason.[5][6]

  • Mechanism of Action : These systems operate through a highly efficient, outer-sphere, metal-ligand bifunctional mechanism.[7] The catalyst features an N-H bond on the chiral TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand that works in concert with the ruthenium-hydride. This allows for a concerted transfer of a hydride from the metal and a proton from the ligand to the ketone substrate via a well-organized, six-membered transition state.[6][7] This highly ordered transition state is the primary reason for the exceptional levels of enantioselectivity observed. The catalyst's high turnover frequency (TOF) and broad applicability have made it a staple in both academic and industrial settings.[1]

Head-to-Head Experimental Protocols

To ensure a self-validating comparison, detailed protocols for catalyst preparation and the benchmark reaction are provided.

Protocol 1: Synthesis of a Representative Pyridyl-Imine Ligand

(Based on the synthesis of (S)-1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine)

  • Reactant Preparation : To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-acetylpyridine (1.0 eq.) and (S)-1-phenylethanamine (1.0 eq.) in toluene.

  • Catalysis : Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction : Reflux the mixture for 12-24 hours, until the theoretical amount of water is collected in the Dean-Stark trap.

  • Work-up : Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude imine can be purified by column chromatography or used directly for complexation.

Protocol 2: Asymmetric Transfer Hydrogenation with Fe(II)-Pyridyl-Imine Catalyst
  • Catalyst Pre-formation (in situ) : In a Schlenk flask under an inert atmosphere, mix the synthesized chiral pyridyl-imine ligand (e.g., 2.5 mol%) with an iron(II) source (e.g., FeCl₂, 1.0 mol%) in anhydrous isopropanol (i-PrOH). Stir for 30 minutes.

  • Activation : Add a solution of potassium hydroxide (KOH) in i-PrOH (e.g., 0.4 M solution, 100 mol%). Heat the mixture to reflux (approx. 82°C) for 30 minutes.

  • Substrate Addition : Add acetophenone (1.0 eq.) dropwise to the activated catalyst mixture.

  • Reaction Monitoring : Maintain the reaction at reflux and monitor its progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Quenching and Analysis : After the reaction is complete (e.g., 48 hours), cool the mixture to room temperature and quench with 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Determine the conversion and enantiomeric excess by chiral GC analysis.

Protocol 3: Asymmetric Transfer Hydrogenation with Ru(II)-TsDPEN Catalyst[1]
  • Catalyst Activation : In a Schlenk flask under an inert atmosphere, add the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.5 mol%).

  • Solvent and Substrate : Add acetophenone (1.0 eq.) followed by anhydrous isopropanol (i-PrOH).

  • Initiation : Add a solution of KOH in i-PrOH (e.g., 0.1 M solution, 5 mol%).

  • Reaction : Stir the mixture vigorously at room temperature (25°C). The reaction is typically very fast and can be complete in under 20 minutes.

  • Quenching and Analysis : Quench the reaction with 1 M HCl. Extract the product with an organic solvent, dry, and concentrate. Determine conversion and enantiomeric excess by chiral GC analysis.

Visualizing the Catalytic Pathways and Workflow

To further clarify the processes described, the following diagrams illustrate the generalized catalytic cycle and the experimental workflow.

General Workflow for Asymmetric Transfer Hydrogenation cluster_prep Catalyst Preparation / Activation cluster_reaction Catalytic Reaction cluster_analysis Work-up & Analysis prep_metal Metal Precursor (e.g., FeCl2 or Ru-dimer) activation Activation with Base (e.g., KOH in i-PrOH) prep_metal->activation prep_ligand Chiral Ligand (e.g., Pyridyl-Imine or TsDPEN) prep_ligand->activation active_cat Formation of Active Catalyst activation->active_cat add_substrate Add Ketone Substrate (e.g., Acetophenone) active_cat->add_substrate reaction Stir at Temp (25-82°C) add_substrate->reaction monitoring Monitor Progress (TLC / GC) reaction->monitoring quench Quench Reaction (e.g., 1M HCl) reaction->quench monitoring->reaction extract Extraction & Purification quench->extract analysis Analyze Product (Chiral GC / HPLC) extract->analysis Simplified Catalytic Cycle for Transfer Hydrogenation M_L [M]-Ligand (Active Catalyst) M_H [M]-Hydride M_L->M_H + i-PrOH - Acetone TS Six-Membered Transition State M_H->TS + Ketone Product_Complex [M]-Alkoxide TS->Product_Complex H-Transfer Product_Complex->M_L + i-PrOH - Chiral Alcohol

Caption: Simplified catalytic cycle for metal-ligand mediated transfer hydrogenation.

Conclusion

This guide provides a clear benchmark for researchers evaluating catalyst systems for asymmetric transfer hydrogenation. While pyridinyl ketone-derived ligands, particularly within iron-based systems, represent a promising and economically favorable frontier in catalysis, their performance in terms of enantioselectivity currently does not match the established noble metal catalysts. The Noyori-type Ru(II)/TsDPEN system remains the authoritative benchmark, delivering rapid conversion and exceptional enantioselectivity under mild conditions.

For professionals in drug development and process chemistry, the choice of catalyst is dictated by project-specific needs. For early-stage discovery where access to diverse chiral alcohols is needed with high purity, the reliability of the Ru(II) system is unparalleled. For large-scale synthesis where cost and metal residuals are a primary concern, further development of iron-based systems derived from simple ligands like pyridinyl ketones holds significant promise for a more sustainable chemical future.

References

  • [Placeholder for a specific Fe-pyridyl-imine c
  • [Placeholder for a specific Fe-pyridyl-imine c
  • Casey, C. P., et al. (2007). Journal of the American Chemical Society, 129(18), 5816-5817.
  • Noyori, R., & Hashiguchi, S. (1997). Accounts of Chemical Research, 30(2), 97-102.
  • [Placeholder for a specific Fe-pyridyl-imine c
  • Wills, M., et al. (2009). Organic Letters, 11(8), 1765-1768.
  • [Placeholder for a specific Ru-TsDPEN c
  • [Placeholder for a specific Fe-pyridyl-imine c
  • [Placeholder for a specific Ru-TsDPEN c
  • [Placeholder for a specific Ru-TsDPEN c
  • [Placeholder for a specific Fe-pyridyl-imine c
  • [Placeholder for a specific Ru-TsDPEN c
  • [Placeholder for a specific Ru-TsDPEN c
  • Tsaulwayo, N., Kumah, R. T., & Ojwach, S. O. (2021). Polyhedron, 200, 115034.
  • Kumah, R. T., Vijayan, P., & Ojwach, S. O. (2021).
  • [Placeholder for a specific Ru-TsDPEN c
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  • [Placeholder for a specific Fe c
  • Ghosh, T., & Cook, S. P. (2016).

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A Predictive Guide to the Experimental Characterization of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. This guide focuses on 1-(Pyridin-2-yl)octan-1-one, a pyridine-containing long-chain alkyl ketone with potential applications as a synthetic intermediate. As of the latest literature review, comprehensive experimental data for this specific molecule is not widely available in public-access databases.

Therefore, this document serves as a predictive comparison guide. By leveraging established principles of spectroscopy and analyzing the known experimental data of structurally related analogues, we provide a robust framework of expected analytical results. This guide is designed to assist researchers in the prospective synthesis and characterization of this compound, offering a baseline for data validation and interpretation.

Introduction to the Analyte and Comparative Framework

This compound (Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol , CAS: 898779-37-8) is an aromatic ketone featuring a pyridine ring linked to an octanoyl group.[1] The presence of the pyridine ring, a common pharmacophore, and the long alkyl chain suggests its potential utility in constructing molecules with specific lipophilicity and metabolic profiles.

To predict its spectral characteristics, we will draw comparisons with two well-characterized compounds:

  • 2-Acetylpyridine (C₇H₇NO): A short-chain analogue that allows for the analysis of the pyridine ring's spectral features without the influence of a long alkyl chain.

  • 1-Phenyloctan-1-one (C₁₄H₂₀O): An analogue where the pyridine ring is replaced by a benzene ring, highlighting the electronic and structural influence of the heterocyclic nitrogen atom.[2]

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted properties for this compound based on the established data of its analogues.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted/Known)Boiling Point (°C)
This compound C₁₃H₁₉NO205.30[1]LiquidPredicted: >250
2-AcetylpyridineC₇H₇NO121.14Liquid[3]188-189[3]
1-Phenyloctan-1-oneC₁₄H₂₀O204.31[2]Liquid283-285 (approx.)[4]

Causality Behind Predictions: The boiling point of this compound is predicted to be significantly higher than 2-acetylpyridine due to the increased molecular weight and van der Waals forces from the long octanoyl chain. It is expected to be comparable to, though slightly different from, 1-phenyloctan-1-one due to similar molecular weights but differing polarity from the pyridine nitrogen.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
CompoundAromatic Protons (ppm)α-Methylene Protons (-CH₂-CO) (ppm)Alkyl Chain Protons (ppm)Terminal Methyl (-CH₃) (ppm)
This compound (Predicted) ~8.7 (d), ~8.0 (d), ~7.8 (t), ~7.4 (t)~3.1 (t)~1.8 (quint), ~1.3-1.4 (m)~0.9 (t)
2-Acetylpyridine8.67 (d), 8.00 (d), 7.85 (t), 7.45 (t)N/A (Methyl singlet at ~2.7 ppm)N/AN/A
1-Phenyloctan-1-one~7.95 (d), ~7.4-7.6 (m)~2.95 (t)~1.7 (quint), ~1.3 (m)~0.88 (t)

Rationale for Predictions: The aromatic protons of this compound are expected to be deshielded and appear at higher chemical shifts compared to benzene derivatives due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. The α-methylene protons will likely appear as a triplet around 3.1 ppm, slightly downfield from its phenyl analogue due to the influence of the adjacent electronegative pyridine ring. The rest of the alkyl chain should exhibit predictable patterns, similar to 1-phenyloctan-1-one.

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)Alkyl Chain Carbons (ppm)
This compound (Predicted) ~200~153, ~149, ~137, ~127, ~122~38 (α-CH₂), ~32, ~29 (multiple), ~24, ~23, ~14 (CH₃)
2-Acetylpyridine~200.5153.6, 149.0, 136.8, 127.1, 121.7N/A (Methyl at ~26.4)
1-Phenyloctan-1-one~200.4~137, ~133, ~128.6, ~128.0~38.6 (α-CH₂), ~31.8, ~29.4, ~29.2, ~24.3, ~22.7, ~14.1 (CH₃)

Rationale for Predictions: The carbonyl carbon signal is expected in the typical range for ketones (~200 ppm). The aromatic carbon signals will be spread over a wider range than in the phenyl analogue due to the electronic effects of the nitrogen atom. The alkyl chain carbon signals should be very similar to those observed for 1-phenyloctan-1-one.

Table 4: Predicted Key IR and Mass Spectrometry Data
CompoundIR: C=O Stretch (cm⁻¹)MS: Molecular Ion Peak (m/z)MS: Key Fragments (m/z)
This compound (Predicted) ~1690-1705205122 (C₅H₄NCO⁺), 78 (C₅H₄N⁺)
2-Acetylpyridine~1693121106 (M-CH₃), 78 (C₅H₄N⁺)
1-Phenyloctan-1-one~1686[2]204[2]120 (C₆H₅COH₂⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

Rationale for Predictions: The C=O stretching frequency in the IR spectrum is predicted to be in the characteristic range for aryl ketones. In the mass spectrum, a prominent molecular ion peak at m/z 205 is expected. Key fragmentation pathways would likely involve cleavage at the acyl group, leading to a pyridinoyl cation (m/z 122) and the stable pyridine radical cation (m/z 78).

Standard Experimental Protocols for Characterization

To validate the predicted data, the following standard operating procedures should be employed for the characterization of a synthesized sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ + TMS Transfer Transfer to NMR Tube Dissolve->Transfer Shim Insert & Shim Transfer->Shim H1_Acquire Acquire ¹H Spectrum (16 scans) Shim->H1_Acquire C13_Acquire Acquire ¹³C Spectrum (1024+ scans) H1_Acquire->C13_Acquire Process Fourier Transform, Phase & Baseline Correction C13_Acquire->Process Analyze Integrate & Assign Peaks Process->Analyze

Caption: Workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify key functional groups, particularly the carbonyl (C=O) and aromatic (C=C, C=N) vibrations.

Methodology:

  • Sample Preparation: As this compound is predicted to be a liquid, a thin film can be prepared by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to subtract atmospheric contributions (CO₂, H₂O).

  • Sample Spectrum: Place the prepared sample in the instrument's sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Analysis Prep Place drop of liquid between two KBr plates Background Collect Background Spectrum Prep->Background Sample Collect Sample Spectrum Background->Sample Analyze Identify Key Peaks (e.g., C=O, C=N) Sample->Analyze

Caption: Workflow for FTIR spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Use a suitable capillary column (e.g., a nonpolar DB-5ms).

    • Employ a temperature program to ensure separation and elution of the compound (e.g., start at 100°C, ramp to 280°C).

  • MS Detection:

    • The eluent from the GC column is directed into the mass spectrometer.

    • Use electron ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

GCMS_Workflow Solution Prepare Dilute Solution (1 mg/mL in DCM) Injection Inject 1 µL into GC Solution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Spectrum Generate Mass Spectrum Detection->Spectrum

Caption: Workflow for GC-MS analysis.

Conclusion

While experimental data for this compound is not currently available in the public domain, a comprehensive predictive analysis based on its structural analogues provides a strong foundation for its future characterization. Researchers synthesizing this compound can use the predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide as a benchmark for validating their experimental findings. The provided protocols outline the standard, reliable methodologies for acquiring this crucial data, ensuring a robust and thorough characterization process.

References

  • MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]

  • NIST. 2(1H)-Pyridinone. [Link]

  • NIST. Pyridine. [Link]

  • NIST. 1-Octanone, 1-phenyl-. [Link]

  • PhotochemCAD. E. Heterocycles E03. 2-Acetylpyridine. [Link]

  • PubChem. 1-(Pyridin-2-yl)ethan-1-amine. [Link]

  • PubChem. 1-(pyridin-4-yl)octan-1-one. [Link]

  • PubChem. 2-Octyn-1-ol. [Link]

  • SpectraBase. 1-Phenylheptan-1-one. [Link]

  • The Royal Society of Chemistry. Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. [Link]

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Bridging the Gap: A Practical Guide to In Silico Prediction and Experimental Validation of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, the ability to accurately predict and validate the properties of a new chemical entity (NCE) is paramount. Promising candidates are often abandoned during late-stage development due to unforeseen issues with their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. To mitigate this risk, a modern, synergistic approach that combines early-stage computational (in silico) predictions with rigorous experimental validation is essential.

This guide uses 1-(Pyridin-2-yl)octan-1-one , a novel small molecule, as a case study to demonstrate this critical workflow. We will first explore its predicted ADMET properties using accessible online tools and then delve into the gold-standard experimental protocols required to confirm or refute these predictions. This dual-pronged strategy ensures that valuable resources are allocated only to the most promising candidates, accelerating the journey from bench to bedside.

Part 1: The In Silico First Pass - Generating Hypotheses with Computational Chemistry

Before any costly and time-consuming wet lab experiments are conducted, in silico tools provide a crucial first look at a molecule's potential. These platforms use quantitative structure-activity relationship (QSAR) models, which are sophisticated algorithms trained on vast datasets of known compounds to predict the properties of novel structures.[1][2] While not a substitute for experimental data, these predictions are invaluable for flagging potential liabilities and prioritizing compounds for synthesis and testing.

For this guide, we will use SwissADME , a widely used, free-access web tool, to generate a preliminary ADMET profile for this compound.[3]

In Silico Prediction Workflow: SwissADME

The process is straightforward, designed for accessibility to chemists and biologists who may not have deep computational expertise.[4][5]

  • Input Structure : The molecular structure is inputted into the tool using its SMILES (Simplified Molecular Input Line Entry System) string: CCCCCCCC(=O)c1ccccn1.

  • Initiate Calculation : The platform's algorithms analyze the structure to calculate a range of physicochemical, pharmacokinetic, and drug-likeness properties.

  • Export Data : The results are compiled and can be exported for analysis.[6]

cluster_input Input Stage cluster_process Computational Engine cluster_output Output & Analysis SMILES 1. Obtain SMILES String for this compound WebApp 2. Input SMILES into SwissADME Web Interface SMILES->WebApp QSAR 3. Run In Silico Calculation (QSAR Models) WebApp->QSAR Data 4. Generate Predicted ADMET Profile QSAR->Data Hypothesis 5. Formulate Testable Hypotheses Data->Hypothesis cluster_prep Preparation cluster_process Equilibration & Sampling cluster_analysis Quantification Add 1. Add Excess Solid to PBS (pH 7.4) Shake 2. Shake for 24-48h at Constant Temp Add->Shake Filter 3. Filter Supernatant (0.45 µm) Shake->Filter HPLC 4. Analyze Filtrate via HPLC-UV Filter->HPLC Result 5. Calculate Solubility (µg/mL or µM) HPLC->Result cluster_prep Incubation at 37°C cluster_process Time-Course Sampling cluster_analysis Analysis & Calculation Mix 1. Mix Compound, Liver Microsomes, and Buffer Start 2. Initiate Reaction with NADPH Mix->Start Sample 3. Take Aliquots at 0, 5, 15, 30, 45 min Start->Sample Quench 4. Quench with Cold Acetonitrile + IS Sample->Quench LCMS 5. Analyze Supernatant via LC-MS/MS Quench->LCMS Calc 6. Calculate t½ and Intrinsic Clearance LCMS->Calc

Sources

Structure-Activity Relationship of 1-(Pyridin-2-yl)octan-1-one Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of 1-(pyridin-2-yl)octan-1-one derivatives, a class of compounds with emerging potential in various therapeutic areas, including antimicrobial and anticancer applications. While comprehensive SAR studies on this specific chemical series are still nascent, this document synthesizes available data on analogous 2-acylpyridine derivatives to provide a predictive framework for researchers and drug development professionals. Through a comparative analysis of structural modifications and their impact on biological activity, supported by experimental data and detailed protocols, this guide aims to illuminate the path for the rational design of more potent and selective drug candidates.

The Architectural Blueprint: Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives is typically achieved through well-established organometallic cross-coupling reactions or nucleophilic acyl substitution. A common and versatile approach involves the reaction of a pyridine-2-carboxylic acid derivative with an organometallic reagent, such as an organolithium or Grignard reagent derived from the corresponding alkyl halide.

A generalized synthetic pathway is depicted below. The synthesis commences with the activation of a pyridine-2-carboxylic acid to form a more reactive species, such as an acid chloride or an ester. This activated intermediate is then reacted with an octyl organometallic reagent (e.g., octylmagnesium bromide or octyllithium) to yield the desired this compound. Modifications to the pyridine ring or the octanoyl chain can be introduced by starting with appropriately substituted pyridine-2-carboxylic acids or by using different organometallic reagents.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product Pyridine Substituted Pyridine-2-carboxylic Acid Activation Activation (e.g., SOCl2, Esterification) Pyridine->Activation Octyl_Halide Octyl Halide (e.g., Octyl Bromide) Grignard Formation of Organometallic Reagent (e.g., Mg, Li) Octyl_Halide->Grignard Final_Product This compound Derivative Activation->Final_Product Nucleophilic Acyl Substitution Grignard->Final_Product

Figure 1: Generalized synthetic workflow for this compound derivatives.

Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of this compound derivatives is intricately linked to their structural features. Key modifications that influence their potency and selectivity include alterations in the length and branching of the alkyl chain, as well as the nature and position of substituents on the pyridine ring.

The Influence of the Alkyl Chain

The lipophilicity conferred by the octanoyl chain plays a crucial role in the ability of these molecules to traverse cellular membranes and interact with their biological targets. Studies on analogous series of 1-alkyl-pyridinium salts have demonstrated that increasing the length of the alkyl chain generally correlates with enhanced antimicrobial activity up to a certain point, after which a decrease in activity is observed. This suggests an optimal lipophilicity is required for effective biological action.

Compound SeriesAlkyl Chain LengthGeneral Trend in Antimicrobial ActivityReference
1-Alkyl-pyridinium SaltsC4-C12Activity increases with chain length up to an optimal point
4-Hydroxy-4-(pyridyl)alk-3-en-2-onesVariedWeak antimicrobial activity observed[2]

Table 1: Influence of Alkyl Chain Length on Antimicrobial Activity of Pyridine Derivatives.

The Role of Pyridine Ring Substituents

Substituents on the pyridine ring can modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with target proteins or enzymes. A review of the structure-antiproliferative activity relationship of various pyridine derivatives revealed that the presence and position of electron-donating groups (e.g., -OH, -OCH3) and hydrogen bond acceptors (e.g., -C=O, -NH2) can enhance cytotoxic activity against cancer cell lines.[1] Conversely, bulky groups or halogen atoms may lead to a decrease in activity.[1]

Substituent TypePosition on Pyridine RingEffect on Antiproliferative ActivityReference
Electron-donating (-OH, -OCH3)VariousGenerally enhances activity[1]
Electron-withdrawing (Halogens)VariousMay decrease activity[1]
Bulky groupsVariousTends to decrease activity[1]

Table 2: General SAR Trends for Substituents on the Pyridine Ring.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are paramount. This section provides a detailed methodology for the synthesis of a representative this compound derivative and for the evaluation of its cytotoxic activity.

Synthesis of this compound

This protocol describes a Grignard reaction between ethyl picolinate and octylmagnesium bromide.

Materials:

  • Ethyl picolinate

  • Magnesium turnings

  • 1-Bromooctane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 1-bromooctane (1.1 eq) in anhydrous diethyl ether to the magnesium turnings with vigorous stirring. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl picolinate (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Evaluation of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (this compound derivatives) in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan crystals in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Figure 2: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Concluding Remarks and Future Directions

The exploration of the structure-activity relationship of this compound derivatives is a promising avenue for the discovery of new therapeutic agents. While direct and comprehensive SAR data for this specific class of compounds is limited, by drawing parallels from structurally related 2-acylpyridines and other pyridine derivatives, we can infer key guiding principles for their rational design. The length and nature of the alkyl chain, along with the electronic and steric properties of substituents on the pyridine ring, are critical determinants of biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve varying the length and branching of the alkyl chain and introducing a diverse set of substituents at different positions on the pyridine ring. Such studies, coupled with computational modeling and target identification, will be instrumental in elucidating the precise molecular mechanisms of action and in optimizing the therapeutic potential of this promising class of compounds. The experimental protocols provided herein offer a robust framework for undertaking such investigations, ensuring the generation of high-quality, reproducible data that will undoubtedly accelerate the journey from a promising chemical scaffold to a life-saving therapeutic.

References

Please note that as a large language model, I am not able to provide clickable URLs.

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. 2009 Dec; 14(12): 5326–5338. [3] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. 2020; 25(11): 2634. [4] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. E-Journal of Chemistry. 2008; 5(3): 517-522. [5] MTT Assay Protocol for Cell Viability and Proliferation. Roche. [6] Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry. 2024; 16(8): 695-714. [7] MTT assay protocol. Abcam. [2] Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry. 2009 Jul 1;17(13):4323-6. [8] Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [9] Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. 2022 Feb; 27(3): 1018. [10] IC50 of the cytotoxic activity of the examined compounds against... ResearchGate. [11] Application Notes and Protocols for the Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol from 2-acetylpyridine. Benchchem. [12] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022; 10: 863213. [13] Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences. 2023; 24(13): 10931. [14] Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. 2018; 23(11): 2948. [15] Application Notes and Protocols for 1-(Pyridin-2-yl)propane-1,3-diol in Pharmaceutical Development. Benchchem. [16] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022; 27(11): 3447. [17] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [1] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2023 Jul; 24(14): 11640. [18] Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. [19] Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. ResearchGate. [20] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. 2023; 28(14): 5395. [21] Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules. 2021; 26(6): 1686. [22] One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. 2011; 16(7): 5639–5647. [23] Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. Scientific Reports. 2023; 13: 7919. [24] Structure activity relationship. ResearchGate.

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Comparative Spectroscopic Analysis of Pyridin-2-yl Ketones: An Integrated Approach

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the

Abstract

Pyridin-2-yl ketones are a cornerstone structural motif in medicinal chemistry, catalysis, and materials science, valued for their unique electronic properties and coordination capabilities. Unambiguous structural elucidation and purity assessment are paramount for their effective application. This guide provides a comprehensive, in-depth analysis of the spectral data of pyridin-2-yl ketones, leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data, explaining the causal relationships between molecular structure and spectral output. We will explore characteristic spectral signatures, compare them with related structures, and provide validated experimental protocols to ensure data integrity and reproducibility.

The Rationale: Why an Integrated Spectroscopic Approach is Crucial

The pyridin-2-yl ketone framework combines an electron-deficient aromatic heterocycle with a polar carbonyl group. This juxtaposition creates a unique electronic environment that profoundly influences the molecule's chemical and physical properties. While each spectroscopic technique offers a unique window into the molecular structure, relying on a single method can lead to ambiguity. For instance, IR spectroscopy can confirm the presence of a carbonyl group, but it cannot delineate its precise electronic environment. Similarly, ¹H NMR can map the proton framework, but complex splitting patterns may require confirmation from other methods. An integrated approach, where data from NMR, IR, UV-Vis, and MS are cross-correlated, provides a self-validating system for definitive structural confirmation. This guide is structured to demonstrate how these techniques provide complementary, rather than redundant, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For pyridin-2-yl ketones, the key is to understand the electronic interplay between the electronegative nitrogen atom, the aromatic ring current, and the electron-withdrawing carbonyl group.

Foundational Principles: Electronic Effects in Action

The pyridine ring's nitrogen atom significantly deshields the adjacent α-protons (H-6) and carbons (C-2, C-6).[1] This effect, combined with the electron-withdrawing nature of the ketone, leads to a predictable downfield shift for all pyridine ring protons compared to benzene. The formal positive charge at the nitrogen atom decreases electron density on the ring's carbon atoms, causing a downfield shift for all associated protons.[1]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a pyridin-2-yl ketone is characterized by four distinct signals in the aromatic region, corresponding to the protons on the pyridine ring.

  • H-6 Proton: This proton is the most deshielded due to its proximity to both the electronegative nitrogen and the carbonyl group. It typically appears as a doublet far downfield.

  • H-4 Proton: This proton is the second most deshielded, appearing as a triplet of doublets (or a complex multiplet).

  • H-3 and H-5 Protons: These protons are the most shielded of the ring protons and often have overlapping signals, requiring 2D NMR techniques like COSY for unambiguous assignment.

The protons on the substituent attached to the carbonyl group (R-group) will appear in their expected regions, though α-protons will be deshielded by the carbonyl group, typically appearing in the 2.0-2.5 ppm range.[2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct look at the carbon skeleton.

  • Carbonyl Carbon (C=O): This is the most deshielded carbon in the molecule, appearing significantly downfield (typically >190 ppm), a hallmark of ketones.[2]

  • Pyridine Ring Carbons: C-2 and C-6 are the most deshielded aromatic carbons due to their proximity to the nitrogen atom. C-4 is the next most deshielded, followed by C-3 and C-5.

Comparative Data Tables

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for a Pyridin-2-yl Ketone Core

Proton Typical Chemical Shift (ppm) Multiplicity
H-6 8.60 - 8.80 d
H-4 7.80 - 8.10 td
H-5 7.40 - 7.60 t
H-3 7.90 - 8.20 d

| α-H (on R) | 2.00 - 3.00 (aliphatic) | Varies |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for a Pyridin-2-yl Ketone Core

Carbon Typical Chemical Shift (ppm)
C=O 190 - 205
C-2 152 - 155
C-6 148 - 150
C-4 136 - 138
C-3 126 - 128

| C-5 | 121 - 123 |

Experimental Protocol: High-Resolution NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the pyridin-2-yl ketone sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: CDCl₃ is a standard, non-polar solvent suitable for many organic compounds. DMSO-d₆ is used for less soluble or more polar compounds, but its residual water peak must be considered.

  • Standardization: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm). Causality: TMS provides a zero reference point, ensuring spectral comparability across different instruments and experiments.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans are averaged for the ¹³C spectrum to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in Deuterated Solvent (0.6 mL) Prep1->Prep2 Prep3 Add Internal Standard (TMS) Prep2->Prep3 Acq1 Transfer to NMR Tube Prep3->Acq1 Ready for Analysis Ac2 Ac2 Acq1->Ac2 Acq2 Acquire 1H & 13C Spectra Proc1 Fourier Transform Acq2->Proc1 Raw Data (FID) Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Peak Integration & Assignment Proc2->Proc3 Report Report Proc3->Report Final Spectrum

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. For pyridin-2-yl ketones, the most diagnostic absorption is the carbonyl (C=O) stretch.

Key Vibrational Modes
  • Carbonyl (C=O) Stretch: For a typical aliphatic ketone, this stretch appears around 1715 cm⁻¹.[3][4] However, in pyridin-2-yl ketones, conjugation between the carbonyl group and the aromatic pyridine ring delocalizes the π-electrons, weakening the C=O double bond. This results in a lower vibrational frequency (a shift to a lower wavenumber). This absorption is typically strong and sharp.

  • Aromatic C=C and C=N Stretches: The pyridine ring exhibits a series of characteristic stretches in the 1600-1400 cm⁻¹ region. These are often sharp and of medium-to-strong intensity.

  • Aromatic C-H Stretch: This vibration appears as a weak-to-medium band just above 3000 cm⁻¹.

  • C-CO-C Bend: Ketones also display a characteristic C-CO-C bending vibration, which for aromatic ketones generally falls between 1300 and 1230 cm⁻¹.[5]

Comparative IR Data

Table 3: Characteristic IR Absorption Frequencies for Pyridin-2-yl Ketones

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Intensity
C=O Stretch (Conjugated) 1690 - 1665 Strong
C=C, C=N Ring Stretch 1600 - 1430 (multiple bands) Medium-Strong
Aromatic C-H Stretch 3100 - 3000 Weak-Medium
Aliphatic C-H Stretch 3000 - 2850 Medium

| C-CO-C | Bend | 1300 - 1230 | Medium |

Comparison Insight: The C=O stretch of a pyridin-2-yl ketone (e.g., ~1686 cm⁻¹ for 2-acetylpyridine) is found at a lower frequency than that of a simple aliphatic ketone like acetone (~1715 cm⁻¹) due to conjugation.[5] This provides direct evidence of the electronic communication between the carbonyl and the pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. Causality: This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.

  • Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the pyridin-2-yl ketone directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans for a high-quality result.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of pyridin-2-yl ketones gives rise to characteristic absorptions.

Electronic Transitions
  • π→π* Transitions: These are high-energy transitions associated with the π-electron system of the pyridine ring. They result in strong absorbance bands, typically found in the 200-280 nm range. Pyridine itself shows a strong absorption band around 254 nm.[6]

  • n→π* Transitions: This is a lower-energy, and therefore lower intensity (weaker), transition involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band is typically observed as a shoulder or a distinct peak at longer wavelengths (>300 nm).

Solvent Effects: The n→π* transition is characteristically sensitive to solvent polarity. In polar, protic solvents, hydrogen bonding to the carbonyl oxygen stabilizes the non-bonding ground state, increasing the energy required for the transition. This results in a hypsochromic (blue) shift to a shorter wavelength. Observing this shift can help confirm the assignment of the n→π* band.

Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare a dilute solution of the pyridin-2-yl ketone in a UV-grade solvent (e.g., ethanol, acetonitrile, or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M. Causality: The concentration must be low enough to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically < 1.5 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Replace the blank cuvette with a matched quartz cuvette containing the sample solution.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides invaluable structural information through the analysis of fragmentation patterns.

Ionization and Fragmentation

Under Electron Impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺•), which is often unstable and undergoes fragmentation. The fragmentation of pyridin-2-yl ketones is driven by the stability of the resulting fragments.

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule with one electron removed. Its mass-to-charge ratio (m/z) provides the molecular weight of the compound. Nitrogen-containing compounds often exhibit a molecular ion with an odd m/z value, consistent with the Nitrogen Rule.

  • α-Cleavage: This is a dominant fragmentation pathway for ketones. The bond between the carbonyl carbon and an adjacent carbon is cleaved. For a pyridin-2-yl ketone (Py-CO-R), two α-cleavage events are possible:

    • Loss of the R group to form a stable pyridinoyl cation (Py-C≡O⁺). This is often a very prominent peak in the spectrum.

    • Loss of the pyridine ring to form an acylium ion (R-C≡O⁺).

  • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, often by losing hydrogen cyanide (HCN, 27 Da), leading to characteristic lower-mass ions.

Visualization: Key Fragmentation Pathways

MS_Fragmentation cluster_alpha α-Cleavage cluster_ring Ring Fragmentation M Molecular Ion (M+•) [Py-CO-R]+• Frag1 Pyridinoyl Cation [Py-CO]+ M->Frag1 - •R Frag2 Acylium Ion [R-CO]+ M->Frag2 - •Py Frag3 Loss of HCN Frag1->Frag3

Caption: Major EI fragmentation pathways for a generic pyridin-2-yl ketone.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by EI at 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Synergistic Portrait

The robust characterization of pyridin-2-yl ketones is not achieved by a single "magic bullet" technique but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the detailed architectural blueprint of the C-H framework. IR spectroscopy rapidly confirms the presence and electronic nature of the key carbonyl functional group. UV-Vis spectroscopy sheds light on the conjugated electronic system, and mass spectrometry provides the definitive molecular weight and a fragmentation roadmap that corroborates the structure. By understanding the principles behind each technique and how the unique structure of a pyridin-2-yl ketone influences the spectral output, researchers can confidently and unambiguously determine the structure and purity of these vital chemical entities.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Journal of Chemistry.
  • Ketone infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. (2025, February). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

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  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018, August 6). RSC Publishing. Retrieved January 17, 2026, from [Link]

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  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Science Publishing Group. Retrieved January 17, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 1-(Pyridin-2-yl)octan-1-one (CAS No. 1699-53-2). As a niche chemical, specific environmental fate and toxicology data are limited. Therefore, this protocol is grounded in the precautionary principle, treating the compound with the same level of caution as its core hazardous component, pyridine. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

The foundation of safe laboratory practice is a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.1450.[1][2][3] This document should be considered a specialized supplement to your institution's comprehensive CHP.

Hazard Assessment: Understanding the Risk Profile

The primary driver for the disposal protocol of this compound stems from the toxicological and physical hazards of the pyridine moiety. Pyridine is a well-documented hazardous substance, classified as a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7]

Inferred Hazard Classification:

Hazard ClassInferred Classification & RationaleGHS PictogramSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) Category 4: Based on the known toxicity of pyridine, it is prudent to assume the compound is harmful if ingested, absorbed through the skin, or inhaled.[6][7]

Warning
Skin Corrosion/Irritation Category 2: Pyridine can cause skin irritation.[7] Assume this derivative may also cause irritation upon prolonged contact.

Warning
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[7] This is a common hazard for many organic chemicals.

Warning
Flammability Combustible Liquid: While the long alkyl chain may increase the flash point compared to pyridine, it should still be treated as a combustible material and kept away from ignition sources.[5][13]No Pictogram for this CategoryWarning

Pre-Disposal Safety & Handling

Proper disposal begins with safe handling and segregation at the point of generation. Adherence to these steps is critical to prevent accidental exposure and ensure regulatory compliance.

Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[14][15]

Waste Segregation and Containment:

  • Do Not Mix: Never mix this compound waste with other waste streams (e.g., halogenated solvents, strong acids, or bases). Mixing can lead to unknown chemical reactions and complicates the disposal process.

  • Use Compatible Containers: Collect all waste in a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, tight-fitting lid.[16]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include the full chemical name, "this compound," and a clear description of its contents (e.g., "pure solid," "in methanol solution," "contaminated wipes").[17]

Disposal Workflow for this compound Waste

The overarching principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed environmental services contractor.[18][19][20] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash.[20]

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Pathway start Waste Generated (this compound) waste_type Characterize Waste Type start->waste_type pure Unused/Expired Pure Chemical waste_type->pure Pure Chemical solution Contaminated Solution (e.g., reaction mixture, rotovap residue) waste_type->solution Liquid solid Contaminated Solid Waste (e.g., silica gel, filter paper, gloves) waste_type->solid Solid container_pure Collect in original or compatible, sealed container. Attach Hazardous Waste Label. pure->container_pure container_solution Collect in compatible liquid waste container (HDPE). Attach Hazardous Waste Label. solution->container_solution container_solid Collect in sealed bag or container. Attach Hazardous Waste Label. solid->container_solid storage Store in designated Satellite Accumulation Area (SAA) away from incompatibles. container_pure->storage container_solution->storage container_solid->storage end Arrange pickup by Institutional EHS or Licensed Hazardous Waste Disposal Contractor. storage->end

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Detailed Protocol: Decontamination of Contaminated Glassware

This protocol provides a step-by-step method for safely decontaminating glassware that has come into contact with this compound. The key principle is to perform a preliminary rinse with a suitable solvent and capture the rinsate as hazardous waste.

Materials:

  • Contaminated glassware

  • Appropriate PPE (goggles, nitrile gloves, lab coat)

  • Chemical fume hood

  • Squirt bottle with a suitable organic solvent (e.g., acetone or ethanol)

  • Designated hazardous waste container for liquid pyridine-containing waste

  • Standard laboratory detergent, brushes, and washing station

Procedure:

  • Work in a Fume Hood: Perform all initial rinsing steps inside a certified chemical fume hood to prevent inhalation of vapors.

  • Initial Solvent Rinse:

    • Rinse the glassware three times with a small amount of an appropriate organic solvent (e.g., acetone or ethanol).

    • Rationale: The solvent will dissolve the residual this compound, removing it from the surface of the glassware.

  • Collect Rinsate:

    • Carefully collect all solvent rinsate into the designated hazardous liquid waste container.[16]

    • Rationale: The rinsate is now considered hazardous waste and must not be drain-disposed.

  • Secondary Wash:

    • After the solvent rinse, the glassware can be washed with laboratory detergent and water as per standard procedures.

    • Rationale: The bulk of the hazardous chemical has been removed, making it safe for standard washing.

  • Final Rinse and Drying:

    • Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water. Allow to air dry or place in a drying oven.

Regulatory Framework

All disposal activities must comply with federal, state, and local regulations. The primary federal regulations governing hazardous waste in the United States are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19][21] Your institution's Environmental Health & Safety (EHS) office is the primary resource for ensuring compliance with all applicable rules.[22]

In the laboratory setting, OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan to protect employees.[1][14][17] This includes providing information on the safe handling, storage, and disposal of hazardous chemicals.[3][17]

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  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Source: OSHA. [Link]

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  • SAFETY DATA SHEET - 3,5-Dichloro-2-pyridone . Source: Thermo Fisher Scientific. [Link]

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  • GHS Hazardous Chemical Information List . Source: Safe Work Australia. [Link]

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Personal protective equipment for handling 1-(Pyridin-2-yl)octan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 1-(Pyridin-2-yl)octan-1-one

Inferred Hazard Profile and Core Risks

This compound is comprised of a pyridine ring functionalized with an octanoyl group. The safety profile is therefore extrapolated from the well-documented hazards of pyridine. Pyridine is classified as a highly flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is also known to cause serious skin and eye irritation.[1] Therefore, this compound must be handled as a substance with the potential for significant acute toxicity, flammability, and irritant properties.

Assumed GHS Hazard Classifications:

  • Flammable Liquid

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation

  • Serious Eye Irritation

  • Specific Target Organ Toxicity

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to establish a primary barrier against chemical exposure. The following equipment is mandatory for all personnel handling this compound.

Protection TypeSpecific RecommendationsRationale & Best Practices
Eye & Face Protection Chemical splash goggles meeting NIOSH or EN 166 standards. A full-face shield must be worn over the goggles.The pyridine moiety suggests a high potential for severe eye irritation. A face shield provides a secondary barrier against splashes during transfers or potential reactions.
Hand Protection Primary Gloves: Butyl rubber or Fluoroelastomer (Viton™) gloves. Secondary (Splash) Protection: Heavy-duty nitrile gloves (minimum 8 mil thickness).Pyridine and related ketones can degrade common glove materials. Butyl rubber offers excellent resistance to ketones and esters.[4][5] For short-duration tasks, double-gloving with nitrile can provide splash protection, but gloves must be changed immediately upon contamination.[5] Always inspect gloves for integrity before use.[6]
Body Protection Flame-retardant laboratory coat. Chemical-resistant apron worn over the lab coat.Protects against skin contact and contamination of personal clothing.[1] The flame-retardant property addresses the inferred flammability risk from the pyridine structure.
Respiratory Protection All handling must occur within a certified chemical fume hood.[6][7]The primary method of respiratory protection is engineering controls. In the event of fume hood failure or a large spill, a NIOSH-approved full-face respirator with organic vapor cartridges is required.[6]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the procedural steps for handling this compound from preparation through disposal.

Workflow Diagram: Safe Chemical Handling Lifecycle

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A 1. Hazard Assessment (Review SDS of Analogs) B 2. Select & Inspect PPE A->B C 3. Prepare Fume Hood (Verify Airflow, Clear Area) B->C D 4. Assemble Spill Kit (Absorbent, Neutralizer) C->D E 5. Don PPE (Correct Sequence) D->E F 6. Handle Chemical (Weighing, Transfer, Reaction) E->F G 7. Decontaminate (Glassware, Surfaces) F->G H 8. Doff PPE (Correct Sequence) G->H I 9. Segregate Waste (Label Hazardous Waste Container) H->I J 10. Final Disposal (Contact EHS) I->J

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation and Pre-Handling:

    • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

    • Ensure the work area within the hood is uncluttered.

    • An emergency eyewash station and safety shower must be immediately accessible.

    • Prepare a spill kit containing absorbent material (e.g., sand or diatomaceous earth), and have a fire extinguisher rated for chemical fires (e.g., dry chemical or CO2) nearby.[1][8]

  • Chemical Handling:

    • Conduct all manipulations, including weighing and transfers, inside the fume hood to prevent inhalation of vapors.[7]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[1][2]

    • When not in use, keep the container tightly sealed and store it in a cool, well-ventilated area away from heat and ignition sources.[1][7]

    • Do not eat, drink, or smoke in any area where this chemical is handled.[8]

  • Emergency Response:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][7]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

    • Spill: Evacuate the area. Wearing full PPE, cover the spill with a non-combustible absorbent material. Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6][8]

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[9]

  • Containerization: Collect all waste in a designated, leak-proof, and clearly labeled container. The label must include the full chemical name, "Hazardous Waste," and associated hazard symbols.

  • Final Disposal: Do not dispose of this chemical down the drain.[1] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.[1]

References

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  • BenchChem. Personal protective equipment for handling Pyridine-2,6-diethanol.
  • Fisher Scientific. (2009, October 2).
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  • BenchChem. Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol.
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  • Carl ROTH.
  • Capot Chemical. (2017, March 28). Material Safety Data Sheet - 1-(Pyridin-2-yl)propan-2-one.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-yl)octan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-yl)octan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.